Flibanserin
Description
Properties
IUPAC Name |
3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRRDFIXUUSXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water, Sparingly soluble in methanol, ethanol, acetonitrile, toluene; solulble in acetone; freely soluble in chloroform; very soluble in methylene chloride | |
| Record name | Flibanserin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, to off-white powder | |
CAS No. |
167933-07-5 | |
| Record name | Flibanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167933-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Flibanserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167933075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flibanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-Dihydro-1-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-2H-benzimidazol-2-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | FLIBANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JK4STR6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flibanserin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Flibanserin's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flibanserin, approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, presents a unique mechanism of action within the central nervous system (CNS).[1][2] Unlike hormonal treatments, this compound modulates key neurotransmitter systems implicated in sexual desire and arousal.[1] This technical guide provides a comprehensive overview of this compound's core mechanism, focusing on its receptor pharmacology, downstream signaling effects, and the experimental evidence that underpins our current understanding.
Receptor Binding Profile and Pharmacology
This compound's primary mechanism of action is characterized by its high affinity for specific serotonin receptors.[3][4] It functions as a potent agonist at the serotonin 1A (5-HT1A) receptor and an antagonist at the serotonin 2A (5-HT2A) receptor. This dual activity is central to its therapeutic effects. The drug also exhibits moderate to low affinity for other receptors, which may contribute to its overall pharmacological profile.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 5-HT1A | 1 | Agonist | |
| 5-HT2A | 49 | Antagonist | |
| Dopamine D4 | 4-24 | Antagonist/Very Weak Partial Agonist | |
| 5-HT2B | 89.3 | Antagonist | |
| 5-HT2C | 88.3 | Antagonist |
Modulation of Neurotransmitter Systems
The interaction of this compound with 5-HT1A and 5-HT2A receptors leads to a downstream modulation of several key neurotransmitter systems, most notably dopamine and norepinephrine, while concurrently reducing serotonin levels in specific brain regions. This rebalancing of neurotransmitter activity is believed to be the neurobiological basis for its effects on sexual desire.
Serotonin (5-HT) System
This compound's agonist activity at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a reduction in the firing rate of serotonin neurons. This, in turn, decreases the synthesis and release of serotonin in projection areas such as the prefrontal cortex.
Dopamine (DA) and Norepinephrine (NE) Systems
By antagonizing 5-HT2A receptors, which are often inhibitory to dopamine and norepinephrine release, and through its 5-HT1A agonist activity, this compound facilitates an increase in the extracellular concentrations of both dopamine and norepinephrine, particularly in the prefrontal cortex. This increase in catecholaminergic tone is thought to enhance motivation and reward-seeking behaviors, which are integral to sexual desire.
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels (from in vivo microdialysis studies in rats)
| Brain Region | Neurotransmitter | Acute this compound Administration | Chronic this compound Administration | Reference |
| Medial Prefrontal Cortex (mPFC) | Serotonin (5-HT) | ↓ (decreased) | No significant change in basal levels | |
| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | ↑ (increased) | ↑ in basal levels | |
| Medial Prefrontal Cortex (mPFC) | Norepinephrine (NE) | ↑ (increased) | ↑ in basal levels | |
| Nucleus Accumbens (NAc) | Serotonin (5-HT) | ↓ (decreased) | Not reported | |
| Nucleus Accumbens (NAc) | Dopamine (DA) | No significant change | Not reported | |
| Nucleus Accumbens (NAc) | Norepinephrine (NE) | ↑ (increased) | ↑ in basal levels | |
| Medial Preoptic Area (MPOA) | Serotonin (5-HT) | ↓ (decreased) | Not reported | |
| Medial Preoptic Area (MPOA) | Dopamine (DA) | ↑ (increased) | Not reported | |
| Medial Preoptic Area (MPOA) | Norepinephrine (NE) | ↑ (increased) | Not reported | |
| Dorsal Raphe (DR) | Serotonin (5-HT) | ↓ (35-44% decrease) | Not reported | |
| Ventral Hippocampus | Serotonin (5-HT) | No significant effect | Not reported |
Key Experimental Methodologies
The elucidation of this compound's mechanism of action has relied on a combination of in vitro and in vivo experimental techniques.
Receptor Binding Assays
These assays are crucial for determining the affinity and selectivity of a compound for its molecular targets.
Experimental Protocol: Radioligand Binding Assay
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Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., human 5-HT1A or 5-HT2A receptors) are prepared.
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Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound).
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Separation: Bound and free radioligand are separated by rapid filtration.
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Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.
Experimental Protocol: In Vivo Microdialysis in Rats
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Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
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Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
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Sample Collection: As neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF, the resulting dialysate is collected at regular intervals.
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Neurotransmitter Analysis: The concentrations of neurotransmitters in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
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Data Analysis: Changes in neurotransmitter levels following drug administration (this compound) are expressed as a percentage of the baseline concentrations.
Electrophysiological Recordings
Electrophysiology is used to assess the effects of a drug on the electrical activity of neurons.
Experimental Protocol: In Vivo Extracellular Single-Unit Recordings in the Dorsal Raphe Nucleus
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Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
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Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus to isolate the spontaneous firing of individual serotonin neurons.
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Drug Administration: this compound is administered intravenously or via microiontophoresis directly onto the recorded neuron.
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Recording and Analysis: The firing rate (action potentials per second) of the neuron is recorded before and after drug administration to determine the drug's effect (inhibitory or excitatory).
c-Fos Immunohistochemistry
The expression of the immediate early gene c-Fos is used as a marker of neuronal activation.
Experimental Protocol: c-Fos Immunohistochemistry in Rat Brain
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Animal Treatment: Rats are administered this compound or a vehicle control.
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Tissue Preparation: After a set time, the animals are perfused, and their brains are removed, fixed, and sectioned.
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Immunostaining: The brain sections are incubated with a primary antibody that specifically binds to the c-Fos protein, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for visualization.
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Microscopy and Analysis: The sections are examined under a microscope, and the number of c-Fos-positive cells in specific brain regions is quantified to map neuronal activation patterns induced by the drug.
Visualizing the Mechanism of Action
The following diagrams illustrate the key aspects of this compound's mechanism of action and the experimental workflows used to study it.
Caption: this compound's Signaling Pathway in the CNS.
Caption: In Vivo Microdialysis Experimental Workflow.
Caption: Logical Relationship of this compound's MoA.
Conclusion
This compound's mechanism of action in the central nervous system is a complex interplay of its effects on key serotonin receptors, leading to a significant modulation of downstream dopaminergic and noradrenergic pathways. The preclinical evidence, gathered through rigorous experimental methodologies such as receptor binding assays, in vivo microdialysis, electrophysiology, and c-Fos immunohistochemistry, provides a strong foundation for understanding its therapeutic effects in HSDD. This technical guide has summarized the core principles of this compound's pharmacology and the experimental approaches used to elucidate its mechanism, offering a valuable resource for researchers and professionals in the field of drug development. Further research will continue to refine our understanding of the nuanced neurobiological effects of this unique CNS-acting agent.
References
- 1. medkoo.com [medkoo.com]
- 2. Morphological features and electrophysiological properties of serotonergic and non-serotonergic projection neurons in the dorsal raphe nucleus. An intracellular recording and labeling study in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Flibanserin: A Preclinical and Clinical History of its Investigation as an Antidepressant
An In-depth Technical Guide
Initially synthesized in the mid-1990s by Boehringer Ingelheim, Flibanserin was developed as a potential treatment for major depressive disorder.[1] Its unique mechanism of action, distinct from selective serotonin reuptake inhibitors (SSRIs), offered the promise of a novel antidepressant therapy. However, after extensive preclinical and clinical evaluation, this compound failed to demonstrate sufficient efficacy in treating depression.[2][3] Serendipitously, these trials revealed a consistent, albeit modest, positive effect on sexual desire in female participants, which ultimately led to a shift in its developmental focus.[1][3] This document provides a comprehensive technical overview of the history and development of this compound during its investigation as an antidepressant, detailing the experimental protocols, quantitative data from key studies, and the underlying signaling pathways.
Preclinical Evaluation of Antidepressant-like Activity
This compound's potential as an antidepressant was first explored in a variety of animal models designed to predict antidepressant efficacy in humans. These studies aimed to characterize the drug's pharmacological profile and its effects on behaviors analogous to depressive symptoms.
Experimental Protocols
A summary of the key preclinical experimental protocols is provided below:
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Forced Swim Test (Rat):
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Objective: To assess behavioral despair, a common measure of antidepressant activity.
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Methodology: Male Wistar rats were administered this compound intraperitoneally (i.p.) either once (30 minutes prior to testing) or three times (24, 5, and 1 hour before testing). The animals were then placed in a cylinder of water from which they could not escape. The duration of immobility, a measure of behavioral despair, was recorded.
-
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Tail Suspension Test (Mouse):
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Objective: To evaluate antidepressant-like effects by measuring the duration of immobility in a stressful situation.
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Methodology: Male mice received this compound i.p. 30 minutes before being suspended by their tails. The duration of immobility was quantified.
-
-
Muricidal Behavior Test (Rat):
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Objective: To assess the effect of this compound on aggressive behavior, which can be altered by some antidepressants.
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Methodology: Muricidal rats (rats that spontaneously kill mice) were given this compound i.p. 60 minutes before being presented with a mouse. The latency to attack and kill the mouse was recorded.
-
-
Distress-Induced Vocalizations (Chick):
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Objective: To measure the anxiolytic and potential antidepressant effects of this compound.
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Methodology: Socially isolated chicks were administered this compound just before testing. The number of distress-induced vocalizations was counted as a measure of anxiety-like behavior.
-
-
In Vivo Microdialysis (Rat):
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Objective: To measure the effects of this compound on extracellular neurotransmitter levels in the prefrontal cortex.
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Methodology: Conscious, freely moving male rats were implanted with microdialysis probes in the prefrontal cortex. This compound was administered, and dialysate samples were collected and analyzed for levels of serotonin (5-HT), dopamine (DA), and norepinephrine (NA) using high-performance liquid chromatography.
-
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical investigations of this compound's antidepressant-like effects.
| Animal Model | Species | Dose (mg/kg, i.p.) | Key Finding | Reference |
| Forced Swim Test | Rat | 8 and 16 | Increased immobility | |
| Tail Suspension Test | Mouse | 7.5 to 30 | No significant effect | |
| Muricidal Behavior Test | Rat | 16 and 32 | Antidepressant-like effect (reduced muricidal behavior) | |
| Distress-Induced Vocalizations | Chick | 5 | Antidepressant-like effect (reduced distress calls) |
| Microdialysis Study (Prefrontal Cortex) | Neurotransmitter | Dose (mg/kg) | Change in Extracellular Levels | Reference |
| This compound | Serotonin (5-HT) | 3 | -30% | |
| 10 | -45% | |||
| Dopamine (DA) | 3 | No significant effect | ||
| 10 | +63% | |||
| Norepinephrine (NA) | 3 | +47% | ||
| 10 | +50% |
Clinical Development for Major Depressive Disorder
Following promising preclinical signals in some models, this compound advanced to clinical trials for the treatment of major depressive disorder (MDD).
Experimental Protocols
Four Phase 2b, double-blind, randomized, placebo-controlled trials were conducted to evaluate the efficacy and safety of this compound in patients with MDD.
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Study Design: Two studies compared this compound (50 mg twice daily) with placebo and fluoxetine (20 mg once daily) over 6 weeks. The other two studies compared this compound (50-100 mg twice daily) with placebo and paroxetine (20-40 mg once daily) over 8 weeks.
-
Patient Population: The trials enrolled a total of 369 men and 523 women diagnosed with MDD.
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Primary Outcome Measures: The primary endpoint for antidepressant efficacy was not specified in the available literature, but was likely a standardized depression rating scale such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Secondary Outcome Measures: Sexual function was assessed as a secondary outcome using the Arizona Sexual Experiences (ASEX) scale and the "Genital Symptoms" item of the HAM-D.
Quantitative Data from Clinical Studies
While the primary efficacy data for depression were not published and the drug was deemed ineffective for this indication, some data on secondary outcomes related to sexual function and safety are available.
Table 3: Improvement in Sexual Function in Women with Baseline Sexual Dysfunction (Paroxetine-controlled study P1)
| Treatment Group | Percentage of Women Reporting Improvement | Reference |
| This compound | 70% | |
| Placebo | 30% |
Table 4: Adverse Events in a Safety Study of this compound in Women with Mild/Remitted Depression Taking SSRIs/SNRIs
| Adverse Event | This compound (n=73) | Placebo (n=38) | Reference |
| Dry Mouth | 5.5% | 2.6% | |
| Insomnia | 5.5% | 2.6% | |
| Back Pain | 4.1% | 2.6% | |
| Dizziness | 4.1% | 0.0% |
Table 5: Depression and Anxiety Symptom Worsening in a Safety Study
| Symptom | This compound (n=73) | Placebo (n=38) | Reference |
| Depression Worsening | 6.9% | 21.6% | |
| Anxiety Worsening | 1.4% | 2.7% |
Mechanism of Action: Signaling Pathways
This compound's pharmacological activity is primarily attributed to its interaction with serotonin receptors, acting as a potent 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual mechanism is believed to underlie its effects on downstream neurotransmitter systems, particularly in the prefrontal cortex.
5-HT1A Receptor Agonism Signaling Pathway
As a 5-HT1A receptor agonist, this compound binds to and activates these receptors, which are coupled to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA).
5-HT2A Receptor Antagonism and its Effect on Neurotransmitter Release
By acting as an antagonist at 5-HT2A receptors, this compound blocks the effects of endogenous serotonin at these sites. 5-HT2A receptors are coupled to Gαq/11 proteins, and their activation stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). In the prefrontal cortex, 5-HT2A receptor activation is thought to exert an inhibitory influence on dopamine and norepinephrine release. By blocking this receptor, this compound is hypothesized to disinhibit the release of these catecholamines.
Experimental Workflow for Preclinical Antidepressant Screening
Conclusion
The development of this compound as an antidepressant provides a fascinating case study in drug discovery and repurposing. While its initial journey was marked by a failure to meet primary efficacy endpoints for major depressive disorder, the preclinical and clinical research conducted during this period was instrumental in elucidating its unique pharmacological profile. The consistent observation of effects on sexual desire in clinical trials ultimately paved the way for its successful development and approval for a different indication. The data and methodologies outlined in this guide offer valuable insights for researchers in the field of psychopharmacology and drug development, highlighting the importance of comprehensive preclinical characterization and the potential for unexpected findings in clinical research.
References
Flibanserin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flibanserin, marketed under the brand name Addyi, is a non-hormonal medication approved for the treatment of premenopausal women with hypoactive sexual desire disorder (HSDD).[1] Originally investigated as an antidepressant, its unique pharmacological profile led to its development for HSDD. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and analytical methodologies related to this compound, intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Identification
This compound is a complex molecule featuring a benzimidazolone core linked to a piperazine ring, which in turn is substituted with a trifluoromethylphenyl group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one[2] |
| CAS Number | 167933-07-5[1] |
| Molecular Formula | C₂₀H₂₁F₃N₄O[2] |
| Molecular Weight | 390.41 g/mol [2] |
| Canonical SMILES | C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F |
| InChI Key | PPRRDFIXUUSXRA-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Data of this compound
| Property | Value | Experimental Conditions/Notes |
| Physical State | White to off-white powder | |
| Melting Point | Not explicitly found | |
| pKa | ~5.9 | Weakly acidic compound |
| LogP | 3.4 - 4.3 | |
| Solubility | ||
| Water | Insoluble | |
| Ethanol | ~15 mg/mL | |
| DMSO | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Methylene Chloride | Very soluble | |
| Chloroform | Freely soluble | |
| Acetone | Soluble | |
| Toluene | Sparingly soluble | |
| Acetonitrile | Sparingly soluble | |
| Aqueous Buffer (pH 7.2) | ~0.2 mg/mL (in 1:4 DMF:PBS) | |
| 0.1 N HCl | 6.2 mg/mL | |
| 0.05 M Phosphate Buffer (pH 6.8) | 0.002 mg/mL |
Spectroscopic and Analytical Data
Detailed spectroscopic data is essential for the identification, characterization, and quantification of this compound.
Spectroscopic Data
Table 3: Spectroscopic Data of this compound
| Technique | Key Data |
| UV-Vis Spectroscopy | λmax at 204, 250, and 281 nm in methanol |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic peaks at 1686 cm⁻¹ (C=O stretching), 1610 cm⁻¹ (N-H bending), and in the region of 1401–1448 cm⁻¹ (aromatic C=C) |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed spectral data with assignments is not readily available in the searched literature. |
| Mass Spectrometry (MS) | Parent Ion (M+H)⁺: m/z 391.1741. A key fragment ion is observed at m/z 161.0704. |
Analytical Methodologies
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the analysis of this compound.
Table 4: Representative HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | Agilent C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01M Potassium phosphate monohydrate buffer (pH 3.5) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm |
| Retention Time | ~2.8 min |
| Linearity Range | 20 - 200 µg/mL |
Mechanism of Action and Receptor Binding
This compound's pharmacological effects are mediated through its interaction with various neurotransmitter receptors in the central nervous system. It acts as a multifunctional serotonin agonist and antagonist.
Signaling Pathway
This compound is a full agonist at the 5-HT₁ₐ receptor and an antagonist at the 5-HT₂ₐ receptor. This dual activity is believed to result in a decrease in serotonin levels while increasing the levels of dopamine and norepinephrine in the prefrontal cortex, which are neurotransmitters implicated in sexual desire and arousal.
Caption: this compound's dual action on serotonin receptors modulates neurotransmitter levels.
Receptor Binding Affinities
The binding affinity of this compound to various receptors has been determined through radioligand binding assays.
Table 5: Receptor Binding Profile of this compound
| Receptor | Ki (nM) | Activity |
| 5-HT₁ₐ | 1 | Full Agonist |
| 5-HT₂ₐ | 49 | Antagonist |
| 5-HT₂ₑ | 88.3 | Antagonist |
| 5-HT₂ₒ | 89.3 | Antagonist |
| Dopamine D₄ | 4 - 24 | Antagonist/Very Weak Partial Agonist |
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common approach involves the N-alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with a benzimidazolone derivative.
Representative Synthetic Scheme
A generalized synthetic pathway is outlined below:
References
Pharmacological profile of Flibanserin as a 5-HT1A agonist and 5-HT2A antagonist
An In-Depth Technical Guide to the Pharmacological Profile of Flibanserin
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-hormonal medication approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] Its mechanism of action is distinct from other therapies, stemming from its unique profile as a multifunctional serotonergic agent.[3] This document provides a detailed technical overview of this compound's pharmacological profile, focusing on its dual activity as a high-affinity 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. We will explore its binding characteristics, functional activity at these primary targets, the resultant downstream effects on key neurotransmitter systems, and the experimental methodologies used to elucidate this profile.
Receptor Binding Profile
This compound's primary pharmacological action is mediated through its high affinity for specific serotonin receptors.[4] In vitro binding studies have quantified its affinity for several receptor subtypes, revealing a preferential interaction with the 5-HT1A receptor.[5] It also demonstrates significant affinity for the 5-HT2A receptor and the dopamine D4 receptor.
Interestingly, while in vitro studies show a higher affinity for 5-HT1A receptors, in vivo studies suggest that this compound occupies both 5-HT1A and 5-HT2A receptors to a similar extent under normal physiological conditions. However, under conditions of elevated brain serotonin (e.g., stress), it may preferentially occupy 5-HT2A receptors. Its affinity for other receptors, including the serotonin transporter, is low to negligible.
Table 1: Binding Affinity (Ki) of this compound at Key Receptors
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| 5-HT1A | 1 nM | |
| 5-HT2A | 49 nM | |
| Dopamine D4 | 4–24 nM | |
| 5-HT2B | 89.3 nM | |
| 5-HT2C | 88.3 nM |
Functional Activity
This compound's clinical effects are a direct consequence of its opposing functional activities at its two primary serotonin receptor targets.
5-HT1A Receptor Agonism
This compound acts as a full agonist at the 5-HT1A receptor. This agonism is a key component of its mechanism, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This action has been demonstrated in various experimental models:
-
In Vitro : In cell and rat tissue preparations, this compound reduces forskolin-stimulated cAMP formation.
-
In Vivo Electrophysiology : Systemic administration of this compound inhibits the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) and pyramidal neurons in the hippocampus and cortex. This inhibitory effect is reversed by selective 5-HT1A antagonists like WAY-100,635, confirming the receptor-mediated action.
5-HT2A Receptor Antagonism
Concurrently, this compound acts as a potent antagonist at 5-HT2A receptors. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC) and leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). By blocking this receptor, this compound prevents serotonin-mediated neuronal excitation.
-
In Vitro : this compound effectively antagonizes the accumulation of phosphatidylinositol turnover induced by serotonin in the mouse cortex.
-
In Vivo Animal Models : It reduces head-twitch responses in mice induced by the 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI), a classic behavioral model for 5-HT2A receptor activity.
Downstream Neurochemical Effects
The combined 5-HT1A agonism and 5-HT2A antagonism of this compound is believed to modulate the balance of key neurotransmitters in the prefrontal cortex (PFC), an area critical for reward processing and executive function. Microdialysis studies in rats have shown that this compound administration leads to:
-
A decrease in extracellular serotonin (5-HT) . This is primarily attributed to the activation of 5-HT1A autoreceptors on serotonergic neurons, which reduces their firing rate and subsequent serotonin release.
-
An increase in extracellular dopamine (DA) and norepinephrine (NE) . This effect is thought to be a consequence of both receptor actions. 5-HT1A agonism and 5-HT2A antagonism can disinhibit pyramidal neurons in the PFC, leading to increased release of these catecholamines.
This rebalancing—reducing the inhibitory tone of serotonin while increasing the excitatory signals of dopamine and norepinephrine—is the proposed mechanism for its therapeutic effect in HSDD.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on standardized in vitro and in vivo assays.
Radioligand Receptor Binding Assay (for Ki Determination)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for 5-HT1A and 5-HT2A receptors.
Objective: To quantify the ability of this compound to displace a specific high-affinity radioligand from its target receptor.
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 cells stably expressing human recombinant 5-HT1A or 5-HT2A receptors, or homogenized rat brain tissue (e.g., hippocampus for 5-HT1A, frontal cortex for 5-HT2A).
-
Radioligands:
-
For 5-HT1A: [³H]8-OH-DPAT.
-
For 5-HT2A: [³H]ketanserin.
-
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: High concentration of a non-labeled ligand (e.g., 10 µM Serotonin for 5-HT1A, 10 µM Mianserin for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B), scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize receptor source tissue/cells in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in fresh assay buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Forskolin-Stimulated cAMP Accumulation (for 5-HT1A Agonism)
This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gi/o-coupled 5-HT1A receptor.
Objective: To determine the potency (EC50) and efficacy of this compound as a 5-HT1A agonist.
Materials:
-
Cells: Whole cells expressing 5-HT1A receptors (e.g., HEK293 or CHO cells).
-
Activator: Forskolin (a direct adenylyl cyclase activator).
-
Test Compound: this compound, serially diluted.
-
Assay Medium: Appropriate cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Instrumentation: cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove media and pre-incubate cells with various concentrations of this compound (or a known agonist as a positive control) in assay medium for a short period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the response produced by forskolin alone (100%).
-
Plot the percentage inhibition of the forskolin response against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) using a sigmoidal dose-response curve fit.
-
Conclusion
This compound possesses a unique and complex pharmacological profile defined by its potent, full agonism at 5-HT1A receptors and its antagonism of 5-HT2A receptors. This dual mechanism of action distinguishes it from traditional antidepressants and hormonal therapies. The functional consequence of this receptor interaction is a region-specific modulation of neurotransmitter systems, resulting in decreased serotonergic inhibition and enhanced dopaminergic and noradrenergic activity in the prefrontal cortex. This technical guide summarizes the key binding and functional data that underpin our current understanding of this compound's mechanism, providing a foundation for further research and development in the field of neuromodulatory therapeutics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. Mechanism of action of this compound, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Flibanserin and Hypoactive Sexual Desire Disorder: A Technical Overview of its Serendipitous Discovery and Mechanism of Action
Abstract: This technical guide provides an in-depth analysis of the discovery of Flibanserin's therapeutic effects on Hypoactive Sexual Desire Disorder (HSDD). Originally investigated as an antidepressant, this compound's unique pharmacological profile as a non-hormonal, centrally-acting agent was serendipitously found to modulate key neurotransmitter pathways implicated in sexual desire. This document details the core mechanism of action, summarizes pivotal preclinical and clinical trial data, and outlines the key experimental protocols that were instrumental in its development and approval. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Introduction: A Serendipitous Path to HSDD Treatment
This compound, a benzimidazole derivative, was initially developed by Boehringer Ingelheim for the treatment of major depressive disorder.[1][2] During clinical trials, it demonstrated a lack of significant antidepressant efficacy compared to placebo.[2] However, a notable and unexpected side effect emerged: an increase in libido reported by female study participants.[1] This serendipitous discovery prompted a shift in its developmental trajectory. Sprout Pharmaceuticals later acquired the compound and pursued its development specifically for acquired, generalized Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[3] In August 2015, this compound became the first drug approved by the U.S. Food and Drug Administration (FDA) for this indication. HSDD is characterized by a persistent deficiency or absence of sexual fantasies and desire for sexual activity, leading to marked distress or interpersonal difficulty.
Core Mechanism of Action: Modulation of Neurotransmitter Systems
This compound's therapeutic effect is not hormonal but is attributed to its direct action on the central nervous system, where it modulates key neurotransmitters believed to regulate sexual desire. The precise mechanism is not fully elucidated, but it is understood to restore a balance between inhibitory and excitatory signals in brain circuits related to sexual response.
The primary pharmacological actions of this compound are:
-
5-HT1A Receptor Agonism: this compound acts as a full agonist at postsynaptic 5-HT1A receptors. Activation of these receptors is thought to contribute to the downstream release of dopamine and norepinephrine.
-
5-HT2A Receptor Antagonism: It functions as an antagonist at 5-HT2A receptors. Serotonin, acting via 5-HT2A receptors, generally has an inhibitory effect on sexual function by decreasing the release of dopamine. By blocking these receptors, this compound mitigates this inhibitory serotonergic "brake."
This dual activity results in a net decrease in serotonin activity in key brain regions, coupled with a localized increase in dopamine and norepinephrine levels, particularly in the prefrontal cortex. Dopamine and norepinephrine are critical for sexual excitation and desire. This rebalancing of neurotransmitter systems is the theoretical basis for its efficacy in treating HSDD. This compound also exhibits weaker antagonistic activity at 5-HT2B, 5-HT2C, and dopamine D4 receptors.
Quantitative Pharmacology: Receptor Binding Affinity
The interaction of this compound with various neurotransmitter receptors has been quantified through in-vitro binding assays. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Pharmacological Action |
| Serotonin 5-HT1A | 1 | Agonist |
| Serotonin 5-HT2A | 49 | Antagonist |
| Dopamine D4 | 4 - 24 | Antagonist |
| Data sourced from Borsini et al., 2002, as cited in multiple sources. |
Clinical Efficacy in Premenopausal Women with HSDD
The approval of this compound was based on the results of three pivotal 24-week, randomized, double-blind, placebo-controlled Phase 3 trials: BEGONIA, DAISY, and VIOLET. These studies consistently demonstrated statistically significant improvements in key efficacy endpoints for women treated with this compound 100 mg once daily at bedtime compared to placebo.
| Efficacy Endpoint | This compound 100 mg (n=1227) | Placebo (n=1238) | p-value |
| Change in Satisfying Sexual Events (SSEs) per 28 days | 2.1 (± 0.14) | 1.2 (± 0.11) | < 0.0001 |
| Change in FSFI Desire Domain Score | 0.9 (± 0.04) | 0.6 (± 0.04) | < 0.0001 |
| Change in FSDS-R Item 13 Score (Distress) | -0.9 (± 0.04) | -0.6 (± 0.04) | < 0.0001 |
| Data represents the mean (± standard error) change from baseline to 24 weeks, based on a pooled analysis of the BEGONIA, DAISY, and VIOLET trials. |
Experimental Protocols
These assays are fundamental to determining a drug's affinity and selectivity for specific receptors. A standardized protocol for assessing binding to serotonin receptors is outlined below.
Objective: To determine the inhibition constant (Ki) of this compound for 5-HT1A and 5-HT2A receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing recombinant human 5-HT1A or 5-HT2A receptors, or homogenized rat brain tissue from regions rich in these receptors (e.g., prefrontal cortex, hippocampus).
-
Radioligands:
-
For 5-HT1A: [³H]8-OH-DPAT (an agonist)
-
For 5-HT2A: [³H]Ketanserin (an antagonist)
-
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., Mg²⁺, Ca²⁺).
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., serotonin for 5-HT1A, ketanserin for 5-HT2A).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure (Competitive Binding Assay):
-
Incubation: In triplicate, combine the membrane preparation, radioligand (at a concentration near its dissociation constant, Kd), and either assay buffer (for total binding), non-specific binding control, or a specific concentration of this compound in a 96-well plate.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The efficacy of this compound in clinical trials was assessed using validated patient-reported outcome (PRO) instruments. These tools are critical for quantifying subjective experiences like sexual desire and distress.
Key Instruments Used:
-
Satisfying Sexual Events (SSEs): Patients used an electronic diary (eDiary) to record the frequency of sexual events they deemed satisfying. This provides a quantitative measure of sexual activity and satisfaction.
-
Female Sexual Function Index (FSFI): A 19-item questionnaire that assesses female sexual function over the past 4 weeks across six domains: desire, arousal, lubrication, orgasm, satisfaction, and pain. The desire domain (FSFI-d) was a key endpoint, with higher scores indicating better function.
-
Female Sexual Distress Scale-Revised (FSDS-R): A questionnaire designed to measure the level of distress associated with low sexual desire. Item 13, which specifically asks about distress due to low sexual desire, was used as a primary measure. A decrease in the score indicates a reduction in distress.
Protocol for Data Collection in Pivotal Trials:
-
Screening & Baseline: Premenopausal women meeting the DSM-IV criteria for generalized, acquired HSDD for at least 6 months were enrolled. Baseline data for SSEs, FSFI, and FSDS-R were collected.
-
Randomization: Participants were randomly assigned to receive either this compound 100 mg daily at bedtime or a matching placebo.
-
Treatment Period (24 Weeks):
-
Patients recorded SSEs daily or weekly using an eDiary.
-
The FSFI and FSDS-R questionnaires were administered at regular intervals (e.g., every 4 weeks) during clinic visits.
-
-
Endpoint Analysis: The primary efficacy endpoints were the change from baseline to the end of the 24-week treatment period for the number of SSEs, the FSFI desire domain score, and the FSDS-R Item 13 score.
Conclusion
The discovery of this compound's efficacy for HSDD is a modern example of drug repurposing, driven by astute observation of clinical trial side effects. Its development underscores the central role of serotonergic, dopaminergic, and noradrenergic systems in the complex neurobiology of female sexual desire. The rigorous application of in-vitro pharmacological assays and validated patient-reported outcomes in large-scale clinical trials was essential in characterizing its unique mechanism of action and establishing its therapeutic benefit for premenopausal women suffering from HSDD. This guide provides a foundational technical understanding of the key data and methodologies that underpinned this discovery.
References
Initial Clinical Trial Findings for Flibanserin in Premenopausal Women: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial clinical trial findings for Flibanserin in the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women. It includes a comprehensive summary of efficacy and safety data, detailed experimental protocols from pivotal trials, and a visualization of the drug's proposed mechanism of action.
Core Efficacy and Safety Data
The efficacy and safety of this compound for the treatment of acquired, generalized HSDD in premenopausal women were primarily established in three 24-week, randomized, double-blind, placebo-controlled pivotal trials: VIOLET, DAISY, and BEGONIA.[1] A pooled analysis of these trials provides a robust overview of the treatment's effects.[1]
Efficacy Data Summary
The following tables summarize the key efficacy endpoints from the pooled analysis of the VIOLET, DAISY, and BEGONIA trials, which included 2,465 premenopausal women (1,227 treated with this compound 100 mg once daily at bedtime and 1,238 with placebo).[1]
Table 1: Change from Baseline in Satisfying Sexual Events (SSEs) over 28 Days at 24 Weeks [1]
| Treatment Group | Mean Change from Baseline (± SE) | p-value vs. Placebo |
| This compound 100 mg | 2.1 (± 0.14) | < 0.0001 |
| Placebo | 1.2 (± 0.11) | - |
Table 2: Change from Baseline in Female Sexual Function Index Desire Domain (FSFI-d) Score at 24 Weeks [1]
| Treatment Group | Least-Squares Mean Change from Baseline (± SE) | p-value vs. Placebo |
| This compound 100 mg | 0.9 (± 0.04) | < 0.0001 |
| Placebo | 0.6 (± 0.04) | - |
Table 3: Change from Baseline in Female Sexual Distress Scale-Revised Item 13 (FSDS-R-13) Score at 24 Weeks
| Treatment Group | Least-Squares Mean Change from Baseline (± SE) | p-value vs. Placebo |
| This compound 100 mg | -0.9 (± 0.04) | < 0.0001 |
| Placebo | -0.6 (± 0.04) | - |
Responder analyses, where responders were defined as those reporting being "much improved" or "very much improved" on the Patient Global Impression of Improvement (PGI-I) scale, showed a placebo-adjusted response rate of approximately 10% for this compound-treated patients at 24 weeks. While statistically significant, the efficacy of this compound is considered modest, with treatment leading to approximately one additional satisfying sexual event every two months compared to placebo.
Safety and Tolerability
The most common adverse events reported in the pivotal trials for premenopausal women were dizziness, somnolence, nausea, and fatigue. These side effects are consistent with this compound's activity as a central nervous system (CNS) active agent. The sedative effects, likely due to its 5-HT2A antagonism, led to the recommendation for bedtime dosing to mitigate daytime somnolence. A boxed warning is included in the prescribing information regarding the increased risk of hypotension and syncope when this compound is used with alcohol or by patients with liver impairment.
Experimental Protocols of Pivotal Trials
The pivotal clinical trials (VIOLET, DAISY, BEGONIA) shared a similar design to assess the efficacy and safety of this compound in premenopausal women with HSDD.
Study Design
The trials were 24-week, randomized, placebo-controlled, multicenter studies. Participants were randomized to receive either this compound 100 mg once daily at bedtime or a placebo.
Participant Population
Key inclusion and exclusion criteria for the pivotal trials were as follows:
Inclusion Criteria:
-
Premenopausal women aged 18 years and older.
-
Diagnosis of generalized, acquired HSDD according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria.
-
In a stable, monogamous, heterosexual relationship for at least one year.
-
Willingness to attempt sexual activity at least once a month.
-
Compliance with daily electronic diary (eDiary) use.
Exclusion Criteria:
-
History of Major Depressive Disorder within six months prior to screening.
-
Use of medications known to cause sexual dysfunction or interact with this compound (e.g., certain antidepressants, anxiolytics, antipsychotics).
-
Clinically relevant medical conditions that could interfere with trial participation.
Efficacy Endpoints
The co-primary efficacy endpoints in the pivotal trials were the change from baseline in the number of satisfying sexual events (SSEs) and the change from baseline in sexual desire as measured by an electronic daily diary. However, the eDiary for sexual desire did not consistently show positive results.
Secondary endpoints included:
-
Change from baseline in the Female Sexual Function Index (FSFI) desire domain and total scores.
-
Change from baseline in the Female Sexual Distress Scale-Revised (FSDS-R) total score and the score for item 13, which specifically addresses bother from low sexual desire.
Data on SSEs and sexual desire were collected daily via an electronic diary (eDiary). An SSE was defined as a sexual event that the participant rated as satisfying.
Visualizations
Proposed Mechanism of Action of this compound
This compound is a multifunctional serotonin agonist and antagonist (MSAA). Its proposed mechanism of action involves a dual effect on serotonin receptors, which in turn modulates downstream neurotransmitter systems, particularly dopamine and norepinephrine, in key brain regions associated with sexual desire.
This compound acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This activity is thought to lead to a reduction in serotonin levels while increasing the levels of dopamine and norepinephrine in the prefrontal cortex. Since dopamine and norepinephrine are excitatory to sexual desire and serotonin is generally inhibitory, this neurochemical shift is hypothesized to be the basis for this compound's therapeutic effect in HSDD.
References
A Deep Dive into Flibanserin's Modulation of Dopamine and Norepinephrine in the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), has demonstrated a significant impact on neurotransmitter levels within the prefrontal cortex (PFC), a brain region critical for mood, cognition, and executive function. This technical guide synthesizes preclinical findings to elucidate the core mechanism of action by which this compound elevates dopamine (DA) and norepinephrine (NE) levels in the PFC. Through its dual activity as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, this compound distinctively modulates serotonergic pathways, which in turn disinhibits downstream dopaminergic and noradrenergic neurons. This guide provides a comprehensive overview of the quantitative effects, detailed experimental methodologies employed in key studies, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual-Receptor Strategy
This compound's primary mechanism involves its interaction with two key serotonin receptor subtypes: it acts as a full agonist at postsynaptic 5-HT1A receptors and an antagonist at postsynaptic 5-HT2A receptors[1]. This dual functionality is crucial for its downstream effects on catecholamine systems.
-
5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, particularly those located on cortical pyramidal neurons, is a key initiating event[2][3]. This agonism is believed to play a significant role in this compound's ability to modulate monoamine release[2][4].
-
5-HT2A Receptor Antagonism: Concurrently, by blocking 5-HT2A receptors, this compound removes an inhibitory serotonergic brake on dopamine and norepinephrine release in the prefrontal cortex. This antagonistic action may act synergistically with 5-HT1A agonism to enhance extracellular dopamine levels.
This combined action leads to a net increase in norepinephrine and dopamine concentrations specifically in the prefrontal cortex, while simultaneously reducing local serotonin release. This neurochemical shift is hypothesized to underlie its therapeutic effects.
Quantitative Impact on Dopamine and Norepinephrine Levels
Preclinical studies, primarily utilizing in vivo microdialysis in rats, have quantified the dose-dependent effects of this compound on extracellular dopamine and norepinephrine levels in the prefrontal cortex. The following table summarizes key findings from these experiments.
| This compound Dose (mg/kg) | Dopamine (DA) Increase (%) | Norepinephrine (NE) Increase (%) | Animal Model | Reference |
| 3 | No significant effect | 47% | Conscious, freely moving rats | |
| 10 | 63% | 50% | Conscious, freely moving rats | |
| Acute Administration (unspecified dose) | Increased in mPFC | Increased in all tested areas (including mPFC) | Female Wistar rats | |
| Repeated Administration | Increased basal levels in mPFC | Increased basal levels in mPFC | Female Wistar rats |
mPFC: medial Prefrontal Cortex
Experimental Protocols
The quantitative data presented above were primarily generated using in vivo intracerebral microdialysis. This technique allows for the continuous sampling of extracellular fluid from specific brain regions in conscious, freely moving animals.
In Vivo Microdialysis in Conscious, Freely Moving Rats
-
Animal Model: Male Sprague-Dawley or female Wistar rats are commonly used. Animals are housed individually under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Procedure:
-
Rats are anesthetized (e.g., with isoflurane).
-
A guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex.
-
The cannula is secured to the skull using dental cement.
-
Animals are allowed a post-operative recovery period of at least 24 hours.
-
-
Microdialysis Procedure:
-
A microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to achieve baseline neurotransmitter levels, this compound or vehicle is administered (e.g., intraperitoneally).
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection. This method allows for the sensitive and specific quantification of dopamine, norepinephrine, and serotonin.
-
-
Confirmation of Mechanism: To confirm the role of 5-HT1A receptors, studies have pre-treated animals with a selective 5-HT1A receptor antagonist, such as WAY100,635. This pretreatment has been shown to completely block the this compound-induced increases in dopamine and norepinephrine in the prefrontal cortex.
Visualizing the Mechanisms and Workflows
To further clarify the complex interactions and procedures, the following diagrams have been generated using the Graphviz DOT language.
This compound's Signaling Pathway in the Prefrontal Cortex
Caption: this compound's dual action on 5-HT1A and 5-HT2A receptors in the PFC.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for measuring neurotransmitter levels via in vivo microdialysis.
Logical Relationship of this compound's Dual Receptor Action
Caption: Logical flow of this compound's effects from receptor binding to neurotransmitter modulation.
Conclusion and Future Directions
For drug development professionals, this targeted neurochemical profile in the prefrontal cortex presents a compelling rationale for its therapeutic potential in disorders characterized by deficits in motivation and reward processing. Future research should aim to further delineate the precise downstream signaling cascades initiated by 5-HT1A agonism and 5-HT2A antagonism. Additionally, translating these findings to human subjects using advanced neuroimaging techniques would be invaluable in confirming the relevance of this mechanism to its clinical efficacy. Understanding the long-term neuroadaptations following chronic this compound administration also remains a critical area for investigation.
References
- 1. Mechanism of action of this compound, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. This compound, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
The role of serotonin modulation in Flibanserin's therapeutic effects
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An In-depth Technical Guide to the Role of Serotonin Modulation in this compound's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a non-hormonal medication approved for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women, exerts its therapeutic effects through a novel mechanism centered on the modulation of serotonergic pathways in the brain. Unlike traditional antidepressants, this compound acts as a multifunctional serotonin agent, exhibiting both agonistic and antagonistic properties at key serotonin receptor subtypes. This guide provides a detailed examination of this compound's pharmacodynamics, focusing on its interaction with 5-HT1A and 5-HT2A receptors and the subsequent downstream effects on dopamine and norepinephrine neurotransmission. We present a comprehensive overview of its receptor binding profile, a summary of its clinical efficacy, detailed experimental protocols for key preclinical and clinical assessments, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Hypoactive Sexual Desire Disorder (HSDD) is characterized by a persistent deficiency or absence of sexual fantasies and desire for sexual activity, leading to marked distress or interpersonal difficulties. The neurobiological basis of HSDD is thought to involve an imbalance in the neurotransmitter systems that regulate sexual desire, particularly a hyperactive inhibitory serotonergic system and a hypoactive excitatory dopaminergic and noradrenergic system.
This compound was initially developed as an antidepressant but was repurposed after its pro-sexual effects were observed in clinical trials. Its mechanism of action is distinct from hormonal therapies and phosphodiesterase-5 inhibitors, as it targets the central nervous system to restore a more favorable neurochemical balance for sexual desire.
Pharmacodynamics of this compound
This compound's primary mechanism of action involves its potent and selective modulation of two key serotonin receptors: it acts as a full agonist at the 5-hydroxytryptamine subtype 1A (5-HT1A) receptor and a potent antagonist at the 5-hydroxytryptamine subtype 2A (5-HT2A) receptor.[1][2][3] This dual activity is critical to its therapeutic effect.
Receptor Binding Affinity
This compound exhibits a high affinity for 5-HT1A receptors and a moderate affinity for 5-HT2A and dopamine D4 receptors.[1][4] Its binding affinity for other receptors is significantly lower.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | 1 | Full Agonist |
| 5-HT2A | 49 | Antagonist |
| Dopamine D4 | 4-24 | Antagonist/Very Weak Partial Agonist |
| 5-HT2B | 89.3 | Antagonist |
| 5-HT2C | 88.3 | Antagonist |
Impact on Neurotransmitter Levels
The agonistic action of this compound at postsynaptic 5-HT1A receptors in the prefrontal cortex is believed to reduce the release of serotonin, a neurotransmitter known to inhibit sexual desire. Simultaneously, its antagonism of 5-HT2A receptors is thought to disinhibit downstream dopaminergic and noradrenergic neurons, leading to an increase in the release of dopamine and norepinephrine in the prefrontal cortex. This shift in the balance of these key neurotransmitters—decreasing inhibitory serotonin while increasing excitatory dopamine and norepinephrine—is hypothesized to be the core mechanism behind this compound's ability to improve sexual desire.
Signaling Pathways
The therapeutic effects of this compound are initiated by its interaction with G protein-coupled receptors (GPCRs).
5-HT1A Receptor Signaling
The 5-HT1A receptor is coupled to inhibitory G proteins (Gαi/o). Agonism at this receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.
5-HT2A Receptor Signaling
The 5-HT2A receptor is coupled to Gαq/11 G proteins. Antagonism of this receptor by this compound blocks the downstream signaling cascade that is normally initiated by serotonin. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). By blocking this pathway, this compound prevents the excitatory effects of serotonin mediated through the 5-HT2A receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serendipitous Journey of Flibanserin: A Technical Guide to its Development and FDA Approval
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the multifaceted development and arduous FDA approval process of flibanserin (Addyi®), the first-in-class postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist approved for the treatment of acquired, generalized Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women. This document provides a comprehensive timeline of key milestones, a detailed examination of its mechanism of action, structured summaries of pivotal clinical trial data, and an overview of the experimental protocols employed in its evaluation.
A Timeline of Perseverance: From Antidepressant to HSDD Treatment
This compound's path to approval was anything but linear, marked by a change in therapeutic indication, multiple regulatory submissions, and persistent efforts by its developers.
| Date | Event | Description |
| Pre-2009 | Initial Development | Boehringer Ingelheim initially investigates this compound as a potential antidepressant. While showing limited efficacy for depression, an increase in libido is observed as a side effect in female subjects.[1] |
| 2009 | First NDA Submission | Boehringer Ingelheim submits the first New Drug Application (NDA) to the FDA for this compound for the treatment of HSDD in premenopausal women.[2] |
| June 2010 | First FDA Rejection | An FDA advisory committee unanimously votes against the approval of this compound, citing a modest benefit-risk profile.[2] |
| Late 2011 | Acquisition by Sprout Pharmaceuticals | Following Boehringer Ingelheim's decision to discontinue development, Sprout Pharmaceuticals acquires the rights to this compound.[2] |
| March 2013 | Second NDA Submission | Sprout Pharmaceuticals resubmits the NDA for this compound to the FDA with additional data.[2] |
| September 2013 | Second FDA Rejection | The FDA once again declines to approve this compound, maintaining that the benefits do not outweigh the risks. |
| February 2015 | Third NDA Submission | After further studies and a formal dispute resolution request, Sprout Pharmaceuticals resubmits the NDA for this compound. |
| June 2015 | Favorable Advisory Committee Vote | An FDA advisory committee votes 18-6 in favor of approving this compound, with the recommendation of a risk management plan. |
| August 18, 2015 | FDA Approval | The FDA grants approval for this compound (marketed as Addyi) for the treatment of acquired, generalized HSDD in premenopausal women. |
Mechanism of Action: A Multifunctional Serotonin Agonist and Antagonist
This compound's pharmacological activity is not fully understood but is characterized by its dual action on serotonin receptors, which is believed to modulate downstream neurotransmitter systems implicated in sexual desire. It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This activity is thought to lead to a decrease in serotonin levels in key brain regions while promoting an increase in dopamine and norepinephrine levels, neurotransmitters associated with sexual excitement and desire.
Caption: this compound's Proposed Mechanism of Action.
Clinical Efficacy and Safety: A Review of Pivotal Trials
The approval of this compound was primarily based on the results of three 24-week, randomized, double-blind, placebo-controlled Phase 3 trials: VIOLET, DAISY, and BEGONIA. These studies evaluated the efficacy and safety of this compound in premenopausal women with HSDD. Additionally, the SNOWDROP trial assessed its use in postmenopausal women.
Efficacy Data
The primary efficacy endpoints in these trials included the change from baseline in the number of satisfying sexual events (SSEs) and the change from baseline in the desire domain of the Female Sexual Function Index (FSFI-d). A key secondary endpoint was the change from baseline in the Female Sexual Distress Scale-Revised (FSDS-R) Item 13, which measures distress due to low sexual desire.
Table 1: Summary of Efficacy Results from Pivotal Phase 3 Trials in Premenopausal Women (VIOLET, DAISY, BEGONIA)
| Endpoint | This compound (100 mg daily) | Placebo | Net Effect (this compound - Placebo) |
| Change in SSEs/month | +0.5 to +1.0 | +0.3 to +0.4 | ~0.5 to 0.7 additional SSEs/month |
| Change in FSFI-d Score | +0.7 to +0.9 | +0.4 to +0.6 | ~0.3 to 0.4 point improvement |
| Change in FSDS-R Item 13 Score | -0.8 to -0.9 | -0.5 to -0.6 | ~0.3 to 0.4 point reduction in distress |
Note: Values are approximate ranges based on pooled analyses and individual study reports.
Table 2: Summary of Efficacy Results from the SNOWDROP Trial in Postmenopausal Women
| Endpoint | This compound (100 mg daily) | Placebo | p-value |
| Change in SSEs/28 days | 1.0 | 0.6 | <0.01 |
| Change in FSFI-d Score | 0.7 | 0.4 | <0.01 |
| Change in FSDS-R Item 13 Score | -0.8 | -0.6 | <0.01 |
Data from the SNOWDROP trial.
Safety Profile
The most commonly reported adverse events in the clinical trials were dizziness, somnolence, nausea, and fatigue.
Table 3: Common Adverse Events in Premenopausal Women (Pooled Data)
| Adverse Event | This compound (100 mg daily) (%) | Placebo (%) |
| Dizziness | 11.4 | 2.2 |
| Somnolence | 11.2 | 2.9 |
| Nausea | 10.4 | 3.9 |
| Fatigue | 9.2 | 5.5 |
Note: Percentages represent the incidence of adverse events.
Experimental Protocols of Key Clinical Trials
The pivotal Phase 3 trials (VIOLET, DAISY, BEGONIA) and the SNOWDROP trial shared a similar design.
-
Study Design: All were 24-week, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participant Population:
-
VIOLET, DAISY, BEGONIA: Premenopausal women aged 18 years or older diagnosed with acquired, generalized HSDD for at least 6 months, in a stable, monogamous heterosexual relationship for at least one year.
-
SNOWDROP: Naturally postmenopausal women with HSDD.
-
-
Intervention: Participants were randomized to receive either this compound 100 mg orally once daily at bedtime or a matching placebo.
-
Primary Efficacy Endpoints:
-
Change from baseline to week 24 in the number of satisfying sexual events (SSEs) over 28 days, recorded in an electronic diary.
-
Change from baseline to week 24 in the Female Sexual Function Index (FSFI) desire domain score (FSFI-d).
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in the Female Sexual Distress Scale-Revised (FSDS-R) Item 13 score, which assesses distress related to low sexual desire.
-
Change from baseline in the FSDS-R total score and the FSFI total score.
-
-
Data Analysis: Efficacy was assessed using mixed-effects models for repeated measures.
The FDA Approval Journey: A Visual Representation
The following diagram illustrates the key stages and decisions in this compound's path to market.
Caption: this compound's FDA Approval Timeline.
Conclusion
The development and approval of this compound represent a significant, albeit controversial, milestone in the pharmacological treatment of female sexual dysfunction. Its journey from a failed antidepressant to a first-in-class treatment for HSDD underscores the complexities and persistence required in drug development. For researchers and scientists, the story of this compound offers valuable insights into novel mechanisms of action, the challenges of clinical trial design for subjective endpoints, and the intricate nature of the regulatory approval process.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis and Purification of Flibanserin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis and purification of Flibanserin for laboratory use. The information is compiled from various patented methods and peer-reviewed scientific literature.
Introduction
This compound is a non-hormonal medication approved for the treatment of pre-menopausal women with hypoactive sexual desire disorder (HSDD). It functions as a multifunctional serotonin agonist and antagonist (MSAA), primarily exhibiting agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor.[1][2][3] This dual mechanism is believed to modulate neurotransmitter activity in the brain, leading to an increase in dopamine and norepinephrine levels while decreasing serotonin levels, particularly in the prefrontal cortex.[3][4] This modulation is thought to be the basis for its therapeutic effect on sexual desire.
Synthesis of this compound
Several synthetic routes for this compound have been reported. Below are protocols for two common laboratory-scale methods.
Synthetic Route 1: From Benzene-1,2-diamine and Ethyl Acetoacetate
This route involves the initial formation of a benzimidazolone intermediate followed by coupling with a piperazine derivative.
Experimental Protocol:
-
Synthesis of Intermediate 9:
-
A mixture of benzene-1,2-diamine and ethyl acetoacetate is heated to prepare compound 8.
-
Compound 8 is then reacted with 1,2-dibromoethane in the presence of potassium carbonate.
-
The resulting product, intermediate 9, is purified with n-heptane to yield approximately 50%.
-
-
Synthesis of this compound Hydrochloride:
-
Intermediate 9 is coupled with commercially available 1-(3-(trifluoromethyl)phenyl)piperazine (compound 10) in acetonitrile.
-
The resulting intermediate is then treated with concentrated hydrochloric acid to yield this compound hydrochloride.
-
-
Formation of this compound:
-
This compound hydrochloride is basified with an aqueous sodium hydroxide solution to furnish the final product, this compound.
-
Synthetic Route 2: From o-Phenylenediamine and Tetraethyl Orthocarbonate
This method describes the preparation of a 2-ethoxybenzimidazole intermediate, which is then reacted with a piperazine intermediate.
Experimental Protocol:
-
Synthesis of 2-ethoxybenzimidazole:
-
o-Phenylenediamine, tetraethyl orthocarbonate, and acetic acid are mixed and stirred at 70°C for 3 hours.
-
The reaction mixture is cooled to room temperature, and a potassium hydroxide solution is added.
-
The mixture is stirred for an additional hour.
-
The resulting solid is filtered, washed with water, and dried to obtain 2-ethoxybenzimidazole.
-
-
Synthesis of this compound:
-
The prepared 2-ethoxybenzimidazole is reacted with a suitable piperazine intermediate (prepared separately from triethanolamine and m-aminotrifluorotoluene) in a substitution reaction.
-
The resulting product is then deprotected using hydrochloric acid to yield the target this compound.
-
Purification and Characterization
Purification of the final this compound product is crucial to remove impurities and unreacted starting materials.
Purification Protocol:
-
Recrystallization:
-
The crude this compound can be recrystallized from various solvents. Common solvent systems include isopropanol, or a mixture of methanol and n-hexane.
-
For example, the crude product from one synthesis was dissolved in isopropanol, and concentrated hydrochloric acid was added. The mixture was stirred at 70°C for 2 hours. Upon cooling, this compound hydrochloride precipitated as a white solid.
-
The free base can be obtained by dissolving the hydrochloride salt in a suitable solvent and adding an aqueous sodium hydroxide solution.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final product.
-
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. Expected m/z for [M+H]⁺ is 391.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. 1H NMR data has been reported.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify polymorphic forms. The peak temperature for polymorph A is approximately 161°C.
Quantitative Data Summary
| Parameter | Route 1 | Route 2 |
| Intermediate Yield | Intermediate 9: ~50% | 2-ethoxybenzimidazole: 94.2% |
| Final Product Yield | 72% (as free base) | 56.2% |
| Final Product Purity (HPLC) | 99.5% | 99.6% |
Diagrams
Caption: Synthetic Workflows for this compound
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of this compound, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Multifunctional pharmacology of this compound: possible mechanism of therapeutic action in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Flibanserin in Rodent Models of Sexual Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Flibanserin in rodent models to study its effects on female sexual dysfunction. The included methodologies are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.
This compound, a multifunctional serotonin agonist and antagonist (MSAA), has been approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2][3] Its mechanism of action involves agonist activity at serotonin 1A (5-HT1A) receptors and antagonist activity at serotonin 2A (5-HT2A) receptors.[1][4] This dual action is believed to modulate the balance of neurotransmitters in brain regions associated with sexual motivation, leading to a decrease in serotonin and an increase in dopamine and norepinephrine levels. Preclinical studies in rodent models have been instrumental in elucidating these mechanisms and establishing the pro-sexual effects of this compound.
Experimental Protocols
Ovariectomized (OVX) Rat Model of Female Sexual Dysfunction
This is a widely used model to study female sexual behavior as it allows for precise control of the hormonal environment, mimicking different stages of the reproductive cycle.
a. Animal Preparation and Hormone Priming:
-
Animals: Adult female Sprague-Dawley or Wistar rats (280-350g) are commonly used.
-
Surgery: Bilateral ovariectomy is performed under anesthesia. A recovery period of at least one week is recommended.
-
Hormone Priming for Full Receptivity: To induce sexual receptivity, rats are primed with estradiol benzoate (EB) followed by progesterone (P). A typical regimen involves a subcutaneous (s.c.) injection of EB (e.g., 10 µg in 0.1 mL of sesame oil) 48 hours before behavioral testing, followed by an s.c. injection of P (e.g., 500 µg in 0.1 mL of sesame oil) 4 hours before testing.
-
Hormone Priming for Partial Receptivity: To model a state of lower sexual motivation, rats can be primed with EB alone.
b. This compound Administration:
-
Acute Administration: A single dose of this compound is administered prior to behavioral testing. Dosages can range from 1 mg/kg to 45 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).
-
Chronic Administration: this compound is administered daily for a period of 2 to 4 weeks. Common dosages for chronic studies are 15 mg/kg and 45 mg/kg, typically administered p.o.
c. Behavioral Testing:
-
Apparatus: A bi-level pacing chamber is often used, which allows the female to control the timing and frequency of sexual contact with the male.
-
Procedure: A sexually experienced male rat is introduced into the chamber. The female's sexual behaviors are recorded for a set duration, typically 30 minutes.
-
Parameters Measured:
-
Appetitive Behaviors: These indicate sexual motivation and desire.
-
Solicitations: The female engages in proceptive behaviors to attract the male.
-
Hops and Darts: Characteristic quick movements to solicit male attention.
-
Anogenital Investigations: Sniffing of the male's genital region.
-
-
Consummatory Behaviors: These relate to the act of mating.
-
Lordosis: The receptive posture adopted by the female to allow for mounting.
-
-
Pacing: The female's control over the mating interaction.
-
Microdialysis for Neurotransmitter Level Assessment
This technique allows for the in-vivo measurement of neurotransmitter levels in specific brain regions.
a. Animal Preparation:
-
Female Wistar rats (280-350g) are used.
-
Under isoflurane anesthesia, microdialysis probes are stereotactically implanted into brain regions of interest, such as the medial prefrontal cortex (mPFC), nucleus accumbens (NAC), and medial preoptic area (MPOA).
-
Animals are allowed to recover for 24 hours before the experiment.
b. This compound Administration and Sample Collection:
-
This compound is administered systemically (e.g., i.p. or p.o.).
-
Dialysate samples are collected at regular intervals to measure extracellular levels of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).
Data Presentation
Table 1: Effects of Chronic this compound Treatment on Appetitive Sexual Behaviors in Ovariectomized Rats
| Treatment Group | Dosing Regimen | Duration | Hormone Priming | Key Findings |
| This compound | 15 mg/kg/day, p.o. | 2-3 weeks | EB + P or EB alone | Significant increase in solicitations. |
| This compound | 45 mg/kg/day, p.o. | 3 weeks | Not specified | Increased Fos expression in brain regions associated with sexual motivation. |
| Vehicle Control | Daily, p.o. | 2-3 weeks | EB + P or EB alone | No significant change in appetitive behaviors. |
Table 2: Effects of Acute and Repeated this compound Administration on Neurotransmitter Levels
| Brain Region | Administration | Change in 5-HT | Change in DA | Change in NE |
| mPFC | Acute | ↓ | ↑ | ↑ |
| mPFC | Repeated | No change in basal levels | ↑ in basal levels | ↑ in basal levels |
| NAC | Acute | ↓ | No change | ↑ |
| NAC | Repeated | No change in basal levels | No change in basal levels | ↑ in basal levels |
| MPOA | Acute | ↓ | ↑ | ↑ |
Data summarized from Allers et al., 2010.
Visualizations
Signaling Pathway of this compound
Caption: this compound's dual action on serotonin receptors.
Experimental Workflow for Behavioral Studies
Caption: Workflow for assessing this compound's behavioral effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of this compound, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A controversial drug for female hypoactive sexual desire disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifunctional pharmacology of this compound: possible mechanism of therapeutic action in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro and In Vivo Assays to Measure Flibanserin's Receptor Binding and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flibanserin is a multifunctional serotonergic agent approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2][3] Its pharmacological activity is primarily attributed to its high affinity for serotonin receptors, acting as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[2][4] this compound also exhibits moderate antagonist activity at the dopamine D4 receptor. This unique profile results in a complex modulation of neurotransmitter systems, leading to an increase in dopamine and norepinephrine levels and a decrease in serotonin levels in key brain regions associated with sexual desire.
These application notes provide detailed protocols for a suite of in vitro and in vivo assays to characterize the receptor binding affinity and functional activity of this compound and similar molecules. The protocols are designed to be a practical resource for researchers in pharmacology and drug development.
Data Presentation: this compound Receptor Binding and Functional Activity
The following tables summarize the quantitative data for this compound's interaction with key neurotransmitter receptors.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue/Cell Line | Assay Type | Ki (nM) | Reference(s) |
| 5-HT1A | [3H]8-OH-DPAT | Human recombinant | Competition Binding | 1 | |
| 5-HT2A | [3H]Ketanserin | Human recombinant | Competition Binding | 49 | |
| D4 | Not Specified | Not Specified | Not Specified | 4-24 | |
| 5-HT2B | Not Specified | Not Specified | Not Specified | 89.3 | |
| 5-HT2C | Not Specified | Not Specified | Not Specified | 88.3 |
Table 2: In Vivo Effects of this compound on Neurotransmitter Levels in Rat Prefrontal Cortex
| Neurotransmitter | This compound Dose (mg/kg) | Change in Extracellular Levels | Time to Max Effect | Reference(s) |
| Serotonin (5-HT) | 3 | ↓ ~30% | 60 min | |
| Serotonin (5-HT) | 10 | ↓ ~45% | 60 min | |
| Dopamine (DA) | 10 | ↑ ~63% | Not Specified | |
| Norepinephrine (NA) | 3 | ↑ ~47% | Not Specified | |
| Norepinephrine (NA) | 10 | ↑ ~50% | Not Specified |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual-action signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for in vivo microdialysis in rats.
Experimental Protocols
In Vitro Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1A and 5-HT2A receptors using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human 5-HT1A or 5-HT2A receptors.
-
Radioligands:
-
For 5-HT1A: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).
-
For 5-HT2A: [3H]Ketanserin.
-
-
Competitor: this compound hydrochloride.
-
Non-specific Binding Control:
-
For 5-HT1A: 10 µM Serotonin (5-HT).
-
For 5-HT2A: 10 µM Mianserin.
-
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Thaw frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes in assay buffer to a final concentration of 50-100 µg protein per well.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 150 µL of diluted membranes.
-
Non-specific Binding: 50 µL of radioligand + 50 µL of non-specific binding control + 150 µL of diluted membranes.
-
Competition Binding: 50 µL of radioligand + 50 µL of this compound (at various concentrations, typically from 10-11 to 10-5 M) + 150 µL of diluted membranes.
-
The final concentration of the radioligand should be approximately at its Kd value (e.g., ~1-2 nM for [3H]8-OH-DPAT and ~1 nM for [3H]Ketanserin).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters, place them in scintillation vials, and add scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the activation of Gi/o proteins coupled to the 5-HT1A receptor upon agonist binding.
Materials:
-
Receptor Source: Cell membranes expressing human 5-HT1A receptors.
-
Radioligand: [35S]GTPγS.
-
Agonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Equipment: As in the radioligand binding assay.
Protocol:
-
Assay Setup (in a 96-well plate, in triplicate):
-
Add 50 µL of assay buffer (for basal activity) or this compound (at various concentrations) to the wells.
-
Add 50 µL of diluted membranes (20-40 µg protein/well).
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding 100 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM) and GDP.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Follow the same procedure as for the radioligand binding assay.
-
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding (as a percentage over basal) against the logarithm of the this compound concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.
-
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of 5-HT1A receptor activation.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase).
-
Agonist: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., ELISA, HTRF).
-
Cell Culture Medium and Reagents.
Protocol:
-
Cell Culture:
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forsklin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
This assay measures the ability of this compound to block the 5-HT-induced production of inositol phosphates, a downstream effect of 5-HT2A receptor activation.
Materials:
-
Cells: Cells stably expressing the human 5-HT2A receptor.
-
Radiolabel: myo-[3H]inositol.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Stimulation Buffer: Typically a buffer containing LiCl to inhibit inositol monophosphatase.
-
Dowex Anion-exchange Resin.
-
Scintillation Cocktail and Counter.
Protocol:
-
Cell Labeling:
-
Incubate the cells with myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay:
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of 5-HT (e.g., EC80) for 30-60 minutes.
-
Terminate the reaction and extract the inositol phosphates.
-
Separate the [3H]inositol phosphates from other components using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage inhibition of 5-HT-stimulated IP accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
In Vivo Assay
This protocol allows for the measurement of extracellular neurotransmitter levels in the prefrontal cortex of conscious rats following this compound administration.
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350g).
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), drill, dental cement.
-
Microdialysis Probes and Guide Cannulae.
-
Perfusion Pump and Syringes.
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.
-
This compound Solution for Injection.
-
Fraction Collector.
-
Analytical System: HPLC with electrochemical detection (ECD).
Protocol:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC).
-
Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Allow a 90-120 minute equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.
-
Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Store samples at -80°C until analysis.
-
-
Sample Analysis:
-
Inject the dialysate samples into an HPLC-ECD system to separate and quantify the concentrations of serotonin, dopamine, and norepinephrine.
-
-
Data Analysis:
-
Calculate the mean baseline neurotransmitter concentration for each animal.
-
Express the post-drug administration concentrations as a percentage of the baseline.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the changes in neurotransmitter levels.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
-
Conclusion
The assays described in these application notes provide a comprehensive framework for characterizing the receptor binding profile and functional activity of this compound and related compounds. The combination of in vitro binding and functional assays allows for a detailed understanding of the molecule's interaction with its primary targets, while in vivo microdialysis provides crucial information about its effects on neurotransmitter dynamics in a physiological context. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data essential for the advancement of drug discovery and development in the field of neuropsychopharmacology.
References
- 1. This compound, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acute and repeated this compound administration in female rats modulates monoamines differentially across brain areas: a microdialysis study [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodologies for Assessing Flibanserin's Effects on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flibanserin is a non-hormonal medication approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] Its mechanism of action is centered on the modulation of key neurotransmitter systems in the brain.[3] this compound functions as a multifunctional serotonin agonist and antagonist (MSAA), exhibiting high affinity for serotonin receptors.[3][4] Specifically, it acts as a full agonist at the postsynaptic 5-hydroxytryptamine 1A (5-HT1A) receptor and an antagonist at the 5-HT2A receptor. This dual activity is believed to rebalance the inhibitory effects of serotonin and the excitatory signaling of dopamine (DA) and norepinephrine (NE) in brain regions associated with sexual desire, such as the prefrontal cortex. The net effect is a localized decrease in serotonin and an increase in dopamine and norepinephrine release, which is hypothesized to be the basis of its therapeutic effect.
Assessing the precise neurochemical effects of compounds like this compound requires a multi-faceted approach, combining in vitro receptor-level characterization with in vivo measurements of neurotransmitter dynamics and neuronal activity. These application notes provide detailed protocols for key methodologies used to elucidate the pharmacological profile of this compound.
This compound's Proposed Signaling Pathway
The primary mechanism of this compound involves its interaction with 5-HT1A and 5-HT2A receptors in the prefrontal cortex (PFC). As a 5-HT1A agonist, it stimulates these receptors, while as a 5-HT2A antagonist, it blocks them. This combined action leads to a downstream increase in the release of dopamine and norepinephrine and a decrease in serotonin release within the PFC, thereby modulating the brain circuits that regulate sexual desire.
Caption: this compound's dual action on 5-HT1A and 5-HT2A receptors modulates neurotransmitter release.
Application Note 1: In Vitro Receptor Binding and Affinity
Objective: To quantify the binding affinity of this compound to its primary molecular targets, the human 5-HT1A and 5-HT2A receptors. This is a critical first step in characterizing the compound's pharmacological profile.
Protocol 1.1: Radioligand Receptor Binding Assay
Principle: This competitive binding assay measures the ability of this compound to displace a specific, high-affinity radiolabeled ligand from its receptor. The concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) or the dissociation constant (Kd) can be calculated, providing a measure of binding affinity.
Materials:
-
Cell membrane preparations from cell lines overexpressing human 5-HT1A or 5-HT2A receptors.
-
Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).
-
Non-specific binding competitors: WAY-100635 (for 5-HT1A), Eplivanserin (for 5-HT2A).
-
This compound stock solution and serial dilutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., PEI-treated).
-
Filtration manifold and vacuum pump.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.
-
Total Binding: To a set of tubes, add only the components from step 1.
-
Non-Specific Binding: To another set of tubes, add the components from step 1 plus a high concentration of the non-specific binding competitor to saturate the receptors.
-
Competitive Binding: To the remaining tubes, add the components from step 1 plus varying concentrations of this compound.
-
Incubation: Incubate all samples, typically for 60-180 minutes at a controlled temperature (e.g., 37°C), to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A streamlined workflow for determining the receptor binding affinity of a test compound.
Data Presentation: this compound Binding Affinity
| Receptor Target | Parameter | Value (nM) | Reference |
| Human 5-HT1A | Ki | 1 | |
| Human 5-HT2A | Ki | 49 | |
| Human Dopamine D4 | Ki | 4 - 24 | |
| Human 5-HT1A | Kd | 6.9 | |
| Human 5-HT2A | Kd | 37 |
Application Note 2: In Vivo Microdialysis
Objective: To measure the extracellular concentrations of serotonin, dopamine, and norepinephrine in specific brain regions of freely moving animals following systemic administration of this compound. This technique provides direct evidence of the drug's effect on neurotransmitter release in a physiological context.
Protocol 2.1: Microdialysis in the Rat Medial Prefrontal Cortex (mPFC)
Principle: A microdialysis probe, which consists of a semi-permeable membrane, is stereotactically implanted into the mPFC of a rat. The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF (now called dialysate) down their concentration gradient. The dialysate is collected at timed intervals and analyzed to quantify neurotransmitter levels.
Materials:
-
Adult female Wistar rats (280-350 g).
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Microdialysis probes (with appropriate molecular weight cut-off).
-
Microinfusion pump.
-
Fraction collector (refrigerated).
-
Artificial Cerebrospinal Fluid (aCSF).
-
This compound solution for injection (e.g., intraperitoneal, i.p.).
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Following a midline scalp incision, drill a small hole in the skull above the target region (mPFC). Slowly lower the microdialysis probe to the precise stereotaxic coordinates. Secure the probe to the skull with dental cement. Allow the animal to recover for at least 24 hours.
-
Probe Perfusion: On the day of the experiment, connect the probe inlet to the microinfusion pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1.5-2.0 µL/min).
-
Equilibration and Baseline Collection: Allow the system to equilibrate for 1-2 hours. Following equilibration, collect at least 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle to the animal.
-
Post-Injection Sample Collection: Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to separate and quantify serotonin, dopamine, norepinephrine, and their metabolites.
-
Data Analysis: Express the neurotransmitter concentrations in each post-injection sample as a percentage of the average baseline concentration. Compare the effects of this compound to the vehicle control group using appropriate statistical tests.
Caption: The procedural sequence for conducting an in vivo microdialysis experiment in rodents.
Data Presentation: Effect of Acute this compound on Neurotransmitter Levels
| Brain Region | Dose (mg/kg, i.p.) | Serotonin (5-HT) | Dopamine (DA) | Norepinephrine (NE) | Reference |
| Prefrontal Cortex | 3 | ↓ 30% | No significant effect | ↑ 47% | |
| Prefrontal Cortex | 10 | ↓ 45% | ↑ 63% | ↑ 50% | |
| Dorsal Raphe | 3 | ↓ 35% | Not Measured | Not Measured | |
| Dorsal Raphe | 10 | ↓ 44% | Not Measured | Not Measured | |
| mPFC, NAC, MPOA | Acute Dose | ↓ | ↑ (mPFC, MPOA only) | ↑ |
Application Note 3: In Vivo Electrophysiology
Objective: To assess the functional impact of this compound on the electrical activity of specific neuron populations. This method directly measures how the drug's receptor interactions translate into changes in neuronal firing, confirming its agonist or antagonist properties at a cellular level.
Protocol 3.1: Extracellular Single-Unit Recording in the Dorsal Raphe Nucleus (DRN)
Principle: The DRN is the primary source of serotonergic neurons in the brain. The firing of these neurons is inhibited by the activation of somatodendritic 5-HT1A autoreceptors. As a 5-HT1A agonist, this compound is expected to decrease the firing rate of DRN neurons. This protocol uses microelectrodes to record the extracellular action potentials (firings) of individual DRN neurons in an anesthetized rat before and after this compound administration.
Materials:
-
Adult male Sprague-Dawley rats.
-
Anesthesia (e.g., chloral hydrate).
-
Stereotaxic apparatus.
-
Single-barreled glass microelectrodes.
-
Amplifier and oscilloscope for signal processing and visualization.
-
Data acquisition system and software.
-
Intravenous (i.v.) line for drug administration.
-
This compound solution for i.v. injection.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. A catheter is inserted into a lateral tail vein for i.v. drug administration.
-
Electrode Placement: Drill a burr hole in the skull overlying the DRN. Slowly lower the microelectrode through the brain to the stereotaxic coordinates for the DRN.
-
Neuron Identification: Identify serotonergic neurons based on their characteristic slow (0.5–2.5 Hz), regular firing pattern and long-duration, positive action potentials.
-
Baseline Recording: Once a stable neuron is identified, record its baseline firing rate for several minutes.
-
Drug Administration: Administer this compound intravenously in escalating doses.
-
Post-Administration Recording: Record the firing rate continuously during and after each dose administration to observe any changes. The dose required to produce a 50% inhibition of firing (ED50) can be determined.
-
Data Analysis: Generate firing rate histograms to visualize the change in neuronal activity over time. Calculate the percent inhibition of the baseline firing rate for each dose and construct a dose-response curve to determine the ED50.
Caption: A summary of the key steps involved in single-unit extracellular recordings.
Data Presentation: Effect of Intravenous this compound on Neuronal Firing
| Brain Region | Effect on Firing Rate | Agonist Activity | ED50 (µg/kg) | Reference |
| Dorsal Raphe Nucleus (DRN) | Inhibition | Full Agonist | 239 | |
| Hippocampus (CA3) | Inhibition | Partial Agonist | 1,414 | |
| Medial Prefrontal Cortex (mPFC) | Inhibition | Full Agonist | 2,984 |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanism of action of this compound, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]
Application Notes and Protocols for Preclinical Evaluation of Flibanserin's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flibanserin, a non-hormonal drug approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, exhibits a unique mechanism of action primarily targeting central nervous system pathways. It acts as a full agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1][2] This dual action is believed to mediate its pro-sexual effects by increasing downstream dopamine and norepinephrine levels while temporarily decreasing serotonin in key brain regions associated with sexual desire and motivation.[2][3] Designing robust preclinical studies is crucial to further elucidate its mechanism and evaluate the efficacy of new chemical entities with similar pharmacological profiles.
These application notes provide detailed protocols for animal models and behavioral assays to assess the efficacy of this compound in preclinical settings.
Animal Models for HSDD
The ovariectomized (OVX) rat is a widely accepted model for studying female sexual dysfunction and the effects of hormonal and pharmacological interventions.[4] Ovariectomy eliminates the primary source of endogenous ovarian hormones, leading to a decline in sexual motivation and receptivity, thus mimicking certain aspects of HSDD.
Ovariectomized (OVX) Rat Model Protocol
-
Animal Selection: Use adult female rats (e.g., Sprague-Dawley or Long-Evans strains) aged 3-4 months.
-
Ovariectomy Surgery:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Make a small dorsal midline incision through the skin and underlying muscle layer approximately halfway between the last rib and the base of the tail.
-
Locate and gently exteriorize the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes and excise the ovaries.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per veterinary guidelines.
-
Allow a recovery period of at least one week before hormonal priming and behavioral testing.
-
-
Hormonal Priming: To induce sexual receptivity, a sequential regimen of estrogen and progesterone is required.
-
Administer estradiol benzoate (EB; 10 µg in 0.1 ml sesame oil, subcutaneous) 48 hours prior to behavioral testing.
-
Administer progesterone (P; 500 µg in 0.1 ml sesame oil, subcutaneous) 4-6 hours prior to behavioral testing.
-
Behavioral Assays for Efficacy Evaluation
A combination of behavioral assays should be employed to provide a comprehensive assessment of this compound's effects on female sexual motivation, receptivity, and reward.
Paced Mating Behavior
This assay allows the female rat to control the timing of sexual contact, providing a measure of sexual motivation.
Experimental Protocol:
-
Apparatus: A two-chambered apparatus where only the female can cross between chambers through a small opening. The male is confined to one chamber.
-
Procedure:
-
Habituate the hormone-primed female to the apparatus.
-
Introduce a sexually vigorous male into the designated chamber.
-
Place the female in the other chamber and allow her to move freely between the chambers for a set duration (e.g., 30 minutes).
-
-
Data Collection and Analysis:
-
Proceptive Behaviors: Hopping, darting, and ear wiggling.
-
Receptive Behavior (Lordosis Quotient): (Number of lordosis responses / Number of male mounts) x 100.
-
Pacing Behaviors:
-
Visits to the male's chamber.
-
Time spent in the male's chamber.
-
Exit latency: Time to leave the male's chamber after an intromission.
-
Return latency: Time to return to the male's chamber after an exit.
-
-
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding properties of a stimulus, in this case, sexual interaction.
Experimental Protocol:
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure (3 Phases):
-
Pre-Conditioning (Baseline): Allow the animal to freely explore both chambers for 15 minutes to determine initial preference.
-
Conditioning: Over several days, confine the animal to one chamber immediately after this compound administration and sexual interaction (e.g., paced mating). On alternate days, confine the animal to the other chamber after vehicle administration and no sexual interaction.
-
Post-Conditioning (Test): Allow the animal to freely explore both chambers for 15 minutes without any treatment.
-
-
Data Collection and Analysis:
-
Record the time spent in each chamber during the pre- and post-conditioning phases.
-
A significant increase in time spent in the drug/mating-paired chamber indicates a conditioned preference and the rewarding nature of the experience.
-
Neurochemical Analysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical mechanisms of this compound.
In Vivo Microdialysis Protocol
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex (mPFC), nucleus accumbens (NAc), or medial preoptic area (MPOA)).
-
Secure the cannula with dental cement.
-
Allow for a post-surgical recovery period.
-
-
Microdialysis Procedure:
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after this compound administration.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for dopamine, norepinephrine, and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the data as a percentage of baseline levels.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on this compound.
Table 1: Effect of Acute this compound Administration on Extracellular Neurotransmitter Levels in Female Rats
| Brain Region | Neurotransmitter | Change from Baseline (%) |
| mPFC | Dopamine | ↑ (Increased) |
| Norepinephrine | ↑ (Increased) | |
| Serotonin | ↓ (Decreased) | |
| NAc | Dopamine | ↔ (No significant change) |
| Norepinephrine | ↑ (Increased) | |
| Serotonin | ↓ (Decreased) | |
| MPOA | Dopamine | ↑ (Increased) |
| Norepinephrine | ↑ (Increased) | |
| Serotonin | ↓ (Decreased) |
Table 2: Behavioral Effects of this compound in Ovariectomized, Hormone-Primed Rats (Hypothetical Data)
| Behavioral Measure | Vehicle | This compound (15 mg/kg) | This compound (45 mg/kg) |
| Lordosis Quotient (%) | 65 ± 5 | 85 ± 4 | 90 ± 3 |
| Number of Proceptive Behaviors | 10 ± 2 | 25 ± 3 | 32 ± 4** |
| Time in Male Chamber (s) in CPP | 450 ± 30 | 650 ± 40 | 750 ± 35** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Visualizations
This compound's Proposed Mechanism of Action
Caption: this compound's signaling pathway in the prefrontal cortex.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for evaluating this compound's preclinical efficacy.
References
- 1. Preclinical Abuse Potential Assessment of this compound: Effects on Intracranial Self-Stimulation in Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and repeated this compound administration in female rats modulates monoamines differentially across brain areas: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Hypoactive Sexual Desire Disorder: Physiology, Assessment, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ovariectomized rat - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Flibanserin in the Study of Female Sexual Interest/Arousal Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flibanserin, marketed under the brand name Addyi®, is a non-hormonal medication approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women, a condition now encompassed by the broader diagnosis of Female Sexual Interest/Arousal Disorder (FSIAD).[1][2][3][4][5] Unlike treatments that modulate hormones, this compound acts centrally on the nervous system to address the neurobiological basis of sexual desire. Its unique mechanism of action, involving the modulation of key neurotransmitter systems, makes it a valuable tool for researchers studying the intricate brain circuits that govern female sexual response.
These application notes provide a comprehensive overview of this compound's pharmacology, a summary of its clinical efficacy, and detailed protocols for its use in both clinical and preclinical research settings.
Pharmacological Profile
This compound is a multifunctional serotonergic agent that acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. It also exhibits weaker antagonistic activity at 5-HT2B, 5-HT2C, and dopamine D4 receptors. This complex pharmacology is believed to restore a balance between excitatory (dopamine and norepinephrine) and inhibitory (serotonin) signaling in brain regions critical for sexual desire.
Mechanism of Action
Chronic administration of this compound is thought to produce the following key effects in the prefrontal cortex:
-
Increases Dopamine (DA) and Norepinephrine (NE): These neurotransmitters are crucial for sexual excitation and desire. This compound's action as a 5-HT1A agonist and 5-HT2A antagonist leads to a downstream increase in DA and NE levels.
-
Decreases Serotonin (5-HT): Serotonin is generally considered to have an inhibitory effect on sexual function. This compound helps to reduce serotonergic tone in specific brain circuits.
This modulation of neurotransmitters is believed to be the primary mechanism through which this compound improves symptoms of FSIAD.
Data Presentation: Receptor Binding Affinity and Preclinical Neurotransmitter Effects
The following tables summarize key quantitative data related to this compound's pharmacological profile.
Table 1: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| 5-HT1A | 1 | |
| 5-HT2A | 49 | |
| 5-HT2B | 89.3 | |
| 5-HT2C | 88.3 |
| Dopamine D4 | 4-24 | |
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex
| Neurotransmitter | Effect | Dosage (mg/kg) | % Change | Reference |
|---|---|---|---|---|
| Serotonin (5-HT) | Decrease | 3 | ~30% | |
| Serotonin (5-HT) | Decrease | 10 | ~45% | |
| Dopamine (DA) | Increase | - | - |
| Norepinephrine (NE) | Increase | - | - | |
Clinical Application in FSIAD Studies
This compound's efficacy in treating HSDD/FSIAD has been evaluated in several large-scale, randomized, double-blind, placebo-controlled clinical trials, including the VIOLET, DAISY, and BEGONIA studies.
Data Presentation: Summary of Pivotal Clinical Trial Efficacy Data
The following table summarizes the pooled efficacy data from three pivotal 24-week trials in premenopausal women with HSDD.
Table 3: Pooled Efficacy Results from Pivotal Phase 3 Trials (this compound 100 mg daily at bedtime vs. Placebo)
| Efficacy Endpoint | This compound (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | p-value | Reference |
|---|---|---|---|---|
| Satisfying Sexual Events (SSEs) per 28 days | 2.1 ± 0.14 | 1.2 ± 0.11 | < 0.0001 | |
| Female Sexual Function Index - Desire Domain (FSFI-d) Score | 0.9 ± 0.04 | 0.6 ± 0.04 | < 0.0001 |
| Female Sexual Distress Scale-Revised Item 13 (FSDS-R-13) Score | -0.9 ± 0.04 | -0.6 ± 0.04 | < 0.0001 | |
Experimental Protocols
Protocol 1: Clinical Trial Protocol for Assessing this compound Efficacy in Premenopausal Women with FSIAD
1. Study Design:
- Randomized, double-blind, placebo-controlled, parallel-group study.
- Duration: 24 weeks of treatment followed by a follow-up period.
2. Participant Population:
- Premenopausal women aged 18 years or older.
- Diagnosis of acquired, generalized FSIAD (based on DSM-5 criteria) for at least 6 months.
- In a stable, monogamous heterosexual relationship for at least one year.
- Exclusion Criteria: Other sexual dysfunctions, severe relationship distress, significant medical or psychiatric comorbidities, use of medications known to affect sexual function.
3. Treatment Regimen:
- Investigational Arm: this compound 100 mg orally, once daily at bedtime.
- Control Arm: Matching placebo orally, once daily at bedtime.
- Rationale for Bedtime Dosing: To mitigate potential adverse effects such as dizziness, somnolence, and hypotension.
4. Efficacy Endpoints:
- Co-Primary Endpoints:
- Change from baseline in the number of satisfying sexual events (SSEs) over 28 days, recorded via an electronic diary (eDiary).
- Change from baseline in the Female Sexual Function Index (FSFI) desire domain score.
- Key Secondary Endpoint:
- Change from baseline in the Female Sexual Distress Scale-Revised (FSDS-R) score related to sexual distress.
5. Data Collection:
- Screening Visit: Informed consent, medical history, physical examination, and confirmation of diagnosis.
- Baseline Period: 4-week non-treatment period to establish baseline values for efficacy endpoints.
- Treatment Period (24 weeks): Participants take the assigned treatment and record daily SSEs in an eDiary. FSFI and FSDS-R questionnaires are completed at specified intervals (e.g., every 4 weeks).
- Follow-up Visit: Post-treatment safety and efficacy assessments.
6. Statistical Analysis:
- Analysis of covariance (ANCOVA) is used to compare the change from baseline in efficacy endpoints between the this compound and placebo groups, with baseline values as a covariate.
Protocol 2: Preclinical Protocol for Assessing this compound's Effect on Female Sexual Motivation in a Rodent Model
1. Animal Model:
- Ovariectomized (OVX) female rats to control for hormonal fluctuations.
- Hormone priming (e.g., estradiol benzoate followed by progesterone) to induce sexual receptivity.
2. Experimental Apparatus:
- A three-chambered apparatus allowing the female to control the pace of sexual interaction. One chamber for the female, one for a sexually active male, and a neutral middle chamber.
3. Behavioral Paradigm (Paced Mating):
- Acclimation: Allow the female to freely explore all three chambers for a set period.
- Testing: Introduce a sexually vigorous male into one of the side chambers. The female's movement between chambers is recorded.
- Measured Behaviors:
- Solicitations: Proceptive behaviors such as hopping, darting, and ear wiggling directed at the male.
- Time in Proximity: Time the female spends in the chamber with the male.
- Pacing of Copulation: The frequency and timing of the female returning to the male's chamber after an intromission.
4. Drug Administration:
- Groups:
- Vehicle control
- This compound (various doses, e.g., 5, 10, 20 mg/kg, administered intraperitoneally or orally)
- Timing: Administer the drug at a specified time before the behavioral testing (e.g., 30-60 minutes).
5. Data Analysis:
- Compare the frequency of solicitations, time spent in proximity to the male, and other proceptive behaviors between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Protocol 3: In Vivo Microdialysis for Measuring Neurotransmitter Levels
1. Surgical Procedure:
- Stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) of anesthetized rats.
- Allow for a post-operative recovery period.
2. Microdialysis Procedure:
- Insert a microdialysis probe into the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
- Collect dialysate samples at regular intervals (e.g., every 20 minutes).
- Establish a stable baseline of neurotransmitter levels.
3. Drug Administration and Sample Collection:
- Administer this compound (e.g., 3 or 10 mg/kg, s.c.) or vehicle.
- Continue collecting dialysate samples for several hours post-administration.
4. Neurochemical Analysis:
- Analyze the dialysate samples for levels of dopamine, norepinephrine, and serotonin using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
5. Data Analysis:
- Express post-drug neurotransmitter levels as a percentage of the mean baseline levels and compare between treatment groups.
Mandatory Visualizations
References
Application Notes and Protocols: Utilizing Flibanserin to Investigate the Neurobiology of Sexual Desire
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of flibanserin as a pharmacological tool to investigate the complex neural circuits underlying sexual desire. Detailed protocols for key preclinical and clinical experimental methodologies are provided to facilitate research in this area.
Introduction
This compound, a multifunctional serotonin agonist and antagonist, offers a unique pharmacological profile for probing the neurobiological underpinnings of sexual desire.[1][2] Originally developed as an antidepressant, its pro-sexual effects were a serendipitous discovery, leading to its approval for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women. This compound's mechanism of action involves a dual effect on serotonergic receptors: it acts as a full agonist at the serotonin 1A (5-HT1A) receptor and an antagonist at the serotonin 2A (5-HT2A) receptor.[1] This activity modulates the downstream release of key neurotransmitters implicated in sexual desire, namely dopamine and norepinephrine, while reducing serotonin levels in specific brain regions.
Mechanism of Action
Sexual desire is understood to be regulated by a delicate balance between excitatory and inhibitory neurotransmitter systems in the brain. Dopamine and norepinephrine are considered key excitatory players, promoting sexual interest and motivation, while serotonin is generally viewed as inhibitory. This compound is hypothesized to restore a favorable balance for sexual desire by:
-
Decreasing Serotonin Transmission: Through its 5-HT1A agonism and 5-HT2A antagonism, this compound leads to a net decrease in serotonin levels in the prefrontal cortex.
-
Increasing Dopamine and Norepinephrine Levels: The reduction in serotonergic inhibition, coupled with other downstream effects, results in an increase in the release of dopamine and norepinephrine in the prefrontal cortex.
This modulation of neurotransmitter activity in brain circuits associated with reward and motivation is believed to be the primary mechanism through which this compound enhances sexual desire.
Quantitative Data
The following tables summarize key quantitative data related to this compound's pharmacological profile and its effects on neurotransmitter levels.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Affinity (Kd, nM) | Reference |
| 5-HT1A | 6.9 | |
| 5-HT2A | 37 |
Kd (dissociation constant) is a measure of the drug's binding affinity to a receptor. A lower Kd value indicates a higher binding affinity.
Table 2: Effects of Acute this compound Administration on Extracellular Neurotransmitter Levels in Female Rats (Microdialysis Data)
| Brain Region | Neurotransmitter | Change from Baseline | Reference |
| Medial Prefrontal Cortex (mPFC) | Serotonin (5-HT) | ↓ | |
| Norepinephrine (NE) | ↑ | ||
| Dopamine (DA) | ↑ | ||
| Nucleus Accumbens (NAc) | Serotonin (5-HT) | ↓ | |
| Norepinephrine (NE) | ↑ | ||
| Dopamine (DA) | No significant change | ||
| Medial Preoptic Area (MPOA) | Serotonin (5-HT) | ↓ | |
| Norepinephrine (NE) | ↑ | ||
| Dopamine (DA) | ↑ |
↑ indicates an increase, ↓ indicates a decrease.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rodents
This protocol details the procedure for measuring extracellular neurotransmitter levels in specific brain regions of freely moving rodents following this compound administration.
Materials:
-
Adult female Sprague-Dawley or Wistar rats (250-350g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane, 20 kDa MWCO)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Animal Preparation and Surgery:
-
Acclimate animals to the housing facility for at least one week.
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens, or medial preoptic area) using coordinates from a rat brain atlas.
-
Secure the guide cannula with dental cement and anchor screws.
-
Allow a recovery period of at least 7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 2-hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer this compound (e.g., 1, 5, 15 mg/kg, intraperitoneally or orally) or vehicle.
-
Continue collecting dialysate samples for at least 4 hours post-administration.
-
Store samples at -80°C until analysis.
-
-
Sample Analysis and Data Analysis:
-
Analyze the dialysate samples for serotonin, dopamine, and norepinephrine concentrations using HPLC-ECD.
-
Calculate the average baseline neurotransmitter concentration.
-
Express post-drug administration neurotransmitter levels as a percentage of the baseline.
-
Protocol 2: Intracranial Self-Stimulation (ICSS) in Rodents
This protocol is designed to assess the effects of this compound on brain reward function.
Materials:
-
Adult male or female Sprague-Dawley rats
-
This compound
-
Vehicle
-
Anesthetic
-
Stereotaxic apparatus
-
Bipolar stimulating electrodes
-
Operant conditioning chambers equipped with a lever and a stimulator
-
Connecting cables
Procedure:
-
Animal Preparation and Surgery:
-
Acclimate animals to the housing facility.
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Implant a bipolar stimulating electrode into the medial forebrain bundle.
-
Secure the electrode assembly with dental cement and anchor screws.
-
Allow for a recovery period of at least one week.
-
-
Training and Baseline Determination:
-
Train the rats to press a lever to receive a brief train of electrical stimulation.
-
Determine the baseline ICSS rate for each animal across a range of stimulation frequencies.
-
-
Drug Testing:
-
Administer this compound or vehicle.
-
Place the rat back in the operant chamber and record the ICSS response rates at various time points post-administration.
-
-
Data Analysis:
-
Analyze the data to determine if this compound alters the stimulation threshold required to maintain responding or changes the maximal rate of responding. A potentiation of ICSS (a leftward shift in the frequency-rate curve) would suggest an enhancement of reward function.
-
Protocol 3: Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to serotonin receptors.
Materials:
-
Cell membranes prepared from cells expressing human 5-HT1A or 5-HT2A receptors.
-
This compound
-
Radioligand specific for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)
-
Incubation buffer
-
Scintillation vials and fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Incubation:
-
In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competing ligand).
-
Incubate at a specific temperature for a set period to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Perform non-linear regression analysis to determine the Ki (inhibitory constant), which reflects the binding affinity of this compound for the receptor.
-
Protocol 4: Human Functional Magnetic Resonance Imaging (fMRI) Study
This protocol provides a framework for investigating the effects of this compound on brain activation in response to sexual cues in individuals with HSDD.
Study Design:
-
A randomized, double-blind, placebo-controlled design is recommended.
-
Participants would undergo fMRI scans at baseline and after a period of treatment with this compound (e.g., 8 weeks).
Participants:
-
Premenopausal women diagnosed with HSDD.
-
A healthy control group may also be included for comparison.
Procedure:
-
Screening and Enrollment:
-
Recruit and screen participants based on inclusion and exclusion criteria.
-
Obtain informed consent.
-
-
Baseline Assessment:
-
Administer questionnaires to assess sexual desire, function, and distress.
-
Conduct a baseline fMRI scan while participants view visual sexual stimuli (e.g., erotic and neutral images or videos).
-
-
Treatment Phase:
-
Randomly assign participants to receive this compound (e.g., 100 mg daily at bedtime) or a matching placebo for the duration of the study.
-
-
Follow-up Assessment:
-
Repeat the questionnaires and fMRI scan at the end of the treatment period.
-
-
Data Analysis:
-
Analyze the fMRI data to identify brain regions showing differential activation in response to sexual stimuli between the this compound and placebo groups.
-
Correlate changes in brain activation with changes in self-reported measures of sexual desire.
-
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the intricate neurobiological mechanisms of sexual desire. The provided application notes and protocols offer a foundation for researchers to design and execute robust preclinical and clinical studies. By employing these methodologies, the scientific community can further elucidate the roles of serotonergic, dopaminergic, and noradrenergic systems in regulating this fundamental human experience, paving the way for the development of novel and more effective treatments for sexual dysfunction.
References
Best Practices for the Use of Flibanserin in Clinical Research Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the clinical investigation of Flibanserin, a non-hormonal medication approved for the treatment of premenopausal women with acquired, generalized Hypoactive Sexual Desire Disorder (HSDD). Adherence to these best practices is crucial for ensuring patient safety, data integrity, and the ethical conduct of research.
Introduction to this compound
This compound is a postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist.[1][2] Its mechanism of action is not fully understood but is thought to involve the modulation of central nervous system neurotransmitters.[1][2] Specifically, it is believed to decrease serotonin activity while increasing dopamine and norepinephrine levels in the prefrontal cortex, which may enhance sexual desire.[3]
Efficacy in Clinical Trials
The efficacy of this compound has been evaluated in several Phase III, randomized, double-blind, placebo-controlled trials. The primary endpoints in these studies typically included the change from baseline in the number of satisfying sexual events (SSEs) and the Female Sexual Function Index (FSFI) desire domain score.
Table 1: Summary of this compound Efficacy Data in Premenopausal Women with HSDD
| Efficacy Endpoint | This compound (100 mg daily at bedtime) | Placebo | Key Findings |
| Satisfying Sexual Events (SSEs) per month (Change from Baseline) | Increase of 0.5 to 1.0 | Increase of 0.5 to 0.8 | Statistically significant, albeit modest, increase compared to placebo. |
| Female Sexual Function Index (FSFI) Desire Domain Score (Change from Baseline) | Increase of 0.7 to 1.0 | Increase of 0.4 to 0.7 | Statistically significant improvement in sexual desire compared to placebo. |
| Female Sexual Distress Scale-Revised (FSDS-R) Item 13 Score (Change from Baseline) | Decrease of -1.0 | Decrease of -0.7 | Significant reduction in distress associated with low sexual desire. |
| Patient's Global Impression of Improvement (PGI-I) | ~46-55% reporting improvement | ~34-44% reporting improvement | A higher percentage of participants on this compound reported feeling "much improved" or "very much improved". |
Safety and Tolerability
The safety profile of this compound is a critical consideration in clinical research. The most common adverse events are central nervous system-related.
Table 2: Common Adverse Events Reported in this compound Clinical Trials (Premenopausal Women)
| Adverse Event | This compound (100 mg daily at bedtime) (%) | Placebo (%) | Risk Ratio (95% CI) |
| Dizziness | 11.4 | 2.2 | 4.00 (2.56-6.27) |
| Somnolence (Sleepiness) | 11.2 | 2.9 | 3.97 (3.01-5.24) |
| Nausea | 10.4 | 3.9 | 2.35 (1.85-2.98) |
| Fatigue | 9.2 | 5.5 | 1.64 (1.27-2.13) |
| Insomnia | 4.9 | 2.8 | Not Reported |
| Dry Mouth | 2.4 | 1.0 | Not Reported |
Table 3: Discontinuation Rates Due to Adverse Events
| This compound (100 mg daily at bedtime) (%) | Placebo (%) | |
| Discontinuation Rate | 13 | 6 |
Experimental Protocols
Participant Selection and Screening
A rigorous screening process is essential to ensure the appropriate study population.
Protocol 1: Participant Screening
-
Informed Consent: Obtain written informed consent from all potential participants after a thorough explanation of the study, including potential risks and benefits.
-
Inclusion Criteria:
-
Premenopausal women aged 18 years or older.
-
Diagnosis of acquired, generalized HSDD for at least six months, according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5) criteria.
-
In a stable, monogamous heterosexual relationship for at least one year.
-
Willingness to attempt sexual activity at least once a month.
-
-
Exclusion Criteria:
-
Pregnancy, lactation, or planned pregnancy.
-
Concomitant medical or psychiatric conditions that could affect sexual function (e.g., major depressive disorder).
-
Use of medications known to interact with this compound, particularly moderate or strong CYP3A4 inhibitors.
-
History of alcohol or substance abuse.
-
Hepatic impairment.
-
Study Design and Blinding
A randomized, double-blind, placebo-controlled design is the gold standard for evaluating the efficacy and safety of this compound.
References
Troubleshooting & Optimization
Navigating the Complexities of Flibanserin Clinical Trials: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the clinical trial design and execution for Flibanserin.
Frequently Asked Questions (FAQs)
Q1: What were the primary challenges in defining and measuring efficacy endpoints for this compound in clinical trials for Hypoactive Sexual Desire Disorder (HSDD)?
A1: A significant hurdle in this compound's clinical trials was establishing and measuring a clinically meaningful endpoint for HSDD. Initial trials used a daily electronic diary (eDiary) to rate sexual desire, where this compound failed to show a statistically significant improvement over placebo.[1] This led to a pivotal change in the primary endpoint to the desire domain of the Female Sexual Function Index (FSFI), which assesses desire over a four-week recall period.[1] The subjective nature of sexual desire and a high placebo response rate were major confounding factors in demonstrating efficacy.[2][3][4]
Q2: Why was there a notable placebo effect in the this compound clinical trials, and how can this be addressed in future studies?
A2: A large placebo effect is a common observation in clinical trials for sexual dysfunction. In the this compound trials, a significant portion of participants receiving placebo reported improvements. This phenomenon can be attributed to several factors, including increased attention to one's sexuality, the structured environment of a clinical trial, and patient expectations. To mitigate this, future trial designs could incorporate a placebo run-in period to identify and exclude high placebo responders before randomization. Additionally, utilizing more objective and validated patient-reported outcome (PRO) instruments and providing comprehensive training to investigators to standardize data collection can help minimize variability.
Q3: What were the key safety concerns that emerged during this compound's clinical development, and how did they impact trial design?
A3: The primary safety concerns identified in this compound's clinical trials were hypotension (low blood pressure), syncope (fainting), and central nervous system (CNS) depression, manifesting as somnolence and fatigue. These adverse events were found to be exacerbated by alcohol consumption and co-administration with moderate or strong CYP3A4 inhibitors. These findings necessitated specific "alcohol challenge" studies to assess the interaction. Ultimately, these safety concerns led to the FDA requiring a boxed warning and the implementation of a Risk Evaluation and Mitigation Strategy (REMS) program for the approved drug.
Q4: How was the diagnosis of acquired, generalized HSDD standardized across different clinical trial sites?
A4: To ensure a consistent patient population, the pivotal this compound trials enrolled premenopausal women with a diagnosis of acquired, generalized HSDD according to the Diagnostic and Statistical Manual of Mental Disorders, 4th Edition, Text Revision (DSM-IV-TR) criteria. This required that the low sexual desire caused marked distress or interpersonal difficulty and was not due to other factors such as a co-existing medical or psychiatric condition, relationship problems, or the effects of other medications. Rigorous screening protocols and training for investigators on the diagnostic criteria are crucial for maintaining consistency in multi-center trials.
Troubleshooting Guides
Issue 1: High variability and placebo response in patient-reported outcomes for sexual desire.
| Symptom | Possible Cause | Suggested Solution |
| No significant difference between treatment and placebo arms on the primary endpoint of sexual desire. | High placebo response rate. | Implement a single-blind, placebo run-in period before randomization to acclimate participants and identify placebo responders. |
| Inconsistent reporting of sexual desire among participants. | Lack of standardized and validated measurement tools. | Utilize validated questionnaires like the Female Sexual Function Index (FSFI) and provide thorough training to both participants and investigators on their use. Consider supplementing with qualitative interviews to gain deeper insights. |
| Influence of external factors on self-reported desire. | Relationship dynamics, stress, and other life events. | Collect data on potential confounding variables through standardized questionnaires to allow for subgroup analysis and a better understanding of the treatment effect in different contexts. |
Issue 2: Managing and monitoring adverse events, particularly hypotension and syncope.
| Symptom | Possible Cause | Suggested Solution |
| Increased incidence of dizziness, hypotension, or syncope in the treatment arm. | Interaction with alcohol or other medications. | Implement strict protocols for monitoring alcohol consumption and concomitant medications, especially CYP3A4 inhibitors. Exclude participants who are unable to comply. |
| Difficulty in assessing the causal relationship between the study drug and reported adverse events. | Non-specific nature of symptoms like dizziness and fatigue. | Utilize a standardized adverse event reporting system with clear definitions and severity grading. Conduct thorough medical histories to identify pre-existing conditions that could contribute to these symptoms. |
| Ensuring participant safety and adherence to risk mitigation strategies. | Lack of participant understanding of the risks. | Develop a comprehensive informed consent process that clearly outlines the risks of hypotension and syncope, especially in combination with alcohol. Implement a robust monitoring plan, including regular blood pressure checks and participant education on recognizing early symptoms. |
Quantitative Data Summary
Table 1: Summary of Efficacy Results from Pivotal this compound Trials in Premenopausal Women
| Endpoint | This compound (n=1192) | Placebo (n=1215) | Key Finding |
| Change from Baseline in Satisfying Sexual Events (SSEs) per month | +0.5 to +1.0 | +0.6 | Statistically significant increase in SSEs with this compound compared to placebo. |
| Change from Baseline in FSFI Desire Domain Score (1.2-6.0 scale) | +1.0 | +0.7 | Statistically significant improvement in sexual desire with this compound. |
| Responder Rate based on Patient Global Impression of Improvement (PGI-I) | 46.1% - 55.2% | 34.1% - 44.2% | A significantly higher percentage of women on this compound reported a meaningful improvement. |
Table 2: Common Adverse Events in this compound Clinical Trials (Premenopausal Women)
| Adverse Event | This compound (%) | Placebo (%) |
| Dizziness | ~15% | ~4% |
| Somnolence (drowsiness) | ~14% | ~3% |
| Nausea | ~10% | ~4% |
| Fatigue | ~9% | ~3% |
| Hypotension/Syncope | 0.2% | <0.1% |
| Note: Frequencies are approximate and based on pooled data from various clinical trials. |
Experimental Protocols
Protocol 1: Assessment of Female Sexual Dysfunction using the Female Sexual Function Index (FSFI)
-
Objective: To quantitatively assess female sexual function across six domains: desire, arousal, lubrication, orgasm, satisfaction, and pain.
-
Methodology:
-
Administer the 19-item FSFI questionnaire to participants.
-
Instruct participants to recall their sexual experiences over the past 4 weeks.
-
Each question is scored on a scale of 0 or 1 to 5.
-
The individual domain scores are calculated by summing the scores of the questions within that domain and multiplying by the domain factor.
-
The full-scale score is the sum of the six domain scores.
-
Higher scores indicate better sexual function.
-
-
Data Analysis: Compare the change from baseline in the FSFI desire domain score and the total score between the this compound and placebo groups using appropriate statistical methods (e.g., ANCOVA).
Visualizations
Caption: Proposed mechanism of action of this compound in the central nervous system.
Caption: A generalized workflow for a this compound clinical trial.
References
- 1. This compound: Approval of a controversial drug for a controversial disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically Meaningful Benefit in Women with Hypoactive Sexual Desire Disorder Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Strategies for optimizing the therapeutic efficacy of Flibanserin in vivo
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Flibanserin in in vivo experiments. The information is designed to help optimize therapeutic efficacy and address common challenges encountered in a laboratory setting.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound that we are trying to leverage in our in vivo model?
A1: this compound's primary mechanism involves its activity as a multifunctional serotonin agonist and antagonist.[1] It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[2][3][4] This dual action is believed to rebalance the neural circuitry involved in sexual desire by decreasing serotonin levels while increasing dopamine and norepinephrine levels, particularly in the prefrontal cortex.[5] The overarching goal in an in vivo model is to leverage this modulation of neurotransmitters to produce a measurable pro-sexual behavioral effect.
Q2: We are observing high variability in behavioral outcomes between subjects. What are the potential causes?
A2: High variability is a common challenge. Several factors can contribute:
-
Metabolism Differences: this compound is primarily metabolized by CYP3A4 and to a lesser extent, CYP2C19. Genetic polymorphisms in these enzymes, even within a single animal strain, can lead to significant differences in drug exposure and clearance. CYP2C19 poor metabolizers, for instance, can have 1.5 times higher maximum serum concentrations of this compound.
-
Hormonal Status: The hormonal state of female subjects is critical. Efficacy studies in rats often use ovariectomized (OVX) models primed with estradiol, with or without progesterone, to standardize the hormonal environment. Fluctuations in the natural estrous cycle of intact females can significantly impact sexual motivation and behavioral readouts.
-
Drug Administration: The timing and method of administration are crucial. Bedtime dosing is recommended in clinical settings to minimize sedative effects. In nocturnal animals like rats, the timing relative to their active period should be consistent. Furthermore, administration with food can increase absorption by up to 56%, which can be a source of variability if feeding is not controlled.
-
Stress Levels: Stress can alter brain serotonin levels, potentially affecting how this compound interacts with its target receptors. Ensure proper acclimatization and handling procedures to minimize stress-induced variability.
Q3: Is acute or chronic dosing more appropriate for observing therapeutic effects in our animal model?
A3: The evidence strongly suggests that chronic dosing is required to observe significant pro-sexual effects. In rat models, acute administration of this compound often fails to modify sexual behaviors. However, chronic treatment over 2 to 3 weeks has been shown to significantly augment appetitive sexual behaviors, such as solicitations, in female rats. This aligns with clinical observations where the onset of action is gradual, with maximum efficacy reached around 8 weeks.
Q4: What are the key pharmacokinetic parameters to consider when designing our dosing regimen in rats or rabbits?
A4: While human data is more abundant, animal studies provide key insights.
-
Bioavailability: Oral bioavailability is relatively low, around 33%, due to significant first-pass metabolism. This must be factored into dose calculations to achieve target plasma concentrations.
-
Half-Life: The terminal half-life in humans is approximately 11 hours. This supports a once-daily dosing schedule for chronic studies.
-
Metabolism: Be aware of the extensive metabolism by CYP3A4 and CYP2C19. Co-administration of any compound that inhibits or induces these enzymes will significantly alter this compound's pharmacokinetics.
-
Novel Formulations: Recent studies have explored alternative delivery routes to bypass first-pass metabolism. For instance, intranasal administration of a spanlastic formulation in rats resulted in a 2.23-fold increase in brain levels compared to raw this compound. Sublingual nanocrystal formulations have also shown a two-fold increase in bioavailability in rabbits.
II. Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Low or No Efficacy | Inappropriate Dosing Regimen: Acute dosing was used instead of chronic. | Implement a chronic dosing schedule of at least 2-3 weeks, administered daily. |
| Sub-therapeutic Dose: The dose is too low to overcome first-pass metabolism and achieve effective brain concentrations. | Review literature for effective dose ranges in your specific animal model (e.g., 15-45 mg/kg in rats). Consider dose-response studies. | |
| CYP450 Enzyme Induction: Co-administration of other test compounds or substances in the diet (e.g., St. John's Wort) may be inducing CYP3A4, leading to rapid clearance of this compound. | Review all co-administered substances. If an inducer is present, consider removing it or increasing the this compound dose accordingly. | |
| Unexpected Sedation or CNS Depression | Dosing Time: Administration during the animal's active/waking period. | Administer the dose at the beginning of the animal's inactive (sleep) period to mimic clinical "bedtime" dosing and minimize sedative effects during behavioral testing. |
| Drug Interaction: Co-administration with a CYP3A4 or CYP2C19 inhibitor (e.g., some antifungals, SSRIs) is increasing plasma concentrations to toxic levels. | Cease co-administration of any known CYP inhibitors. A washout period of at least 2 weeks is recommended before re-initiating this compound. | |
| Dose Too High: The dose exceeds the therapeutic window, leading to adverse effects. | Reduce the dose. Note that doses exceeding 250 mg/day in humans are reported to be intolerable. | |
| Inconsistent Absorption | Variable Food Intake: Administration relative to feeding times is not controlled. | Standardize administration relative to feeding. Administration with food, particularly high-fat meals, can significantly increase absorption. |
| Poor Formulation Solubility: this compound has low aqueous solubility, which can lead to inconsistent dissolution and absorption. | Ensure the drug is properly solubilized or suspended in a suitable vehicle. Consider using formulations designed to enhance solubility, such as nanocrystals. |
III. Experimental Protocols & Data
Protocol: Ovariectomized Rat Model for Assessing this compound Efficacy
This protocol describes a representative method for evaluating the effect of chronic this compound administration on appetitive sexual behavior in female rats.
1. Animal Preparation:
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Subjects: Use adult, sexually experienced female rats (e.g., Wistar, 280-350g).
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Surgery: Perform bilateral ovariectomy (OVX) under appropriate anesthesia (e.g., isoflurane). Allow a recovery period of at least two weeks.
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Housing: House animals individually under a reverse 12:12 hour light/dark cycle to facilitate testing during their active (dark) phase.
2. Hormone Priming:
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To induce sexual receptivity, prime OVX rats with subcutaneous injections of estradiol benzoate (EB). A common regimen is a consistent dose of EB alone or in combination with progesterone (P) prior to behavioral testing. This step is crucial for standardizing the hormonal background.
3. Drug Administration:
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Regimen: Administer this compound (or vehicle control) daily via oral gavage for a period of 3-4 weeks.
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Dose: Effective doses in rats have been reported in the range of 15 mg/kg to 45 mg/kg.
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Vehicle: Prepare this compound suspension in a suitable vehicle like a 0.5% sodium carboxymethyl cellulose aqueous dispersion.
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Timing: Administer the daily dose at the onset of the light (inactive) cycle.
4. Behavioral Testing:
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Frequency: Conduct behavioral tests weekly, typically starting before the chronic treatment begins (baseline) and continuing throughout the dosing period.
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Apparatus: Use a testing arena that allows for female pacing of sexual contact, such as a bi-level pacing chamber.
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Procedure: Introduce a sexually vigorous male rat into the arena. Record the session (typically 30 minutes) for later analysis.
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Measures: Score key appetitive behaviors, including solicitations (e.g., ear wiggling, darting movements), hops, and darts. Also, measure consummatory behaviors like lordosis quotient and defensive behaviors.
5. Data Analysis:
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Compare the frequency of appetitive behaviors between the this compound-treated and vehicle-treated groups over time using appropriate statistical methods (e.g., two-way ANOVA). A significant increase in solicitations in the treated group indicates a pro-sexual efficacy.
Pharmacokinetic & Interaction Data
The following table summarizes key data regarding this compound's pharmacokinetics and its interactions with CYP450 inhibitors, which are critical for experimental design.
| Parameter | Value / Observation | Implication for In Vivo Studies |
| Oral Bioavailability | ~33% | Oral doses must be adjusted to account for significant first-pass metabolism. Alternative routes (intranasal, sublingual) can improve bioavailability. |
| Primary Metabolism | CYP3A4, with a lesser role for CYP2C19 | Avoid co-administration of compounds known to modulate these enzymes. |
| Effect of Food | AUC can increase up to 56% with a high-fat meal. | Standardize feeding schedules relative to drug administration to ensure consistent absorption. |
| Interaction with Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | Increases this compound AUC by 4.5-fold. | Co-administration is contraindicated and will lead to drastically elevated plasma levels, increasing the risk of adverse events like hypotension and sedation. |
| Interaction with Moderate CYP3A4 Inhibitors (e.g., Fluconazole, Grapefruit Juice) | Fluconazole increases AUC by 7-fold; Grapefruit juice increases AUC by 1.4-fold. | These interactions can still cause significant increases in exposure and should be avoided in experimental settings to maintain result consistency. |
| Interaction with CYP3A4 Inducers (e.g., Rifampin) | Decreases this compound concentrations by 95%. | Co-administration will likely render this compound ineffective due to rapid clearance. |
IV. Visualized Pathways and Workflows
This compound's Neurochemical Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in the prefrontal cortex (PFC), leading to a modulation of key neurotransmitters involved in sexual desire.
Caption: this compound's dual action on 5-HT1A and 5-HT2A receptors.
Troubleshooting Workflow for Low Efficacy
This decision tree provides a logical workflow for diagnosing experiments where this compound fails to produce the expected behavioral effects.
Caption: A decision tree for troubleshooting low efficacy in this compound studies.
General Experimental Workflow
The following diagram outlines the key phases of a typical in vivo study designed to assess the therapeutic efficacy of this compound.
Caption: Key phases of an in vivo this compound efficacy experiment.
References
- 1. This compound: A controversial drug for female hypoactive sexual desire disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Multifunctional pharmacology of this compound: possible mechanism of therapeutic action in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Addressing the side effects of Flibanserin, such as dizziness and somnolence, in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flibanserin. The focus is on addressing the common side effects of dizziness and somnolence observed in clinical and preclinical studies.
Troubleshooting Guides & FAQs
This section is designed to help researchers anticipate and address common issues related to the side effects of dizziness and somnolence during their experiments.
Question 1: We are observing a higher than expected incidence of dizziness and somnolence in our study participants. What are the key factors to consider?
Answer: Several factors can influence the incidence and severity of dizziness and somnolence in subjects receiving this compound. It is crucial to investigate the following:
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Concomitant Medications: this compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4.[1] Concomitant use of moderate or strong CYP3A4 inhibitors is contraindicated as it can significantly increase this compound concentrations, leading to a higher risk of hypotension, syncope, dizziness, and somnolence.[1][2]
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Alcohol Consumption: Co-administration of this compound and alcohol increases the risk of hypotension, syncope, and CNS depression.[2][3] It is recommended to advise participants to wait at least two hours after one or two standard alcoholic drinks before taking this compound at bedtime. If three or more alcoholic drinks are consumed, the dose should be skipped for that evening.
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Time of Dosing: this compound is recommended to be administered once daily at bedtime to minimize the impact of potential dizziness, somnolence, and other CNS depressant effects during waking hours.
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Hepatic Impairment: this compound is contraindicated in patients with any degree of hepatic impairment, as this can increase this compound exposure and the risk of adverse events.
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CYP2C19 Polymorphisms: Individuals who are poor metabolizers of CYP2C19 may have increased exposure to this compound, potentially leading to a higher incidence of adverse events.
Question 2: How can we quantitatively assess dizziness and somnolence in our clinical trial to ensure data consistency?
Answer: Standardized assessment tools are crucial for the consistent and objective measurement of dizziness and somnolence. Consider implementing the following:
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For Dizziness:
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Dizziness Handicap Inventory (DHI): A validated, 25-item self-assessment scale to quantify the impact of dizziness on daily life.
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Visual Analog Scale (VAS) for Dizziness: A simple tool for participants to rate the severity of their dizziness on a continuous line.
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Orthostatic Vital Signs: Measure blood pressure and heart rate in supine and standing positions to assess for orthostatic hypotension, a potential cause of dizziness.
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For Somnolence:
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Epworth Sleepiness Scale (ESS): A widely used questionnaire to measure daytime sleepiness.
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Karolinska Sleepiness Scale (KSS): A 9-point scale to assess subjective sleepiness at a specific moment in time.
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Multiple Sleep Latency Test (MSLT): Considered the gold standard for objectively measuring physiological sleepiness.
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Maintenance of Wakefulness Test (MWT): Measures an individual's ability to stay awake in a sleep-conducive environment.
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Question 3: What are the underlying mechanisms of this compound-induced dizziness and somnolence that we should consider in our experimental design?
Answer: this compound's side effects are linked to its mechanism of action. It acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This modulation of the serotonin system, along with downstream effects on dopamine and norepinephrine, can lead to CNS depression.
Your experimental design could include assessments of:
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Receptor Occupancy: Ex vivo binding studies can determine the extent to which this compound occupies 5-HT1A and 5-HT2A receptors in the brain at different doses.
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Neurotransmitter Levels: Microdialysis studies in animal models can measure changes in serotonin, dopamine, and norepinephrine levels in specific brain regions, such as the prefrontal cortex.
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Electrophysiological Changes: Electroencephalogram (EEG) recordings can be used to assess changes in brain wave patterns associated with drowsiness and sleep.
Quantitative Data from Studies
The following tables summarize quantitative data on the incidence of dizziness and somnolence from clinical trials of this compound.
Table 1: Risk Ratios for Common Adverse Events with this compound (100 mg) vs. Placebo
| Adverse Event | Risk Ratio (95% CI) | Reference |
| Dizziness | 4.00 (2.56 - 6.27) | |
| Somnolence | 3.97 (3.01 - 5.24) | |
| Nausea | 2.35 (1.85 - 2.98) | |
| Fatigue | 1.64 (1.27 - 2.13) |
Table 2: Incidence of Adverse Events in a Pooled Analysis of Phase 3 Studies
| Adverse Event | This compound 100 mg (n=1543) | Placebo (n=1905) |
| Dizziness | ≥10% | <10% |
| Somnolence | ≥10% | <10% |
Note: Specific percentages were not provided in the abstracts, but dizziness and somnolence were the most frequently reported adverse events occurring in ≥10% of patients.
Experimental Protocols
This section provides an overview of methodologies that can be adapted for preclinical and clinical research on this compound.
Preclinical Assessment of CNS Depression in Rodents
Objective: To evaluate the potential for this compound to induce CNS depression in an animal model.
Methodology: Intracranial Self-Stimulation (ICSS)
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Animal Model: Adult female and male Sprague-Dawley rats.
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Surgical Implantation: Surgically implant electrodes into the medial forebrain bundle.
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Training: Train rats to press a lever for electrical brain stimulation under a "frequency-rate" ICSS procedure.
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Drug Administration: Administer this compound intraperitoneally (IP) at various doses (e.g., 1.0, 3.2, and 10.0 mg/kg).
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Data Collection: Measure the rate of lever pressing for brain stimulation at different frequencies. A decrease in the rate of responding is indicative of CNS depression.
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Positive Control: Use a known CNS depressant as a positive control and a stimulant like amphetamine as a negative control for depression of ICSS.
This protocol is adapted from a study on the preclinical abuse potential of this compound, where it was shown to produce a dose-dependent depression of ICSS.
Clinical Assessment of this compound-Alcohol Interaction
Objective: To assess the pharmacodynamic interaction between this compound and alcohol, with a focus on sedation.
Methodology: Randomized, Double-Blind, Crossover Study
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Participants: Healthy adult subjects.
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Randomization: Randomly assign participants to a sequence of treatment arms.
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Treatment Arms:
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This compound 100 mg + Placebo beverage
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Placebo + Ethanol (e.g., 0.4 g/kg or 0.8 g/kg)
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This compound 100 mg + Ethanol (e.g., 0.4 g/kg or 0.8 g/kg)
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Assessments:
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Sedation: Measure sedation using a Visual Analogue Scale (VAS) at baseline and at regular intervals post-dose.
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Vital Signs: Monitor seated blood pressure and orthostatic vital signs.
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Adverse Events: Record all adverse events.
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Pharmacokinetics: Collect blood samples at baseline and for up to 4 hours post-dosing to determine the this compound area under the plasma concentration-time curve (AUC).
This protocol is based on a Phase 1 alcohol-interaction study of this compound.
Visualizations
This compound's Proposed Mechanism of Action
Caption: this compound's dual action on serotonin receptors.
Experimental Workflow for Assessing this compound-Alcohol Interaction
Caption: Clinical trial workflow for this compound-alcohol interaction.
Logical Relationship of Factors Influencing this compound Side Effects
References
Mitigating the risk of hypotension and syncope associated with Flibanserin
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the risk of hypotension and syncope associated with Flibanserin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound, and how does it relate to the risk of hypotension and syncope?
A1: this compound is a postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist.[1][2][3][4] Its therapeutic effect in treating Hypoactive Sexual Desire Disorder (HSDD) is not fully understood but is thought to involve the rebalancing of neurotransmitter systems, specifically reducing serotonin activity while enhancing dopamine and norepinephrine activity.[5] The exact mechanism linking this compound to hypotension and syncope is also not fully elucidated, but it is a known adverse effect of the drug, even when administered alone. The risk is significantly increased when this compound is taken during waking hours.
Q2: Why is alcohol consumption a significant concern when working with this compound?
A2: Co-administration of this compound and alcohol markedly increases the risk of severe hypotension and syncope. This has led to a boxed warning from the U.S. Food and Drug Administration (FDA). Studies indicate that this is a pharmacodynamic interaction, meaning the combined effects of the two substances on the body are greater than their individual effects, rather than alcohol altering the metabolism of this compound. Research has shown that even moderate alcohol consumption can lead to significant drops in blood pressure and fainting in subjects taking this compound.
Q3: What is the metabolic pathway for this compound, and how do drug interactions influence the risk of adverse events?
A3: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C19. Co-administration with moderate or strong inhibitors of CYP3A4 is contraindicated as it can lead to a substantial increase in this compound plasma concentrations, thereby increasing the risk of hypotension and syncope. Conversely, strong CYP3A4 inducers can significantly decrease this compound exposure, potentially reducing its efficacy.
Troubleshooting Guide
Issue: A research subject experiences dizziness, presyncope, or a syncope event during a clinical trial.
Troubleshooting Steps:
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Immediate Action:
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Ensure the subject's safety. If they are feeling dizzy or lightheaded, have them lie down.
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Measure vital signs, including blood pressure and heart rate, both while lying down and upon standing (orthostatic vital signs).
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If syncope occurs, provide supportive care. One subject in a clinical study who became unresponsive responded to fluid administration.
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Investigate Potential Causes:
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Alcohol Consumption: Inquire about any alcohol consumption, including the amount and timing relative to this compound administration.
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Concomitant Medications: Review the subject's medication list for any moderate or strong CYP3A4 inhibitors. Also, consider the potential impact of multiple weak CYP3A4 inhibitors.
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Time of Dosing: Confirm that this compound was administered at bedtime as recommended. Taking it during waking hours increases the risk of these adverse events.
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Hepatic Function: Assess the subject's liver function, as hepatic impairment can increase this compound concentrations.
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CYP2C19 Poor Metabolizer Status: Consider pharmacogenomic testing, as individuals who are poor metabolizers of CYP2C19 may have increased this compound levels.
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Mitigation and Prevention in Future Experiments:
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Strict Alcohol Abstinence Protocols: Implement and enforce strict protocols regarding alcohol avoidance.
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Thorough Medication Screening: Screen all potential research subjects for the use of contraindicated medications.
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Standardized Bedtime Dosing: Ensure all study protocols specify and adhere to bedtime administration of this compound.
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Exclusion of Subjects with Hepatic Impairment: Exclude individuals with any degree of liver disease from studies.
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Data Presentation
Table 1: Impact of CYP3A4 Inhibitors on this compound Pharmacokinetics
| Interacting Drug | Dosage of Interacting Drug | Effect on this compound AUC | Effect on this compound Half-life |
| Ketoconazole | 400 mg daily for 5 days | >4.5-fold increase | Increased from ~11 hours to >18 hours |
| Itraconazole | 200 mg daily for 8 days | 2.6-fold increase | Not specified |
| Fluconazole | 400 mg loading dose, then 200 mg daily for 3 days | 7-fold increase | Increased by 13 hours |
| Grapefruit Juice | 8 oz regular strength | 40% increase | Not specified |
AUC (Area Under the Curve) is a measure of total drug exposure. Data compiled from:
Table 2: Incidence of Hypotension and Syncope in Clinical Trials
| Adverse Event | This compound-Treated Patients | Placebo-Treated Patients |
| Hypotension | 0.2% | 0% |
| Syncope | 0.4% | <0.1% |
Data from controlled studies of premenopausal women with HSDD.
Experimental Protocols
Protocol: Assessing the Pharmacodynamic Interaction of this compound and Alcohol
Objective: To evaluate the effect of co-administering this compound and alcohol on blood pressure and the incidence of syncope and presyncope in healthy premenopausal women.
Methodology:
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Subject Recruitment: Recruit a cohort of healthy, premenopausal female subjects. Exclude individuals with a history of hypotension, syncope, cardiovascular disease, or hepatic impairment.
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Study Design: A randomized, double-blind, placebo-controlled, crossover study design is recommended.
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Treatment Arms:
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This compound 100 mg with placebo beverage
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Placebo with alcohol (e.g., 0.4 g/kg or 0.8 g/kg)
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This compound 100 mg with alcohol (e.g., 0.4 g/kg or 0.8 g/kg)
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Procedure:
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Subjects should be domiciled for the duration of each treatment period.
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Administer the assigned treatment (this compound or placebo) at bedtime.
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The following morning, administer the beverage (alcohol or placebo) over a specified period.
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Monitor blood pressure and heart rate at regular intervals (e.g., every 15-30 minutes) for several hours post-beverage administration, both in seated and standing positions.
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Continuously monitor subjects for signs and symptoms of dizziness, lightheadedness, and syncope.
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A washout period of at least 7 days should be implemented between treatment arms.
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Data Analysis: Compare the changes in blood pressure and the incidence of adverse events between the different treatment arms.
Mandatory Visualizations
Caption: this compound Metabolism and Interaction Pathway.
Caption: Risk Mitigation Workflow for this compound Studies.
References
Troubleshooting inconsistent results in Flibanserin animal model experiments
Welcome to the technical support center for Flibanserin animal model experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-hormonal drug developed for the treatment of hypoactive sexual desire disorder (HSDD).[1] Its mechanism of action is primarily attributed to its dual activity on serotonin receptors: it acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[2][3][4][5] This modulation of the serotonergic system leads to a downstream increase in dopamine (DA) and norepinephrine (NE) levels, particularly in the prefrontal cortex, while decreasing serotonin (5-HT) levels. This neurochemical shift is believed to be responsible for its effects on sexual motivation.
Q2: Why am I observing inconsistent or highly variable results in my this compound behavioral studies with female rats?
A2: Inconsistent results in this compound animal studies can stem from a variety of factors. Key sources of variability include:
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Hormonal Status: The estrous cycle in female rodents significantly impacts sexual motivation and behavior. Ovariectomized (OVX) models with controlled hormonal priming (typically with estradiol benzoate and progesterone) are often used to reduce this variability.
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Acute vs. Chronic Dosing: this compound's effects are often more pronounced with chronic administration (e.g., 2-4 weeks) compared to acute, single-dose studies. Acute administration may not be sufficient to induce significant behavioral changes in appetitive sexual behaviors.
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Animal Strain and Substrain: Different rat strains can exhibit significant behavioral and physiological differences, which can affect their response to this compound. It is crucial to use a consistent supplier and substrain for all animals in a study.
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Environmental and Housing Conditions: Factors such as cage density, lighting conditions, noise levels, and even the sex of the experimenter can influence rodent behavior and introduce variability. Standardizing these conditions is critical for reproducible results.
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Behavioral Testing Paradigm: The specific design of the behavioral assay is crucial. For assessing sexual motivation, paradigms that measure appetitive behaviors (e.g., solicitations, pacing) are more relevant than those solely focused on receptive postures (e.g., lordosis). The timing of drug administration relative to testing is also a critical parameter.
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Habituation: Insufficient habituation of the animals to the testing environment and procedures can lead to novelty-induced stress and anxiety, which can confound the behavioral outcomes.
Q3: What are the expected behavioral effects of this compound in a well-controlled female rat model?
A3: In ovariectomized, hormone-primed female rats, chronic this compound administration has been shown to significantly increase appetitive sexual behaviors. This is typically measured by an increase in solicitations, hops, and darts towards a male rat. It is important to note that this compound does not typically affect consummatory sexual behaviors like the lordosis quotient. The primary effect is on the motivational or "appetitive" phase of sexual behavior.
Q4: Are there sex differences in the response to this compound in rats?
A4: Yes, some studies have reported sex differences in the behavioral effects of this compound in rats. For instance, in an intracranial self-stimulation (ICSS) procedure, rate-decreasing effects of a high dose of this compound were greater in females than in males. While the primary indication for this compound is in females, understanding these sex differences can be important for elucidating its full pharmacological profile.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Behavioral Responses
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high inter-individual variability.
Potential Solutions:
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Hormonal Status:
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Question: Are you using ovariectomized (OVX) females? If so, is your hormone priming protocol (e.g., estradiol benzoate and progesterone) consistent across all animals in terms of dose, timing, and vehicle?
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Action: Ensure all animals undergo ovariectomy at a similar age and are allowed sufficient recovery time. Standardize the hormone priming regimen meticulously.
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Habituation:
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Question: Have the animals been adequately habituated to the testing room, the behavioral apparatus, and the handling procedures?
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Action: Implement a multi-day habituation protocol where animals are exposed to the testing environment and handling without the presence of the male or drug administration.
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Environmental Factors:
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Question: Are you controlling for time of day for testing, lighting conditions, and ambient noise?
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Action: Conduct all behavioral testing during the same phase of the light/dark cycle (typically the dark phase for nocturnal rodents). Use a white noise generator to mask external sounds and ensure consistent lighting levels.
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Dosing and Administration:
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Question: Is the drug being administered consistently in terms of route (e.g., oral gavage, intraperitoneal injection), volume, and time before testing?
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Action: Standardize the administration procedure. For oral gavage, ensure proper technique to minimize stress. Prepare fresh drug solutions daily.
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Issue 2: Lack of a Significant Effect of this compound on Appetitive Sexual Behavior
Observed Problem: You are not observing the expected increase in solicitations or other appetitive behaviors in female rats following this compound administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of this compound effect.
Potential Solutions:
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Dosing Regimen:
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Question: Are you using an acute or chronic dosing paradigm?
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Action: The pro-sexual effects of this compound are more robustly observed with chronic daily administration for at least two to three weeks. Consider switching from an acute to a chronic dosing protocol.
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Hormone Priming:
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Question: Is the level of hormonal priming sufficient to induce a baseline level of sexual motivation?
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Action: Ensure that your estradiol benzoate and progesterone priming regimen is adequate to induce receptivity. Without sufficient hormonal priming, the animals may have a floor effect, where their sexual motivation is too low to be enhanced by this compound.
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Behavioral Assay Sensitivity:
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Question: Is your behavioral testing paradigm sensitive enough to detect changes in appetitive sexual behavior?
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Action: Use a behavioral chamber that allows the female to control the pacing of sexual interactions (e.g., a bilevel pacing chamber). Ensure that your behavioral scoring is detailed and includes specific appetitive behaviors like solicitations, hops, and darts.
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Male Stimulus:
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Question: Are the male rats used in the study sexually experienced and exhibiting consistent sexual behavior?
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Action: Use sexually vigorous and experienced male rats as stimuli. A lack of interest from the male can reduce the female's appetitive behaviors.
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Data Presentation
Table 1: Dose-Dependent Effects of Acute this compound on Neurotransmitter Levels in the Rat Prefrontal Cortex
| Dose (mg/kg) | Change in Extracellular 5-HT | Change in Extracellular DA | Change in Extracellular NE |
| 3 | ~30% decrease | No significant effect | ~47% increase |
| 10 | ~45% decrease | ~63% increase | ~50% increase |
Data synthesized from
Table 2: Effects of Acute vs. Chronic this compound Administration on Appetitive Sexual Behavior in OVX, Hormone-Primed Female Rats
| Treatment Duration | This compound Dose (mg/kg/day) | Change in Solicitations |
| Acute (1 day) | 15 or 45 | No significant change |
| Chronic (2 weeks) | 15 or 45 | Significant increase |
| Chronic (3 weeks) | 15 or 45 | Significant increase |
Data synthesized from
Experimental Protocols
Protocol 1: Chronic this compound Administration in Ovariectomized, Hormone-Primed Female Rats for the Assessment of Appetitive Sexual Behavior
1. Animals:
- Adult female Sprague-Dawley or Long-Evans rats (225-250g at the start of the study).
- Sexually experienced, intact male rats for stimulus.
2. Surgical Procedure (Ovariectomy):
- Anesthetize female rats with an appropriate anesthetic (e.g., isoflurane).
- Perform bilateral ovariectomy.
- Allow a recovery period of at least two weeks before the start of the experiment.
3. Hormone Priming:
- 48 hours before behavioral testing, administer estradiol benzoate (EB) subcutaneously (e.g., 10 µg in 0.1 mL of sesame oil).
- 4 hours before behavioral testing, administer progesterone (P) subcutaneously (e.g., 500 µg in 0.1 mL of sesame oil).
4. This compound Administration (Chronic):
- Administer this compound (e.g., 15 or 45 mg/kg) or vehicle daily via oral gavage for 22 consecutive days.
- Prepare this compound suspension fresh daily.
5. Behavioral Testing:
- Habituate the female rats to the testing chamber (e.g., a bilevel pacing chamber) for several days before the first test.
- On testing days (e.g., weekly), place the hormone-primed female in the chamber and allow a 5-minute acclimation period.
- Introduce a sexually experienced male rat into the chamber.
- Record the 30-minute interaction using a video camera for later scoring.
- Score for appetitive behaviors (solicitations, hops, darts) and receptive behaviors (lordosis quotient).
Mandatory Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed signaling pathway of this compound's action.
Logical Relationship of Key Experimental Variables
Caption: Key variables influencing experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Abuse Potential Assessment of this compound: Effects on Intracranial Self-Stimulation in Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo binding of this compound to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinements to Flibanserin synthesis to improve yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Flibanserin. Our aim is to help you refine your synthetic protocols to improve both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies for this compound generally involve the coupling of a benzimidazolone core with a substituted piperazine moiety. One common route involves the N-alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with a 2-chloroethyl-benzimidazolone derivative.[1] An alternative approach utilizes a piperazine intermediate and a 2-ethoxybenzimidazole intermediate, followed by a substitution reaction and deprotection.[2] A chromatography-free, six-step process has also been reported, affording high purity this compound.[1]
Q2: What are typical yields and purities for this compound synthesis?
A2: Yields and purities of this compound can vary significantly depending on the synthetic route and optimization of reaction conditions. Some reported values include an overall yield of 35% with greater than 99% purity for a six-step synthesis.[1] Another method reports a target product yield of 56.2% with a purity of over 99% after recrystallization.[2]
Q3: What is a common method for the final purification of this compound?
A3: Recrystallization is a widely used method for the final purification of this compound. Ethanol has been successfully employed as a recrystallization solvent, yielding high-purity this compound (>99%). The selection of an appropriate solvent system is critical and may require screening to optimize crystal yield and impurity removal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Final N-Alkylation Step
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Question: My final coupling reaction between the piperazine and benzimidazolone intermediates is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
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Answer:
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Incomplete Reaction: The reaction may not be going to completion. Ensure that the reaction is stirred for a sufficient amount of time and at an appropriate temperature. Reaction times of up to 18 hours with heating under reflux have been reported.
-
Base Strength and Stoichiometry: The choice and amount of base are crucial for this reaction. Weak bases may not be effective in deprotonating the piperazine nitrogen or neutralizing the generated acid. Potassium carbonate is a commonly used base. Ensure at least one equivalent of base is used.
-
Leaving Group: If you are using a chloroethyl derivative of the benzimidazolone, the reaction can be sluggish. The addition of a catalytic amount of sodium iodide can improve the reaction rate by an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.
-
Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate. Solvents such as dimethylformamide (DMF), acetonitrile, and ethanol have been used. DMF is a polar aprotic solvent that can accelerate SN2 reactions.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is showing multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I minimize their formation?
-
Answer: Several impurities can form during the synthesis of this compound. Here are some common ones and strategies to mitigate them:
-
Di-substituted Piperazine Impurity:
-
Impurity: 1,4-Bis(2-(2-oxo-1,3-dihydro-2H-benzo[d]imidazol-1-yl)ethyl)piperazine.
-
Formation: This impurity arises from the reaction of both nitrogen atoms of the piperazine ring with the benzimidazolone electrophile. This is more likely to occur if the piperazine starting material is not mono-substituted or if an excess of the benzimidazolone reagent is used.
-
Prevention:
-
Use a mono-protected piperazine derivative (e.g., with a Boc group) to ensure selective alkylation on the unprotected nitrogen. The protecting group can be removed in a subsequent step.
-
Carefully control the stoichiometry of the reactants. Using a slight excess of the piperazine derivative can favor the mono-alkylation product.
-
-
-
Unreacted Starting Materials:
-
Impurities: Unreacted 1-(3-(trifluoromethyl)phenyl)piperazine or the benzimidazolone intermediate.
-
Cause: Incomplete reaction.
-
Resolution:
-
Increase reaction time and/or temperature.
-
Ensure efficient mixing.
-
Confirm the quality of the starting materials and reagents.
-
-
-
Side-products from Intermediate Synthesis:
-
Impurities: Various impurities can be carried over from the synthesis of the piperazine and benzimidazolone intermediates.
-
Resolution: It is crucial to purify the intermediates before the final coupling step. Column chromatography or recrystallization of the intermediates can significantly improve the purity of the final product.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying this compound to the desired level. What purification strategies are most effective?
-
Answer:
-
Recrystallization: This is often the most effective method for final purification.
-
Solvent Selection: A good recrystallization solvent should dissolve this compound well at elevated temperatures and poorly at room temperature, while impurities should remain soluble at room temperature. Ethanol has been reported to be an effective solvent. A solvent screen using small amounts of the crude product with various solvents (e.g., isopropanol, acetonitrile, ethyl acetate) or solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) is recommended to find the optimal system.
-
-
Column Chromatography: If recrystallization is not sufficient to remove all impurities, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., heptane or hexane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used to elute the product while separating it from more polar or less polar impurities. A reported system for a related intermediate is petroleum ether/ethyl acetate (8:1).
-
-
Data Presentation
Table 1: Comparison of Selected this compound Synthetic Routes
| Synthetic Route Description | Key Intermediates | Reported Overall Yield | Reported Purity | Reference |
| Chromatography-free six-step process | Commercially available starting materials | 35% | > 99% | |
| New method with fewer by-products | Piperazine intermediate, 2-ethoxybenzimidazole intermediate | 56.2% | > 99% (after recrystallization) |
Experimental Protocols
Protocol 1: Synthesis via 2-Ethoxybenzimidazole Intermediate (Based on CN109232434A)
Step 1: Synthesis of 2-Ethoxybenzimidazole
-
To a single-necked flask equipped with a magnetic stirrer, add o-phenylenediamine (e.g., 0.8 kg, 7.40 mol), tetraethyl orthocarbonate (e.g., 1.49 kg, 7.76 mol), and acetic acid (e.g., 444 g, 7.40 mol).
-
Stir the mixture at room temperature to ensure homogeneity, then heat to 70°C and continue stirring for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Add a 5% (w/w) aqueous solution of potassium hydroxide (e.g., 6.4 L) and continue stirring for 1 hour.
-
Filter the resulting solid while hot and wash the filter cake with water.
-
Dry the solid to obtain 2-ethoxybenzimidazole. (Reported yield: 94.2%, Purity: 96.3%).
Step 2: Synthesis of this compound
Note: The patent does not provide a detailed protocol for the subsequent steps in this specific example, but generally involves the reaction of 2-ethoxybenzimidazole with the appropriate piperazine derivative, followed by deprotection.
Final Purification: Recrystallization
-
Dissolve the crude this compound product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound. (Reported purity: >99%).
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Managing Drug-Drug Interactions with Flibanserin in Experimental Designs
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential drug-drug interactions with Flibanserin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound is primarily metabolized in the liver by the cytochrome P450 system. The main enzyme responsible for its metabolism is CYP3A4, with a smaller contribution from CYP2C19.[1][2][3][4][5] Minimal involvement has been noted from CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2D6. This compound is extensively metabolized, resulting in at least 35 metabolites, most of which are found in low concentrations in the plasma and are pharmacologically inactive.
Q2: What are the major drug-drug interactions to be aware of when working with this compound?
A2: The most critical drug-drug interactions involving this compound are with strong and moderate inhibitors of CYP3A4. Co-administration of these inhibitors can significantly increase this compound plasma concentrations, leading to an elevated risk of hypotension and syncope. Interactions with strong CYP2C19 inhibitors can also increase this compound exposure and the risk of adverse events. Conversely, strong inducers of CYP3A4 can substantially decrease this compound levels, potentially reducing its efficacy.
Q3: How do CYP3A4 inhibitors affect this compound's pharmacokinetics?
A3: Strong CYP3A4 inhibitors, such as ketoconazole, can increase the area under the concentration-time curve (AUC) of this compound by as much as 4.5-fold. Moderate inhibitors like fluconazole, which also inhibits CYP2C19, have been shown to increase this compound's AUC by 7-fold. This increased exposure heightens the risk of adverse effects like severe hypotension and syncope.
Q4: What is the impact of CYP2C19 polymorphism on this compound metabolism?
A4: Individuals who are poor metabolizers for CYP2C19 may have increased exposure to this compound. This genetic variation can lead to a higher risk of adverse reactions, including hypotension, syncope, and central nervous system (CNS) depression. The prevalence of poor CYP2C19 metabolizers is estimated to be 2-5% in Caucasian and African populations and 2-15% in Asian populations.
Q5: Can this compound be co-administered with CNS depressants?
A5: Caution should be exercised when co-administering this compound with other CNS depressants, such as benzodiazepines, opioids, and alcohol. The concurrent use can potentiate the risk of CNS depression, including somnolence and sedation. Notably, alcohol consumption is a major concern and is contraindicated within two hours of taking this compound due to the increased risk of severe hypotension and syncope.
Troubleshooting Guide
Problem: Unexpectedly high levels of this compound observed in an in vivo animal study.
-
Possible Cause: Unintended co-administration of a substance that inhibits CYP3A4 or CYP2C19. Review all components of the animal diet, bedding, and any other administered compounds for potential inhibitors.
-
Troubleshooting Steps:
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Analyze feed and other materials for known CYP inhibitors.
-
If a potential inhibitor is identified, repeat the study with a purified diet and controlled environment.
-
Consider genotyping the animal models for CYP2C19 polymorphisms if applicable to the species.
-
Problem: Inconsistent results in cell-based assays investigating this compound's efficacy.
-
Possible Cause: The presence of components in the cell culture media that may induce or inhibit CYP enzymes, if using metabolically active cells (e.g., primary hepatocytes).
-
Troubleshooting Steps:
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Review the composition of the cell culture media and supplements.
-
Switch to a serum-free or chemically defined medium to reduce variability.
-
If investigating metabolic interactions, use a well-characterized cell line with stable expression of relevant CYP enzymes.
-
Problem: Observed toxicity (e.g., hypotension) in an animal model at a dose that was previously considered safe.
-
Possible Cause: The animal model may have an underlying condition that impairs hepatic function, leading to reduced this compound metabolism.
-
Troubleshooting Steps:
-
Perform a thorough health screen of the animals, including liver function tests.
-
Ensure that the animal strain used does not have known genetic variations that would impair CYP3A4 or CYP2C19 function.
-
Review the experimental protocol to ensure no other substances known to cause hypotension were administered.
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Quantitative Data on Drug-Drug Interactions
Table 1: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics
| Co-administered Drug | CYP3A4 Inhibition Strength | Change in this compound AUC | Change in this compound Cmax | Reference |
| Ketoconazole | Strong | 4.5-fold increase | 1.8-fold increase | |
| Itraconazole | Strong | 2.6-fold increase | 1.4-fold increase | |
| Fluconazole | Moderate (also inhibits CYP2C19) | 7-fold increase | 2.2-fold increase | |
| Grapefruit Juice | Moderate | 1.4-fold increase | 1.4-fold increase |
Table 2: Effect of CYP3A4 Inducers on this compound Pharmacokinetics
| Co-administered Drug | CYP3A4 Induction Strength | Change in this compound AUC | Change in this compound Cmax | Reference |
| Rifampin | Strong | 95% decrease | Not specified | |
| Etravirine | Modest | ~20% decrease | Not specified |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4 Inhibition Potential on this compound Metabolism
Objective: To determine if a test compound inhibits the CYP3A4-mediated metabolism of this compound using human liver microsomes.
Methodology:
-
Materials: Human liver microsomes (HLMs), this compound, test compound, NADPH regenerating system, positive control inhibitor (e.g., Ketoconazole), and analytical standards.
-
Incubation:
-
Prepare incubation mixtures containing HLMs, phosphate buffer, and this compound at a concentration near its Km.
-
Add the test compound at various concentrations. Include a vehicle control and a positive control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation and Termination: Incubate at 37°C for a specified time (e.g., 15 minutes). Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
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Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
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Analysis: Quantify the remaining this compound concentration using a validated LC-MS/MS method.
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Data Analysis: Calculate the rate of this compound metabolism at each concentration of the test compound. Determine the IC50 value of the test compound for CYP3A4-mediated this compound metabolism.
Protocol 2: In Vivo Assessment of a CYP3A4 Inducer on this compound Pharmacokinetics in a Rodent Model
Objective: To evaluate the effect of a known CYP3A4 inducer (e.g., Rifampin) on the pharmacokinetic profile of this compound in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.
-
Groups:
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Group 1 (Control): Vehicle + this compound.
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Group 2 (Treatment): CYP3A4 inducer + this compound.
-
-
Dosing:
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Administer the CYP3A4 inducer (e.g., Rifampin) or vehicle to the respective groups for a period sufficient to achieve maximal enzyme induction (e.g., daily for 4 days).
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On the final day, administer a single oral dose of this compound to all animals.
-
-
Blood Sampling: Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-Flibanserin administration.
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Analysis: Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both groups using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the control and treatment groups to assess the significance of the induction effect.
Visualizations
Caption: this compound's primary metabolic pathways and points of drug-drug interaction.
Caption: A typical experimental workflow for assessing drug-drug interactions.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
Technical Support Center: Flibanserin Protocol Adjustments for Mild Depression Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Flibanserin protocols for clinical studies involving subjects with mild depression.
Frequently Asked Questions (FAQs)
Q1: What is the established clinical protocol for this compound in its approved indication?
A1: this compound is approved for the treatment of acquired, generalized Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[1] The standard dosage is 100 mg taken once daily at bedtime.[2] This timing is crucial to minimize the risk of hypotension, syncope (fainting), accidental injury, and central nervous system (CNS) depression, such as drowsiness and sedation.[1][3] If no improvement in symptoms is observed after 8 weeks, the medication should be discontinued.[1]
Q2: Can this compound be used in subjects with mild depression?
A2: A clinical trial has evaluated the safety of this compound in premenopausal women with mild or remitted depression who were on a stable regimen of a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI). The study found that this compound 100 mg taken at bedtime was generally safe and well-tolerated in this population. Importantly, there was no increased risk of worsening depression or anxiety symptoms compared to placebo.
Q3: What is the primary mechanism of action for this compound?
A3: this compound has a unique mechanism of action, functioning as a multifunctional serotonin agent. It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This activity is thought to lead to a decrease in serotonin levels while promoting an increase in dopamine and norepinephrine levels in the brain's prefrontal cortex. This modulation of neurotransmitters is believed to be the basis for its effects on sexual desire.
Q4: What are the key contraindications and drug interactions to consider?
A4: this compound has several important contraindications and potential drug interactions. It should not be used in patients with hepatic impairment. Co-administration with moderate or strong CYP3A4 inhibitors is contraindicated due to the increased risk of severe hypotension and syncope. Concomitant use with alcohol is also contraindicated due to a similar increased risk. Caution is advised when co-administered with other CNS depressants, as this can potentiate sedative effects.
Troubleshooting Guide for Clinical Studies
Issue 1: Increased incidence of dizziness or somnolence.
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Possible Cause: Additive CNS depressant effects, especially if subjects are on concomitant medications with sedative properties.
-
Troubleshooting Steps:
-
Verify Dosing Time: Confirm that all subjects are taking this compound at bedtime as instructed.
-
Review Concomitant Medications: Assess for any other CNS depressants the subject may be taking.
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Consider Dose Titration: For particularly sensitive subjects, a dose titration strategy may be considered, starting with 50 mg at bedtime for the first two weeks before increasing to the target dose of 100 mg. A clinical study in women with mild depression included such a titration arm.
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Issue 2: Reports of worsening mood or anxiety.
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Possible Cause: While a study in women with mild or remitted depression did not show an increase in depressive or anxiety symptoms with this compound, individual responses can vary.
-
Troubleshooting Steps:
-
Administer Validated Scales: Regularly monitor mood and anxiety using validated psychiatric scales such as the Quick Inventory of Depressive Symptomatology–Self Report (QIDS-SR) and the Beck Anxiety Inventory (BAI).
-
Thorough Psychiatric Assessment: Conduct a thorough psychiatric assessment to rule out other contributing factors.
-
Evaluate for Discontinuation: If a clinically significant worsening of mood or anxiety is observed and deemed related to the study drug, discontinuation from the trial should be considered.
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Issue 3: Subject reports of pre-syncope (feeling faint) or syncope.
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Possible Cause: Hypotensive effects of this compound, which can be exacerbated by alcohol, certain medications, or taking the dose during waking hours.
-
Troubleshooting Steps:
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Immediate Action: Instruct subjects to lie down immediately if they feel faint and to seek medical attention if symptoms persist or if they experience syncope.
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Re-educate on Alcohol Abstinence: Reinforce the critical importance of avoiding alcohol while on this compound.
-
Review for Interacting Medications: Screen for concomitant use of moderate or strong CYP3A4 inhibitors.
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Confirm Bedtime Dosing: Ensure the subject is not taking the medication during the day.
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Data Presentation
Table 1: Summary of a Safety Study Protocol for this compound in Women with Mild/Remitted Depression on SSRIs/SNRIs
| Parameter | Protocol Details |
| Study Population | Premenopausal women with HSDD and mild or remitted depression on a stable SSRI/SNRI dose. |
| Treatment Arms | 1. This compound 100 mg at bedtime2. This compound 50 mg at bedtime for 2 weeks, then 100 mg at bedtime3. Placebo |
| Treatment Duration | Up to 12 weeks |
| Primary Outcome | Safety and tolerability, assessed by adverse events. |
| Secondary Outcomes | Changes in depressive and anxiety symptoms. |
Table 2: Incidence of Common Adverse Events in this compound-Treated Subjects with Mild/Remitted Depression on SSRIs/SNRIs vs. Placebo
| Adverse Event | This compound (n=73) | Placebo (n=38) |
| Dry Mouth | 5.5% | 2.6% |
| Insomnia | 5.5% | 2.6% |
| Back Pain | 4.1% | 2.6% |
| Dizziness | 4.1% | 0.0% |
| Data adapted from Clayton A.H., et al. (2018). |
Experimental Protocols
Protocol: Monitoring Depressive and Anxiety Symptoms
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Baseline Assessment: Prior to randomization, administer the Quick Inventory of Depressive Symptomatology–Self Report (QIDS-SR) and the Beck Anxiety Inventory (BAI) to establish baseline scores.
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Scheduled Follow-up Assessments: Administer the QIDS-SR and BAI at regular intervals throughout the study (e.g., weeks 4, 8, and 12).
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Unscheduled Assessments: If a subject reports a worsening of mood or anxiety, administer the QIDS-SR and BAI as soon as feasible.
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Clinical Evaluation: Any significant increase from baseline scores should trigger a clinical evaluation by a qualified mental health professional to assess the severity and potential causality.
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Adverse Event Reporting: Any clinically significant worsening of depressive or anxiety symptoms should be recorded as an adverse event.
Visualizations
Caption: this compound's dual action on serotonin receptors.
Caption: Workflow for a this compound study in subjects with mild depression.
References
Technical Support Center: Optimizing Analytical Methods for Flibanserin in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Flibanserin in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in plasma?
A1: The most prevalent methods are reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][2] UPLC-MS/MS is often preferred for its high sensitivity and selectivity, especially for pharmacokinetic studies.[2][3]
Q2: What is a suitable internal standard (IS) for this compound analysis?
A2: Isotopically labeled this compound, such as this compound-d4, is an ideal internal standard for LC-MS/MS analysis as it closely mimics the chromatographic behavior and ionization characteristics of the analyte.[2] Other compounds like carbamazepine and quetiapine have also been successfully used as internal standards in UPLC-MS/MS methods.
Q3: What are the primary metabolic pathways for this compound?
A3: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19. This leads to the formation of numerous metabolites, which are mostly found in low concentrations in plasma.
Q4: How stable is this compound in plasma samples?
A4: this compound has demonstrated good stability in plasma under various storage conditions. It is stable for at least 12 hours at room temperature, 48 hours at 4°C, and for 30 days when stored at -20°C. It can also withstand at least three freeze-thaw cycles without significant degradation.
Experimental Protocols
UPLC-MS/MS Method for this compound in Human Plasma
This protocol is based on a validated method for the rapid and sensitive quantification of this compound.
a) Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (this compound-d4).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
b) Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | |
| System | Waters Acquity UPLC |
| Column | Kinetex C18 (2.6 µm, 2.1 x 50 mm) |
| Mobile Phase | 20 mM Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (50:50, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| System | Waters Xevo TQD Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 650 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | This compound: m/z 391.3 → 161.3 this compound-d4: m/z 395.3 → 161.3 |
HPLC Method for this compound in Bulk and Dosage Forms
This protocol is adapted from a validated RP-HPLC method.
a) Sample Preparation
-
Prepare a standard stock solution of this compound (1 mg/mL) in methanol.
-
Further dilute the stock solution with the mobile phase to create working standards.
-
For dosage forms, crush tablets and dissolve the powder in methanol to achieve a known concentration, then dilute with the mobile phase.
b) Chromatographic Conditions
| Parameter | Condition |
| System | Agilent HPLC with UV/DAD detector |
| Column | Agilent C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01M Potassium Phosphate Monohydrate Buffer (pH 3.5) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 248 nm |
| Column Temperature | 30°C |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions | This compound, a basic compound, can interact with residual silanol groups on the column, causing peak tailing. Lowering the mobile phase pH to around 3 will protonate the silanol groups and minimize these interactions. Using an end-capped column can also reduce these secondary interactions. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Use shorter, narrower tubing. |
| Contaminated Guard or Analytical Column | If peak tailing appears suddenly for all peaks, the inlet frit of the guard or analytical column may be partially blocked. Back-flushing the column may resolve the issue; otherwise, replacement is necessary. |
Issue 2: Low or Inconsistent Recovery
| Potential Cause | Recommended Solution |
| Inefficient Protein Precipitation | Ensure a sufficient volume of cold acetonitrile (e.g., 3:1 or 4:1 ratio to plasma) is used for complete protein precipitation. Vortex thoroughly to ensure proper mixing. |
| Analyte Adsorption | This compound may adsorb to glass or plastic surfaces. Using silanized glassware or low-binding microcentrifuge tubes can minimize this. |
| Incomplete Elution from SPE Cartridge | If using Solid Phase Extraction (SPE), the elution solvent may not be strong enough to fully recover this compound. Increase the organic solvent percentage in the elution buffer or try a different solvent. |
| Sample pH | The pH of the sample can affect the extraction efficiency. For a basic compound like this compound, adjusting the pH of the plasma sample to be more basic before extraction can improve recovery in some extraction methods. |
Issue 3: Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS
| Potential Cause | Recommended Solution |
| Co-eluting Endogenous Components | Phospholipids and other endogenous plasma components can co-elute with this compound and interfere with its ionization. While one study reported no obvious matrix effect for this compound, this can be sample and method-dependent. To mitigate this, improve chromatographic separation by modifying the gradient or using a different stationary phase. More extensive sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can also be employed to remove interfering components. |
| High Salt Concentration | High concentrations of non-volatile salts from buffers in the sample can cause ion suppression. If possible, use volatile buffers like ammonium formate or ammonium acetate at low concentrations. |
| Use of an Appropriate Internal Standard | An isotopically labeled internal standard (e.g., this compound-d4) is crucial to compensate for matrix effects, as it will be affected in the same way as the analyte. |
| Post-column Infusion Experiment | To identify regions of ion suppression in your chromatogram, perform a post-column infusion experiment. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank plasma extract. Dips in the baseline signal will indicate where co-eluting matrix components are causing ion suppression. |
Issue 4: Poor Sensitivity
| Potential Cause | Recommended Solution |
| Suboptimal Ionization Parameters | Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows, to maximize the signal for this compound. |
| Inefficient Sample Cleanup | A "dirtier" sample extract can lead to ion suppression and reduced sensitivity. Consider more rigorous sample preparation methods like SPE. |
| Sample Dilution | While protein precipitation is a simple technique, it results in sample dilution. To increase sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume. |
| Choice of Mobile Phase Additives | The type and concentration of mobile phase additives can significantly impact ionization efficiency. For positive ion mode, acidic additives like formic acid or acetic acid (typically at 0.1%) can enhance protonation and improve the signal. |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: The primary metabolic pathways of this compound in the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of this compound in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive UPLC-MS/MS method for the determination of this compound in rat plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Flibanserin for Hypoactive Sexual Desire Disorder
This guide provides a detailed comparison of Flibanserin's performance in preclinical animal models against other therapeutic alternatives for Hypoactive Sexual Desire Disorder (HSDD). The content is tailored for researchers, scientists, and drug development professionals, offering objective data, comprehensive experimental protocols, and visualizations of key biological and experimental processes.
Data Presentation: Comparative Efficacy and Receptor Binding
The following tables summarize the quantitative data on this compound and its alternatives, focusing on receptor binding affinities, effects on key neurotransmitters involved in sexual desire, and behavioral outcomes in validated animal models.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | Dopamine D4 Receptor | Melanocortin-4 Receptor (MC4R) |
| This compound | 1 (Agonist)[1] | 49 (Antagonist)[1] | 4-24 (Antagonist/Weak Partial Agonist)[1][2] | Not Applicable |
| Buspirone | Agonist/Partial Agonist (Ki varies)[2] | Low Affinity | Moderate Affinity (Antagonist) | Not Applicable |
| Bremelanotide | Not Applicable | Not Applicable | Not Applicable | High Affinity (Agonist) |
Table 2: Effects on Neurotransmitter Levels in the Prefrontal Cortex (PFC) of Female Rats
| Compound | Serotonin (5-HT) | Dopamine (DA) | Norepinephrine (NE) |
| This compound (Acute) | ↓ | ↑ | ↑ |
| This compound (Chronic) | Basal levels unaltered | ↑ Basal levels | ↑ Basal levels |
| Bremelanotide | No direct effect | ↑ (in mPOA) | No direct effect |
| Buspirone | Modulates 5-HT activity | Indirectly modulates DA | No primary effect |
Table 3: Summary of Efficacy in the Ovariectomized (OVX) Female Rat Model
| Compound | Dosing Regimen | Key Behavioral Outcome | Magnitude of Effect |
| This compound | Chronic (2-3 weeks) | Significant increase in solicitations (appetitive sexual behavior) | Chronic treatment augments appetitive sexual behaviors; acute treatment is ineffective. |
| Bremelanotide | Acute | Increases in appetitive sexual behaviors | Acts on melanocortin pathways to modulate neurotransmitters involved in sexual desire. |
| Buspirone | Acute | Inconsistent or inhibitory effects on sexual behavior in some preclinical models. | Found to be ineffective in a clinical trial for HSDD in women without depression. |
| 8-OH-DPAT (5-HT1A Agonist) | Acute | Inhibiting effect on sexual behavior | Diminished female sexual receptivity. |
Experimental Protocols
The primary preclinical model for evaluating the efficacy of compounds for HSDD is the ovariectomized (OVX) rat model. This model allows for precise control of the hormonal environment, which is crucial for studying female sexual behavior.
Ovariectomized (OVX) Rat Model for HSDD
-
Objective: To create an animal model with low endogenous hormone levels to reliably test the pro-sexual effects of pharmacological agents.
-
Animal Model: Sexually experienced, adult female rats (e.g., Wistar or Sprague-Dawley strains).
-
Surgical Procedure:
-
Animals are anesthetized using an appropriate anesthetic (e.g., isoflurane).
-
A small incision is made on the dorsal flank.
-
The ovaries are located, ligated, and surgically removed (bilateral ovariectomy).
-
The incision is closed with sutures or surgical clips.
-
A post-operative recovery period of at least two weeks is allowed for the complete cessation of ovarian hormone production.
-
Hormonal Priming and Drug Administration
-
Objective: To induce sexual receptivity in OVX rats to a level where appetitive (proceptive) behaviors can be reliably measured.
-
Protocol:
-
Hormone Priming: To mimic the natural estrous cycle, OVX rats are primed with ovarian hormones. A common regimen involves subcutaneous injections of estradiol benzoate (EB) 48 hours prior to behavioral testing, followed by an injection of progesterone (P) 4 hours before testing. Some studies use EB alone to assess efficacy in partially receptive females.
-
Drug Administration: this compound is typically administered orally via gavage. For chronic studies, it is administered daily for a period of several weeks (e.g., 28 days). For acute studies, a single dose is given prior to behavioral testing. Vehicle-treated animals serve as the control group.
-
Behavioral Testing in Paced Mating Chambers
-
Objective: To quantify female sexual motivation (appetitive behaviors) and receptivity.
-
Apparatus: A bi-level or paced mating chamber is used. This apparatus allows the female to control the timing and frequency of sexual contact with the male.
-
Procedure:
-
The hormone-primed female rat is placed in the chamber for a period of acclimation.
-
A sexually vigorous male rat is introduced into the chamber.
-
The 30-minute test session is recorded and later scored by a trained observer blinded to the treatment conditions.
-
-
Key Behavioral Endpoints:
-
Appetitive/Proceptive Behaviors: These indicate sexual motivation. They include solicitations (the female orients to the male and then darts away), hops, and darts.
-
Receptive Behaviors: The primary measure is the lordosis quotient (LQ), which is the ratio of lordosis postures (arching of the back to allow mounting) to the number of male mounts.
-
Pacing: The female's control over the sexual interaction, measured by the latency to return to the male after an intromission.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action for this compound and Bremelanotide, as well as the standard experimental workflow for preclinical validation.
Caption: Proposed mechanism of this compound in the prefrontal cortex.
Caption: Proposed mechanism of Bremelanotide in the medial preoptic area.
References
Comparative analysis of Flibanserin and Buspirone's effects on adenylyl cyclase activity
Flibanserin and Buspirone, both anxiolytic and antidepressant medications, exert their therapeutic effects in part through modulation of the serotonin system. A key molecular target for these drugs is the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor that influences the activity of adenylyl cyclase, a critical enzyme in cellular signaling. This guide provides a comparative analysis of the effects of this compound and Buspirone on adenylyl cyclase activity, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Introduction to this compound and Buspirone
This compound is a multifunctional serotonergic agent, acting as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[1][2][3] It is primarily prescribed for hypoactive sexual desire disorder in premenopausal women.[4][5] Buspirone is an anxiolytic agent that acts as a partial agonist at 5-HT1A receptors. Both drugs, through their interaction with 5-HT1A receptors, can modulate the production of cyclic AMP (cAMP) by adenylyl cyclase. The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o), and its activation typically leads to the inhibition of adenylyl cyclase activity.
Quantitative Comparison of Effects on Adenylyl Cyclase Activity
The following table summarizes the quantitative effects of this compound and Buspirone on forskolin-stimulated adenylyl cyclase (AC) activity in different regions of the human brain. Forskolin is a direct activator of adenylyl cyclase and is used to create a stimulated state against which the inhibitory effects of the drugs can be measured. The data is derived from a study by Marazziti et al. (2009).
| Drug | Brain Region | EC50 (nM) | Emax (% Inhibition) |
| This compound | Prefrontal Cortex | 28 ± 10.2 | 18 ± 2.3 |
| Hippocampus | 3.5 ± 3.1 | 20 ± 4.0 | |
| Raphe Nuclei | No effect | No effect | |
| Buspirone | Prefrontal Cortex | Not effective | Not effective |
| Hippocampus | Not effective | Not effective | |
| Raphe Nuclei | 3.0 ± 2.8 | 12 ± 1.9 |
EC50: The concentration of the drug that produces 50% of its maximal effect. A lower EC50 indicates higher potency. Emax: The maximal effect of the drug, expressed as the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity.
Signaling Pathway of this compound and Buspirone
The following diagram illustrates the signaling pathway through which this compound and Buspirone modulate adenylyl cyclase activity.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the effects of this compound and Buspirone on adenylyl cyclase activity, based on the protocol described by Marazziti et al.
Adenylyl Cyclase Activity Assay
This assay measures the amount of cAMP produced by adenylyl cyclase in the presence of the test compounds.
1. Brain Tissue Preparation:
- Post-mortem human brain tissue from the prefrontal cortex, hippocampus, and raphe nuclei is used.
- Tissues are dissected and homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation.
- The resulting pellet is resuspended in the assay buffer.
2. Assay Reaction:
- The reaction mixture contains the brain membrane preparation, ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (to ensure a constant supply of ATP), and forskolin to stimulate the enzyme.
- Varying concentrations of this compound or Buspirone are added to the reaction mixture.
- The reaction is initiated by the addition of the membrane preparation and incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
3. Termination of Reaction and cAMP Measurement:
- The reaction is stopped by adding a stop solution (e.g., a solution containing EDTA and a detergent).
- The amount of cAMP produced is then quantified using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA) kit.
4. Data Analysis:
- The results are expressed as the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity.
- Dose-response curves are generated to calculate the EC50 and Emax values for each drug in the different brain regions.
Experimental Workflow
The diagram below outlines the general workflow for the adenylyl cyclase activity assay.
Discussion and Conclusion
The experimental data reveals a region-dependent effect of both this compound and Buspirone on adenylyl cyclase activity. This compound significantly inhibits adenylyl cyclase in the prefrontal cortex and hippocampus, areas with a high density of postsynaptic 5-HT1A receptors. In contrast, it has no effect in the raphe nuclei, where presynaptic 5-HT1A autoreceptors are predominant.
Conversely, Buspirone is only effective in inhibiting adenylyl cyclase in the raphe nuclei, suggesting a preferential action on presynaptic 5-HT1A autoreceptors. This aligns with Buspirone's known mechanism of action as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.
These findings highlight the distinct pharmacological profiles of this compound and Buspirone in their modulation of the serotonin system and subsequent downstream signaling pathways. The differential effects on adenylyl cyclase in specific brain regions likely contribute to their unique therapeutic and side-effect profiles. This comparative analysis provides valuable insights for researchers and drug development professionals working on serotonergic modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head studies of Flibanserin versus Sildenafil for sexual dysfunction
A Comparative Guide to Flibanserin and Sildenafil for Sexual Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Published: November 27, 2025
This guide provides a detailed, objective comparison of this compound and Sildenafil, two distinct pharmacological agents used in the management of sexual dysfunction. While no head-to-head clinical trials exist due to their fundamentally different indications and mechanisms of action, this document synthesizes data from independent clinical studies to offer a comparative perspective for the research and development community. This compound is approved for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women, whereas Sildenafil is approved for the treatment of erectile dysfunction (ED) in men.[1][2][3]
Mechanisms of Action
The two compounds operate on entirely different physiological pathways. This compound is a centrally-acting agent modulating neurotransmitter activity in the brain, while Sildenafil acts peripherally to enhance blood flow.
This compound: A Multifunctional Serotonin Agonist and Antagonist (MSAA)
This compound's therapeutic effect is achieved through its action on the central nervous system.[4] It functions as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[5] This dual activity leads to a rebalancing of the neural circuitry involved in sexual desire. Specifically, it is thought to reduce serotonin activity while promoting the downstream release of dopamine and norepinephrine in the prefrontal cortex. This modulation of neurotransmitters is believed to enhance sexual desire and reduce the associated distress in women with HSDD.
Sildenafil: A Phosphodiesterase Type 5 (PDE5) Inhibitor
Sildenafil exerts its effect on the vascular system of the corpus cavernosum in the penis. The physiological mechanism of erection involves the release of nitric oxide (NO) during sexual stimulation, which activates the enzyme guanylate cyclase. This leads to increased levels of cyclic guanosine monophosphate (cGMP), a molecule that produces smooth muscle relaxation and allows the inflow of blood. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for degrading cGMP. By inhibiting PDE5, Sildenafil enhances the effect of NO, leading to increased cGMP levels, sustained vasodilation, and restored erectile function. Sexual stimulation is a prerequisite for the drug to be effective.
Comparative Efficacy Data
Efficacy is measured using different endpoints, reflecting the distinct nature of the conditions treated. This compound's efficacy is assessed by changes in sexual desire and related distress, while Sildenafil's is measured by improvements in erectile function. The following tables summarize data from key placebo-controlled trials.
Table 1: Summary of this compound Efficacy in Premenopausal Women with HSDD
(Data from the BEGONIA, VIOLET, and DAISY trials)
| Efficacy Endpoint | This compound (100 mg/day) | Placebo | Net Change (vs. Placebo) |
| Change in Satisfying Sexual Events (SSEs) / month | +0.5 to +1.0 | +0.1 to +0.4 | ~0.5 - 0.7 |
| Change in FSFI Desire Domain Score (1.2-6.0 scale) | +0.3 to +0.45 | +0.15 to +0.25 | ~0.15 - 0.2 |
| Change in FSDS-R Total Score (0-52 scale) | -4.0 to -4.5 | -2.5 to -3.0 | ~-1.0 to -1.5 |
| Patients Reporting Meaningful Benefit (PGII) | ~44-47% | ~30% | ~14-17% |
FSFI: Female Sexual Function Index; FSDS-R: Female Sexual Distress Scale-Revised; PGII: Patient's Global Impression of Improvement. Data synthesized from multiple trial reports.
Table 2: Summary of Sildenafil Efficacy in Men with Erectile Dysfunction
(Data from meta-analyses and pooled trial data)
| Efficacy Endpoint | Sildenafil (25-100 mg, as needed) | Placebo | Net Change (vs. Placebo) |
| Successful Intercourse Attempts | 53% - 80% | 14% - 35% | ~39% - 45% |
| Patients with Improved Erections (Global Score) | 56% - 87% | 10% - 41% | ~46% - 46% |
| Number Needed to Treat (NNT) for one patient to have improved erections | 1.7 - 2.0 | - | - |
| Mean Successful Intercourse Events / month | ~5.9 | ~1.5 | +4.4 |
Data synthesized from multiple trial reports and meta-analyses.
Safety and Tolerability Profiles
The adverse event profiles for this compound and Sildenafil are distinct, consistent with their different mechanisms of action.
Table 3: Common Adverse Events (Reported >5% in Treatment Group)
| Drug | Adverse Event | Frequency (Drug) | Frequency (Placebo) |
| This compound | Dizziness | ~10-12% | ~2-3% |
| Somnolence (Sleepiness) | ~11-16% | ~3-4% | |
| Nausea | ~6-10% | ~3-4% | |
| Fatigue | ~8-10% | ~4-5% | |
| Sildenafil | Headache | ~16-28% | ~4-7% |
| Flushing | ~10-19% | ~1-2% | |
| Dyspepsia (Indigestion) | ~4-17% | ~1-2% | |
| Nasal Congestion | ~3-9% | ~1-2% |
Frequencies are approximate and vary by study and dosage. This compound data from phase 3 trials. Sildenafil data from pooled analyses.
Key Safety Considerations:
-
This compound: Carries a boxed warning regarding an increased risk of severe hypotension and syncope (fainting), particularly when taken with alcohol. It is also contraindicated with moderate or strong CYP3A4 inhibitors. Its sedative effects necessitate bedtime dosing.
-
Sildenafil: Is contraindicated in patients taking nitrates due to the risk of a dangerous drop in blood pressure. Caution is advised in patients with pre-existing cardiovascular conditions.
Experimental Protocols: A Methodological Overview
The clinical development programs for this compound and Sildenafil followed distinct protocols tailored to their target indications.
This compound Phase 3 Trial Protocol (e.g., BEGONIA Trial)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Premenopausal women (≥18 years) with a diagnosis of generalized, acquired HSDD for at least 6 months, in a stable, monogamous heterosexual relationship for at least one year.
-
Intervention: this compound 100 mg administered once daily at bedtime (qhs) versus placebo for 24 weeks.
-
Data Collection Workflow: Patients used a daily electronic diary (eDiary) to record sexual events and desire levels. Standardized questionnaires were administered at baseline and subsequent clinic visits.
-
Co-Primary Endpoints:
-
Change from baseline in the number of satisfying sexual events (SSEs) over 28 days.
-
Change from baseline in the Female Sexual Function Index (FSFI) desire domain score.
-
-
Key Secondary Endpoints: Change from baseline in the Female Sexual Distress Scale-Revised (FSDS-R) total score and FSDS-R Item 13 score (distress due to low desire).
Sildenafil Pivotal Trial Protocol (General Design)
-
Study Design: Randomized, double-blind, placebo-controlled, flexible-dose or fixed-dose studies.
-
Patient Population: Men (≥18 years) with a clinical diagnosis of erectile dysfunction of various etiologies (organic, psychogenic, mixed) for at least 6 months.
-
Intervention: Sildenafil (e.g., 25 mg, 50 mg, or 100 mg) or placebo taken as needed, approximately one hour before anticipated sexual activity, over a period of 12-24 weeks.
-
Primary Endpoints:
-
Global Efficacy Question ("Did the treatment improve your erections?").
-
Data from patient event logs detailing the success of sexual intercourse attempts.
-
-
Key Secondary Endpoints: Scores on validated sexual function questionnaires, such as the International Index of Erectile Function (IIEF).
References
A Cross-Species Examination of Flibanserin's Impact on Sexual Behavior
A Comparative Guide for Researchers and Drug Development Professionals
Flibanserin, a non-hormonal medication, has been a subject of extensive research for its effects on sexual behavior, particularly in the context of Hypoactive Sexual Desire Disorder (HSDD). This guide provides a comprehensive cross-species comparison of this compound's efficacy, drawing upon key preclinical and clinical studies. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: A Dual Serotonergic Pathway
This compound's pro-sexual effects are primarily attributed to its unique action on the central nervous system. It functions as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[1][2] This dual mechanism is believed to rebalance the neurotransmitter systems that regulate sexual desire. Specifically, the agonistic activity at 5-HT1A receptors and antagonistic activity at 5-HT2A receptors lead to a decrease in serotonin levels, which is often associated with reduced sexual desire, and a subsequent increase in downstream dopamine and norepinephrine levels in the prefrontal cortex.[3][4] This modulation of neurotransmitters is hypothesized to be the key to its therapeutic effects in treating low sexual desire.[4]
Cross-Species Comparison of Efficacy
The effects of this compound on sexual behavior have been evaluated in various species, from preclinical animal models to human clinical trials. The following table summarizes the key quantitative findings across these studies.
| Species | Study Population | Dosage | Key Findings | Reference(s) |
| Human | Premenopausal Women with HSDD (VIOLET, DAISY, BEGONIA Trials) | 100 mg/day | - Increase in satisfying sexual events (SSEs) by 0.5-1.0 more per month compared to placebo.- Statistically significant improvement in the Female Sexual Function Index (FSFI) desire domain score.- Significant reduction in distress related to low sexual desire as measured by the Female Sexual Distress Scale-Revised (FSDS-R). | |
| Human | Postmenopausal Women with HSDD (SNOWDROP Trial) | 100 mg/day | - Significant increase in the number of SSEs (mean change of 1.0 vs 0.6 for placebo).- Significant improvement in the FSFI desire domain score (mean change of 0.7 vs 0.4 for placebo).- Significant reduction in distress associated with low sexual desire. | |
| Rat | Ovariectomized, hormone-primed female rats | 15 and 45 mg/kg/day (chronic) | - Significant increase in appetitive sexual behaviors (solicitations) after 2-3 weeks of chronic treatment.- No significant effect with acute or 1-week chronic treatment. | |
| Marmoset | Female common marmosets in stable male-female pairs | 15 mg/kg/day (chronic) | - Increased affiliative behavior with male partners (grooming).- Increased male interest in the female (genital sniffing).- Did not significantly alter female proceptive or receptive sexual behaviors. |
Detailed Experimental Protocols
To facilitate the replication and comparison of findings, this section details the methodologies of the key cited studies.
Preclinical Studies in Rodents
-
Subjects: Ovariectomized (OVX) female rats are commonly used to control for hormonal fluctuations.
-
Hormone Priming: To induce sexual receptivity, rats are typically primed with estradiol benzoate followed by progesterone.
-
Drug Administration: this compound is administered orally, often daily for several weeks to assess chronic effects.
-
Behavioral Assessment: Sexual behavior is typically observed in a testing apparatus, such as a bi-level pacing chamber, which allows the female to control the timing of sexual contact. Appetitive behaviors like solicitations (e.g., darting movements, ear wiggling), hops, and darts are quantified as measures of sexual motivation.
Preclinical Studies in Non-Human Primates
-
Subjects: Socially housed female marmosets in established male-female pairs are used to model socio-sexual interactions.
-
Drug Administration: this compound is administered orally on a daily basis for an extended period.
-
Behavioral Assessment: A range of sexual and social behaviors are scored by trained observers. These include female proceptive behaviors, female receptive behaviors (e.g., accepting mounts), male sexual interest (e.g., genital sniffing), and affiliative behaviors (e.g., grooming).
Human Clinical Trials
-
Study Population: Participants are typically premenopausal or postmenopausal women diagnosed with generalized, acquired HSDD.
-
Study Design: The majority of studies are randomized, double-blind, placebo-controlled trials with a treatment duration of 24 weeks.
-
Efficacy Endpoints:
-
Satisfying Sexual Events (SSEs): The number of sexually satisfying events per month, often recorded in a daily electronic diary.
-
Female Sexual Function Index (FSFI): A self-report questionnaire that assesses various domains of female sexual function, with a particular focus on the desire domain.
-
Female Sexual Distress Scale-Revised (FSDS-R): A questionnaire used to measure the level of distress associated with low sexual desire.
-
Conclusion
The available evidence indicates that this compound demonstrates pro-sexual effects across different species, although the specific behavioral outcomes vary. In humans, this compound has shown modest but statistically significant improvements in sexual desire and a reduction in associated distress in both premenopausal and postmenopausal women with HSDD. Preclinical studies in rats have provided a behavioral correlate, demonstrating that chronic this compound treatment increases appetitive sexual behaviors. In marmosets, the effects appear to be more pronounced on affiliative and socio-sexual behaviors rather than on direct measures of sexual proceptivity or receptivity.
This cross-species comparison highlights the utility of animal models in elucidating the mechanisms and behavioral effects of drugs targeting sexual dysfunction. However, it also underscores the importance of selecting appropriate behavioral endpoints that are translatable to the human condition. For researchers and drug development professionals, these findings provide a crucial framework for the continued investigation of this compound and the development of novel therapies for sexual health.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on Subdomain Scores of the Female Sexual Function Index in Women With Hypoactive Sexual Desire Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and 8-OH-DPAT implicate serotonin in association between female marmoset monkey sexual behavior and changes in pair-bond quality - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Neuropharmacological Review of Flibanserin and Other Treatments for Hypoactive Sexual Desire Disorder (HSDD)
For Researchers, Scientists, and Drug Development Professionals
Hypoactive Sexual Desire Disorder (HSDD) is a prevalent and distressing condition for many women, characterized by a persistent or recurrent deficiency or absence of sexual fantasies and desire for sexual activity that causes marked distress or interpersonal difficulty.[1] The neurobiological underpinnings of HSDD are complex, involving an intricate balance of excitatory and inhibitory neurotransmitter systems in the brain.[2] This guide provides a comparative review of Flibanserin, the first FDA-approved non-hormonal treatment for HSDD in premenopausal women, and other therapeutic alternatives. We will delve into their mechanisms of action, supported by signaling pathway diagrams, present quantitative clinical trial data in a structured format, and detail the experimental protocols of pivotal studies.
Mechanisms of Action: A Tale of Two Neurotransmitter Systems
The leading pharmacological treatments for HSDD, this compound and Bremelanotide, target distinct neurochemical pathways to modulate sexual desire.
This compound: This agent acts as a multifunctional serotonin agonist and antagonist (MSAA).[3] It is a postsynaptic serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[4][5] This dual action is believed to correct an imbalance in the serotonin system that can inhibit sexual desire. By stimulating 5-HT1A receptors and blocking 5-HT2A receptors, this compound leads to a decrease in serotonin levels while concurrently promoting the downstream release of dopamine and norepinephrine in the prefrontal cortex. This shift from an inhibitory serotonergic state to an excitatory dopaminergic and noradrenergic state is thought to be the primary mechanism for its pro-sexual effects.
Bremelanotide: In contrast, Bremelanotide is a melanocortin receptor agonist. It non-selectively activates several melanocortin receptor subtypes, with its therapeutic effect in HSDD primarily attributed to its action on the melanocortin 4 receptor (MC4R) in the central nervous system. Activation of MC4Rs, particularly in the medial preoptic area of the hypothalamus, is thought to stimulate downstream pathways that enhance sexual desire. Animal studies suggest that this activation leads to an increased release of dopamine, a key neurotransmitter in sexual motivation and reward.
Other Therapies:
-
Testosterone: While not FDA-approved for HSDD in women in the United States, off-label use is common, particularly for postmenopausal women. Testosterone is a crucial hormone for sexual desire in both sexes, and its decline with age can contribute to HSDD. Transdermal testosterone has been shown to improve sexual function and activity in postmenopausal women.
-
Bupropion: This norepinephrine-dopamine reuptake inhibitor, approved for depression and smoking cessation, is used off-label for HSDD. Its mechanism is thought to involve increasing the levels of dopamine and norepinephrine, which are excitatory neurotransmitters for sexual desire.
-
Buspirone: A serotonin 5-HT1A receptor partial agonist used for anxiety, Buspirone is also used off-label for HSDD. Its action on 5-HT1A receptors may contribute to an increase in dopamine release, potentially improving sexual desire.
Signaling Pathway Diagrams
Caption: this compound's dual action on serotonin receptors.
Caption: Bremelanotide's activation of the melanocortin pathway.
Clinical Efficacy: A Quantitative Comparison
The efficacy of this compound and Bremelanotide has been evaluated in several large-scale clinical trials. The following tables summarize the key findings from pivotal studies.
Table 1: Efficacy of this compound in Premenopausal Women with HSDD (24-Week Trials)
| Efficacy Endpoint | This compound (100 mg daily) | Placebo | Net Effect (this compound - Placebo) |
| Change in Satisfying Sexual Events (SSEs) per month | +0.5 to +1.0 | +0.3 to +0.4 | ~0.5 to 0.7 |
| Change in Female Sexual Function Index (FSFI) - Desire Domain Score | +1.0 | +0.7 | +0.3 |
| Change in Female Sexual Distress Scale-Revised (FSDS-R) Total Score | -9.4 | -6.1 | -3.3 |
| % of Patients with Meaningful Benefit (PGI-I) | 49.8% | 33.6% | 16.2% |
Data compiled from pooled analysis of three pivotal trials.
Table 2: Efficacy of Bremelanotide in Premenopausal Women with HSDD (RECONNECT Studies)
| Efficacy Endpoint | Bremelanotide (1.75 mg as needed) | Placebo | Net Effect (Bremelanotide - Placebo) |
| Change in FSFI - Desire Domain Score | +0.30 to +0.42 | +0.19 to +0.21 | ~0.11 to 0.21 |
| Change in FSDS-DAO Item 13 Score (Distress due to low desire) | -0.37 to -0.29 | -0.18 to -0.12 | ~-0.11 to -0.25 |
Data from the two Phase 3 RECONNECT trials.
Table 3: Overview of Other Treatments for HSDD
| Treatment | Population Studied | Key Efficacy Findings |
| Transdermal Testosterone | Postmenopausal women | Statistically significant improvements in satisfying sexual episodes, sexual activity, orgasm, and desire compared to placebo. |
| Bupropion SR | Nondepressed pre- and postmenopausal women | Improved sexual function as measured by the Changes in Sexual Functioning Questionnaire and the Brief Index of Sexual Functioning for Women. |
| Buspirone | Women with SSRI-induced sexual dysfunction | Some studies suggest it can improve sexual function and libido, though evidence in primary HSDD is limited. |
Safety and Tolerability
The side effect profiles of this compound and Bremelanotide are distinct and are a critical consideration in treatment selection.
Table 4: Common Adverse Events (≥5% incidence) in Clinical Trials
| Adverse Event | This compound (100 mg daily) | Bremelanotide (1.75 mg as needed) | Placebo |
| Dizziness/Somnolence | ~11.4% / ~11.2% | - | ~2.2% / ~2.9% |
| Nausea | ~10.4% | ~40% | ~3.9% |
| Fatigue | ~7.5% | - | ~3.8% |
| Headache | - | ~11.3% | ~7.2% |
| Flushing | - | ~20.3% | ~1.3% |
| Vomiting | - | ~4.8% | ~0.5% |
Data from prescribing information and clinical trial publications.
Key Safety Considerations:
-
This compound: Carries a boxed warning regarding the risk of severe hypotension and syncope, especially when taken with alcohol. It is administered daily at bedtime to mitigate the risk of these side effects during waking hours.
-
Bremelanotide: Can cause a transient increase in blood pressure and a decrease in heart rate. It is contraindicated in individuals with uncontrolled hypertension or cardiovascular disease. Nausea is a very common side effect.
-
Testosterone: Potential androgenic side effects include acne and hirsutism. Long-term safety data, particularly regarding cardiovascular and breast cancer risk, are still being gathered.
-
Bupropion: Can increase blood pressure and has a risk of seizure, particularly at higher doses.
-
Buspirone: Generally well-tolerated, with dizziness and nausea being the most common side effects.
Experimental Protocols of Pivotal Clinical Trials
Understanding the methodology of the key clinical studies is essential for a critical appraisal of the evidence.
This compound Pivotal Trials (e.g., BEGONIA, VIOLET, DAISY)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials.
-
Participants: Premenopausal women with a diagnosis of generalized, acquired HSDD for at least 6 months.
-
Intervention: this compound 100 mg once daily at bedtime or placebo for 24 weeks.
-
Primary Efficacy Endpoints:
-
Change from baseline in the number of satisfying sexual events (SSEs) over 28 days, recorded in an electronic diary.
-
Change from baseline in the Female Sexual Function Index (FSFI) desire domain score.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in the FSFI total score.
-
Change from baseline in the Female Sexual Distress Scale-Revised (FSDS-R) total score and Item 13 score (measuring distress due to low desire).
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests throughout the study.
References
- 1. Melanocortin 4 receptor agonism enhances sexual brain processing in women with hypoactive sexual desire disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurobiology of bremelanotide for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. gocm.bmj.com [gocm.bmj.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Pivotal Efficacy Studies for Flibanserin in the Treatment of Hypoactive Sexual Desire Disorder (HSDD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key findings from the pivotal Phase III clinical trials of flibanserin, a non-hormonal medication approved for the treatment of acquired, generalized Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women. The data presented here is a replication of the primary efficacy endpoints from the DAISY, VIOLET, and BEGONIA trials, offering a comprehensive overview of the drug's performance.
Summary of Key Efficacy Findings
The efficacy of this compound was primarily assessed through three key patient-reported outcomes: the number of satisfying sexual events (SSEs), the desire domain of the Female Sexual Function Index (FSFI-d), and the Female Sexual Distress Scale-Revised (FSDS-R) to measure distress associated with low sexual desire.[1][2][3] Across the pivotal trials, this compound consistently demonstrated a statistically significant, albeit modest, improvement in these endpoints compared to placebo.[4]
Quantitative Comparison of Pivotal Trials
The following tables summarize the quantitative data from the three pivotal North American Phase III trials: DAISY, VIOLET, and BEGONIA. All data presented is for the approved 100 mg once-daily dose of this compound versus placebo over a 24-week treatment period.
Table 1: Change in Number of Satisfying Sexual Events (SSEs) per 28 Days
| Trial | Treatment Group | N | Baseline (Mean) | Change from Baseline (Mean ± SE) | P-value vs. Placebo |
| DAISY | This compound 100 mg | 395 | 2.8 | 1.6 ± 0.2 | < 0.01 |
| Placebo | 398 | 2.7 | 0.8 ± 0.2 | ||
| VIOLET | This compound 100 mg | 290 | 2.8 | 1.6 ± 0.2 | < 0.01 |
| Placebo | 295 | 2.7 | 0.8 ± 0.2 | ||
| BEGONIA | This compound 100 mg | 542 | 2.8 | 2.5 ± 0.2 | ≤ 0.0001 |
| Placebo | 545 | 2.7 | 1.5 ± 0.2 | ||
| POOLED | This compound 100 mg | 1227 | 2.8 | 2.1 ± 0.14 | < 0.0001 |
| Placebo | 1238 | 2.7 | 1.2 ± 0.11 |
SE = Standard Error
Table 2: Change in Female Sexual Function Index Desire Domain (FSFI-d) Score
| Trial | Treatment Group | N | Baseline (Mean) | Change from Baseline (LS Mean ± SE) | P-value vs. Placebo |
| DAISY | This compound 100 mg | 395 | 1.9 | 0.74 ± 0.07 | < 0.05 |
| Placebo | 398 | 1.9 | 0.41 ± 0.07 | ||
| VIOLET | This compound 100 mg | 290 | 1.9 | 0.83 ± 0.08 | < 0.05 |
| Placebo | 295 | 1.8 | 0.44 ± 0.08 | ||
| BEGONIA | This compound 100 mg | 542 | 1.9 | 1.0 ± 0.1 | ≤ 0.0001 |
| Placebo | 545 | 1.8 | 0.7 ± 0.1 | ||
| POOLED | This compound 100 mg | 1227 | 1.9 | 0.9 ± 0.04 | < 0.0001 |
| Placebo | 1238 | 1.8 | 0.6 ± 0.04 |
FSFI-d scores range from 1.2 to 6.0, with higher scores indicating better sexual desire. LS Mean = Least Squares Mean; SE = Standard Error.
Table 3: Change in Female Sexual Distress Scale-Revised (FSDS-R) Total Score
| Trial | Treatment Group | N | Baseline (Mean) | Change from Baseline (LS Mean ± SE) | P-value vs. Placebo |
| DAISY | This compound 100 mg | 395 | 29.5 | -8.3 ± 0.6 | < 0.05 |
| Placebo | 398 | 29.4 | -6.3 ± 0.6 | ||
| VIOLET | This compound 100 mg | 290 | 29.5 | -8.3 ± 0.7 | < 0.001 |
| Placebo | 295 | 29.4 | -5.4 ± 0.7 | ||
| BEGONIA | This compound 100 mg | 542 | 29.5 | -9.4 ± 0.6 | ≤ 0.0001 |
| Placebo | 545 | 29.4 | -6.1 ± 0.6 |
FSDS-R total scores range from 0 to 52, with lower scores indicating less distress. LS Mean = Least Squares Mean; SE = Standard Error.
Experimental Protocols
The pivotal trials for this compound followed a similar design. They were randomized, double-blind, placebo-controlled studies conducted in North America (DAISY, VIOLET, BEGONIA) and Europe (ORCHID). The treatment duration was 24 weeks.[5]
Participant Population
The studies enrolled premenopausal women, 18 years of age or older, who were diagnosed with acquired, generalized HSDD for at least six months. Participants were in stable, monogamous, heterosexual relationships for at least one year. Key exclusion criteria included a primary diagnosis of any other sexual dysfunction, major depressive disorder, or other psychiatric conditions that could affect sexual function.
Dosing Regimen
The approved and tested dosage in these pivotal trials was 100 mg of this compound administered orally once daily at bedtime. This dosing schedule was intended to minimize the impact of potential side effects such as somnolence and dizziness.
Efficacy Assessment Tools
-
Satisfying Sexual Events (SSEs): Participants used a daily electronic diary (eDiary) to record sexual events. An SSE was defined as any sexual event (including intercourse, oral sex, masturbation, or genital stimulation by a partner) that was reported as "satisfying" by the participant.
-
Female Sexual Function Index (FSFI): This is a 19-item questionnaire that assesses female sexual function over the past four weeks across six domains: desire, arousal, lubrication, orgasm, satisfaction, and pain. The desire domain (FSFI-d) was a key endpoint and consists of two questions assessing the frequency and level of sexual desire.
-
Female Sexual Distress Scale-Revised (FSDS-R): This is a 13-item scale used to measure sexually related personal distress in women. Item 13 specifically addresses the distress caused by low sexual desire and was a key secondary endpoint.
Visualizations
This compound's Proposed Mechanism of Action
This compound's mechanism of action is not fully understood but is believed to involve the modulation of key neurotransmitters in the brain. It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual activity is thought to lead to a decrease in serotonin levels and a subsequent increase in dopamine and norepinephrine levels in the prefrontal cortex, which are neurotransmitters that play a crucial role in sexual desire and arousal.
Caption: Proposed mechanism of this compound in HSDD.
Pivotal Clinical Trial Workflow
The workflow of the pivotal Phase III trials for this compound followed a standardized process from patient screening to data analysis.
Caption: General workflow of the pivotal Phase III trials.
References
- 1. Clinically Meaningful Benefit in Women with Hypoactive Sexual Desire Disorder Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in women with hypoactive sexual desire disorder: results from the BEGONIA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound for Premenopausal Hypoactive Sexual Desire Disorder: Pooled Analysis of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the long-term safety and efficacy of Flibanserin in follow-up studies
A comprehensive review of follow-up studies on Flibanserin and its alternatives for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.
This guide provides a detailed comparison of the long-term safety and efficacy of this compound with its primary alternative, Bremelanotide. The information is intended for researchers, scientists, and drug development professionals, offering a thorough analysis of available data from extended clinical trials.
Comparative Efficacy Data
The long-term efficacy of this compound and Bremelanotide has been evaluated in open-label extension studies. Key endpoints include the change in the number of satisfying sexual events (SSEs), the Female Sexual Function Index (FSFI), and the Female Sexual Distress Scale-Revised (FSDS-R).
| Efficacy Endpoint | This compound (SUNFLOWER Study - 52 Weeks) | Bremelanotide (RECONNECT Study - 52 Weeks) |
| Satisfying Sexual Events (SSEs) | Increase of 0.5-1.0 additional SSEs per month over placebo was reported in the initial 24-week pivotal trials.[1][2] Specific mean change from baseline data from the 52-week extension is not readily available. | A phase 2b study showed dose-responsive increases in SSEs compared to placebo over 12 weeks.[3] Specific long-term data from the 52-week open-label extension on the mean change in SSEs is not detailed in the available results. |
| Female Sexual Function Index (FSFI) | At the end of the 52-week study, 42% of participants who were not in remission at baseline (based on FSFI total score) achieved remission.[1] | In the bremelanotide-to-bremelanotide group, the change in the FSFI Desire Domain (FSFI-D) score from baseline to the end of the 52-week extension was 1.30 in one study and 1.25 in another.[4] |
| Female Sexual Distress Scale-Revised (FSDS-R) | In a 48-week randomized withdrawal trial (ROSE study), this compound showed a statistically significant difference compared to placebo in reducing distress. | The bremelanotide-to-bremelanotide groups reported changes in the FSDS-DAO item 13 from baseline to the end of the 52-week extension of -1.7 and -1.4 in the two studies. |
Comparative Safety Data
Long-term safety profiles are crucial for understanding the risk-benefit ratio of HSDD treatments. The following table summarizes the most frequently reported adverse events in the 52-week open-label extension studies.
| Adverse Event | This compound (SUNFLOWER Study - 52 Weeks) | Bremelanotide (RECONNECT Study - 52 Weeks) |
| Dizziness | 6.9% | Not reported as a most common event |
| Somnolence | 15.8% | Not reported as a most common event |
| Nausea | 6.3% | 40.4% |
| Fatigue | 7.6% | Not reported as a most common event |
| Flushing | Not reported as a most common event | 20.6% |
| Headache | Not reported as a most common event | 12.0% |
| Discontinuation due to Adverse Events | 10.7% | 10.8% - 18.5% (bremelanotide-to-bremelanotide groups) |
| Serious Adverse Events | 1.2% | Not specified as a percentage, but one case of acute hepatitis was reported as possibly related to the study drug. |
Experimental Protocols
Assessment of Efficacy
Satisfying Sexual Events (SSEs): This endpoint is typically measured using an electronic diary (eDiary). Patients are instructed to record each sexual event and rate its satisfactoriness. The total number of SSEs over a 28-day period is then calculated. In the initial this compound trials, "satisfying" was defined as gratifying, fulfilling, satisfactory, and/or successful for the patient, with the partner's satisfaction not being the subject of the question.
Female Sexual Function Index (FSFI): The FSFI is a 19-item self-report questionnaire that assesses female sexual function over the preceding four weeks. It is divided into six domains: desire, arousal, lubrication, orgasm, satisfaction, and pain. Each domain score is calculated by summing the scores of the individual items within that domain and multiplying by a specific factor. The total FSFI score is the sum of the six domain scores, ranging from 2.0 to 36.0, with higher scores indicating better sexual function. A total score of 26.55 or less is often used as a clinical cutoff for diagnosing female sexual dysfunction.
Female Sexual Distress Scale-Revised (FSDS-R): The FSDS-R is a 13-item self-report instrument designed to measure sexually related personal distress in women. Each item is rated on a 5-point Likert scale from 0 (never) to 4 (always). The total score is the sum of all item scores, ranging from 0 to 52, with higher scores indicating greater distress. Item 13 specifically assesses distress due to low sexual desire.
Clinical Trial Workflow
The long-term follow-up studies for both this compound and Bremelanotide were typically open-label extensions of preceding randomized, double-blind, placebo-controlled trials.
Clinical Trial Workflow for HSDD Treatments
Signaling Pathway of this compound
This compound's mechanism of action is not fully understood but is thought to involve the modulation of central nervous system neurotransmitters. It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual activity is believed to lead to a decrease in serotonin levels and a subsequent increase in dopamine and norepinephrine levels in the prefrontal cortex, which are neurotransmitters that play a crucial role in sexual desire and motivation.
Simplified Signaling Pathway of this compound
References
- 1. scienceopen.com [scienceopen.com]
- 2. Female sexual dysfunction: a focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Safety and Efficacy of Bremelanotide for Hypoactive Sexual Desire Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Flibanserin Clinical Trial Data for Hypoactive Sexual Desire Disorder (HSDD)
Flibanserin, a non-hormonal medication, has been approved for the treatment of acquired, generalized Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[1] Its novel mechanism of action, which involves modulating neurotransmitter activity in the central nervous system, has been the subject of extensive clinical investigation.[2] This guide provides a comprehensive comparison of this compound's performance based on meta-analyses of pivotal clinical trial data, intended for researchers, scientists, and drug development professionals.
Efficacy of this compound: A Quantitative Analysis
Meta-analyses of several randomized, double-blind, placebo-controlled trials have provided quantitative insights into the efficacy of this compound for HSDD. The primary endpoints in these trials typically included the number of satisfying sexual events (SSEs), eDiary-reported sexual desire, and the Female Sexual Function Index (FSFI) desire domain score.
A systematic review and meta-analysis of eight randomized controlled trials (RCTs) involving 7,906 women with HSDD demonstrated that this compound 100 mg was superior to placebo in improving the number of SSEs per month, eDiary sexual desire score, and FSFI desire domain score in premenopausal women.[3] Another meta-analysis, which included five published and three unpublished studies with a total of 5,914 women, also found that this compound resulted in a statistically significant, albeit modest, increase in SSEs and sexual desire compared to placebo.[2][4]
Table 1: Meta-analysis of Efficacy Outcomes for this compound 100 mg in Premenopausal Women with HSDD
| Efficacy Outcome | Mean Difference (MD) vs. Placebo (95% CI) | Reference |
| Satisfying Sexual Events (SSEs) per month | 0.69 (0.39, 0.99) | |
| eDiary Sexual Desire Score | 1.71 (0.43, 2.98) | |
| FSFI Desire Domain Score | 0.30 (0.29, 0.31) | |
| FSFI Total Score | 2.51 (1.47, 3.55) | |
| FSDS-R Item 13 Score (Distress) | -0.30 (-0.31, -0.29) | |
| FSDS-R Total Score (Distress) | -3.30 (-3.37, -3.23) |
CI: Confidence Interval; FSFI: Female Sexual Function Index; FSDS-R: Female Sexual Distress Scale-Revised.
Safety Profile of this compound
The safety of this compound has also been evaluated in meta-analyses. The most commonly reported adverse events include dizziness, somnolence, nausea, and fatigue. One meta-analysis reported the following risk ratios for common adverse events with this compound compared to placebo: dizziness (RR 4.00), somnolence (RR 3.97), nausea (RR 2.35), and fatigue (RR 1.64). The risk of study discontinuation due to adverse events was also higher in the this compound group.
Table 2: Meta-analysis of Common Adverse Events for this compound vs. Placebo
| Adverse Event | Risk Ratio (RR) vs. Placebo (95% CI) | Reference |
| Dizziness | 4.00 (2.56, 6.27) | |
| Somnolence | 3.97 (3.01, 5.24) | |
| Nausea | 2.35 (1.85, 2.98) | |
| Fatigue | 1.64 (1.27, 2.13) | |
| Study Discontinuation due to AEs | 2.19 (1.50, 3.20) |
CI: Confidence Interval; AEs: Adverse Events.
Experimental Protocols of Pivotal Clinical Trials
The meta-analyses are based on data from several pivotal Phase III, randomized, double-blind, placebo-controlled trials, including VIOLET, DAISY, and BEGONIA. These trials shared a similar design and methodology.
Study Design:
-
Phase: III
-
Design: Randomized, double-blind, placebo-controlled, parallel-group
-
Duration: 24 weeks of treatment
-
Population: Premenopausal women aged 18 years and older with a diagnosis of acquired, generalized HSDD for at least 6 months.
-
Intervention: this compound 100 mg once daily at bedtime or placebo.
Inclusion Criteria:
-
Diagnosis of HSDD according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR).
-
In a stable, monogamous, heterosexual relationship for at least one year.
-
Willing to attempt sexual activity at least once a month.
Exclusion Criteria:
-
Major depressive disorder or other primary psychiatric conditions.
-
Other sexual dysfunctions causing more distress than HSDD.
-
Use of medications known to affect sexual function.
Efficacy Endpoints:
-
Co-primary:
-
Change from baseline in the number of satisfying sexual events (SSEs) over 28 days.
-
Change from baseline in the Female Sexual Function Index desire domain (FSFI-d) score.
-
-
Key Secondary:
-
Change from baseline in the Female Sexual Distress Scale-Revised Item 13 (FSDS-R-13) score, measuring sexually-related distress.
-
Statistical Analysis: Efficacy analyses were typically performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of the study medication. Analysis of covariance (ANCOVA) models were often used to compare the change from baseline in efficacy endpoints between the this compound and placebo groups.
Visualizing the Science: Signaling Pathways and Workflows
To better understand the underlying mechanisms and clinical trial processes, the following diagrams are provided.
Caption: this compound's Mechanism of Action in HSDD.
Caption: Representative this compound HSDD Clinical Trial Workflow.
References
- 1. This compound for hypoactive sexual desire disorder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound for the Treatment of Hypoactive Sexual Desire Disorder in Women: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Flibanserin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Flibanserin is critical for researchers, scientists, and drug development professionals. Adherence to regulated disposal procedures mitigates environmental contamination and ensures workplace safety.
Regulatory Landscape for Pharmaceutical Waste
The primary regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA).[2] A key update for healthcare and research facilities is the EPA's Subpart P regulation, which explicitly prohibits the disposal of hazardous pharmaceutical waste down the drain (sewering). Although a Material Safety Data Sheet (MSDS) for this compound may classify it as "not a hazardous substance or mixture," it is crucial to recognize that many active pharmaceutical ingredients can have ecotoxicological effects. Therefore, treating all pharmaceutical waste with a high degree of caution is the recommended best practice.
Standard Operating Procedure for this compound Disposal
For research and laboratory settings, the following step-by-step procedure is recommended for the disposal of this compound, including unused, expired, or contaminated materials.
Step 1: Segregation and Collection
Proper segregation of waste is the foundational step in compliant pharmaceutical disposal.
-
Do not mix this compound waste with general laboratory or household trash.
-
Collect all solid this compound waste (e.g., tablets, contaminated personal protective equipment) in a designated, clearly labeled, and sealed container.
-
For liquid solutions containing this compound, collect them in a dedicated, leak-proof, and sealed container.
Step 2: Container Management
-
Use containers that are compatible with the waste type and are in good condition.
-
Label containers with "Pharmaceutical Waste," the name of the substance (this compound), and the appropriate hazard communication symbols if applicable.
Step 3: Storage
-
Store the sealed waste containers in a secure, designated area away from general lab traffic.
-
Ensure the storage area is well-ventilated and access is restricted to authorized personnel.
Step 4: Professional Disposal
The most critical step is to engage a licensed hazardous waste disposal company.
-
Do not dispose of this compound in the trash or down the drain. The MSDS for this compound recommends disposal via a licensed chemical destruction plant or controlled incineration.
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate pickup by a certified pharmaceutical waste vendor. These vendors are equipped to handle the transportation and final destruction of the waste in compliance with federal and state regulations.
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound were not identified in the search results, the general procedures outlined by regulatory bodies for pharmaceutical waste are based on extensive environmental science and toxicology research. The EPA's regulations, for instance, are the result of rigorous evaluation of the environmental fate and effects of chemical substances.
Quantitative Data on Pharmaceutical Waste
The following table summarizes the general classification of pharmaceutical waste, which is essential for proper segregation and disposal.
| Waste Category | Description | Examples | Disposal Requirement |
| Hazardous Waste | Pharmaceuticals that are specifically listed by the EPA or exhibit hazardous characteristics (e.g., ignitability, corrosivity, toxicity). | Certain chemotherapy drugs, some antibiotics | Must be treated at a permitted hazardous waste facility, typically via incineration. |
| Non-Hazardous Waste | Pharmaceuticals not classified as hazardous by the EPA but still requiring special disposal to prevent environmental contamination. | Most over-the-counter medications, vitamins | Should be managed through a licensed pharmaceutical waste vendor for incineration. |
| Controlled Substances | Drugs regulated by the DEA due to their potential for abuse. | Opioids, stimulants, depressants | Must be disposed of in accordance with DEA regulations, often requiring on-site destruction or a reverse distributor. |
Visualizing the Disposal Workflow
The following diagrams illustrate the recommended workflow for this compound disposal and the logical relationship of regulatory oversight.
Caption: Recommended workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical relationship of regulatory oversight for pharmaceutical waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Flibanserin
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory professionals handling Flibanserin. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods to mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.
| Body Part | Required Protection | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields. |
| Hands | Protective Gloves | Inspect gloves for integrity before each use. |
| Body | Impervious Clothing | A long-sleeved, seamless gown that closes in the back is recommended. |
| Respiratory | Suitable Respirator | Use in areas with inadequate ventilation or when dust may be generated. |
Operational Plan for Handling and Storage
A systematic workflow is critical to minimize exposure and prevent contamination. Researchers must adhere to the following step-by-step procedures.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 25°C (77°F), with excursions permitted to 15°-30°C (59°-86°F).[3][4]
Handling and Use:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended.
-
Don all required PPE before handling the compound.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
-
After handling, wash hands thoroughly with soap and water.
Accidental Release Protocol:
-
In case of a spill, immediately evacuate personnel from the affected area.
-
Wear full PPE, including respiratory protection, before re-entering the area.
-
Prevent the spill from spreading or entering drains and water courses.
-
Absorb the spilled material with an inert, liquid-binding material such as diatomite.
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and accidental exposure.
Laboratory Waste:
-
All waste materials contaminated with this compound, including used PPE and absorbent materials, must be collected in a designated, sealed hazardous waste container.
-
Dispose of the hazardous waste through a licensed disposal company, adhering to all federal, state, and local regulations.
Unused or Expired Product:
-
For laboratory settings, unused or expired this compound should be offered to a licensed hazardous material disposal company.
-
For household disposal of prescribed medication, if a drug take-back program is not available, the following steps should be taken:
-
Remove the medicine from its original container.
-
Mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed container, like a resealable plastic bag.
-
Dispose of the sealed container in the household trash.
-
Scratch out all personal information on the prescription label before discarding the original packaging.
-
Visual Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
